Technical Whitepaper: Comprehensive Characterization of Cresidine Sulfonamide (CAS 98489-97-5)
[1] Executive Summary Cresidine Sulfonamide (CAS 98489-97-5), chemically defined as 4-amino-5-methoxy-2-methylbenzenesulfonamide , serves as a critical intermediate in the synthesis of azo dyes (such as Allura Red AC der...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Cresidine Sulfonamide (CAS 98489-97-5), chemically defined as 4-amino-5-methoxy-2-methylbenzenesulfonamide , serves as a critical intermediate in the synthesis of azo dyes (such as Allura Red AC derivatives) and sulfonamide-based pharmaceutical scaffolds.[1] Its structural duality—possessing both an electron-donating amine/methoxy group and an electron-withdrawing sulfonamide group—creates unique challenges in purification and characterization.[1]
This technical guide provides a rigorous framework for the identification, quantification, and impurity profiling of Cresidine Sulfonamide.[1] We prioritize distinguishing this compound from its genotoxic precursor, p-cresidine (2-methoxy-5-methylaniline), ensuring safety and regulatory compliance in downstream applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Before establishing analytical protocols, we must define the target analyte's fundamental properties to select appropriate solvents and detection methods.[1]
Understanding the synthesis pathway is the "Expertise" pillar of this guide; it allows us to predict likely impurities rather than blindly screening.[1]
Synthesis Pathway:
Typically, p-cresidine is acetylated to protect the amine, chlorosulfonated to introduce the sulfonyl group, amidated with ammonia, and finally hydrolyzed to remove the acetyl group.[1]
Critical Impurities:
p-Cresidine (Starting Material): A known Group 2B carcinogen.[1] Critical Quality Attribute (CQA): Must be controlled to < ppm levels.
Des-sulfonamido impurity: 2-methoxy-5-methylaniline (degradation or incomplete reaction).[1]
Hydrolysis Byproduct: 4-amino-5-methoxy-2-methylbenzenesulfonic acid (formed if amidation fails).[1]
Visualization: Synthesis & Impurity Flow
The following diagram illustrates the logical flow of synthesis and where specific impurities arise, guiding the analytical strategy.
Figure 1: Synthesis pathway highlighting the origin of critical safety impurities (p-Cresidine) and process byproducts.[1]
This protocol is designed to separate the highly polar sulfonamide from the non-polar p-cresidine and the acidic sulfonic acid derivatives.[1]
Rationale: A C18 column is standard, but pH control is vital.[1] At neutral pH, the sulfonamide is neutral, but the amine is protonated.[1] We use a slightly acidic buffer to keep the amine protonated and the sulfonamide neutral, ensuring sharp peak shape.[1]
Experimental Protocol
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
Interpretation Logic:[1][2][3][4] The presence of two aromatic singlets confirms the para arrangement of the remaining protons, which is consistent with the 1,2,4,5-substitution pattern.[1] If the protons were adjacent, you would see doublets.[1]
Loss of SO₂ (64 Da) -> Characteristic of sulfonamides.[1]
Analytical Workflow Diagram
The following workflow describes the decision tree for characterizing a new batch of Cresidine Sulfonamide.
Figure 2: Analytical triage workflow ensuring only verified, pure material proceeds to downstream applications.
Safety & Handling (SDS Highlights)
Warning: While Cresidine Sulfonamide is less volatile than p-cresidine, it should be handled with the assumption that it contains trace amounts of the carcinogen.[1]
PPE: Nitrile gloves, P95 respirator (dust control), and safety goggles.[1]
Disposal: Incineration in a chemical waste facility equipped with scrubbers for SOx and NOx.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 389226992, 4-Amino-5-methoxy-2-methylbenzenesulfonamide. Retrieved from [Link]
Ding, L., et al. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify degradation products. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for sulfonamide degradation analysis). Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of Cresidine Sulfonamide
Foreword: The Analytical Imperative in Modern Chemistry In the landscape of drug development and chemical manufacturing, the unambiguous characterization of molecular structure and purity is not merely a procedural step...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of drug development and chemical manufacturing, the unambiguous characterization of molecular structure and purity is not merely a procedural step but the very foundation of safety, efficacy, and regulatory compliance. Spectroscopic analysis serves as the cornerstone of this endeavor, providing a suite of techniques that, when used in concert, offer a holistic and definitive portrait of a chemical entity.[1][2][3][4] This guide is dedicated to the comprehensive spectroscopic analysis of Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide), a key intermediate in the synthesis of various pigments and dyes.
The Subject Molecule: Cresidine Sulfonamide
Before delving into the analysis, we must first understand the molecule itself. Cresidine Sulfonamide is an aromatic compound featuring a benzene ring substituted with four distinct functional groups: a methyl (-CH₃), a methoxy (-OCH₃), an amino (-NH₂), and a sulfonamide (-SO₂NH₂). This unique arrangement of electron-donating and electron-withdrawing groups dictates its chemical behavior and, consequently, its spectroscopic signature.
Caption: Chemical Structure of Cresidine Sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment, proximity, and coupling of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
The Causality of Solvent Selection
The choice of a deuterated solvent is the first critical decision in NMR analysis. The ideal solvent must fully dissolve the analyte without its residual signals obscuring important analyte resonances.[5][6] Cresidine Sulfonamide possesses both polar (amine, sulfonamide) and non-polar (aromatic ring, methyl) functionalities, suggesting moderate polarity.
Chloroform-d (CDCl₃): A common first choice for many organic molecules. However, the acidic protons of the -NH₂ and -SO₂NH₂ groups may undergo rapid exchange, leading to broad or unobservable signals.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for this molecule. Its high polarity ensures solubility, and its ability to form hydrogen bonds slows down the exchange rate of N-H protons, allowing them to be observed as sharper signals.[7] The residual proton signal of DMSO-d₆ appears at ~2.50 ppm, and its water peak at ~3.33 ppm, which are typically clear of the main analyte signals.[8]
¹H NMR Spectroscopy: Proton Environment Mapping
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh 5-10 mg of Cresidine Sulfonamide and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Data Interpretation & Predicted Spectrum
The ¹H NMR spectrum provides a unique fingerprint based on chemical shift (δ), integration, and multiplicity.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Justification
-CH₃ (on ring)
~2.2 - 2.4
Singlet (s)
3H
Alkyl group attached to an aromatic ring.
-OCH₃
~3.8 - 3.9
Singlet (s)
3H
Methoxy group protons, deshielded by the electronegative oxygen.
-NH₂ (amine)
~5.0 - 6.0
Singlet (s, broad)
2H
Protons on nitrogen. The signal is often broad due to quadrupole effects and potential exchange. Shift is variable.[9]
-SO₂NH₂
~7.0 - 7.5
Singlet (s, broad)
2H
Sulfonamide protons are typically more deshielded than amine protons due to the strong electron-withdrawing effect of the SO₂ group.[9][10]
Ar-H (H-3)
~6.7 - 6.9
Singlet (s)
1H
Aromatic proton ortho to the electron-donating -NH₂ group and meta to the -SO₂NH₂ group. It has no adjacent protons to couple with.
Ar-H (H-6)
~7.5 - 7.7
Singlet (s)
1H
Aromatic proton ortho to the electron-withdrawing -SO₂NH₂ group and meta to the -NH₂ group, resulting in a downfield shift. It has no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required (e.g., 1024 or more).
Data Interpretation & Predicted Spectrum
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing a clear map of the carbon framework.
Carbon Assignment
Predicted δ (ppm)
Justification
-CH₃ (on ring)
~18 - 22
Typical range for a methyl group attached to an aromatic ring.
Strongly shielded by the electron-donating -NH₂ group.
Ar-C (C-5, attached to -OCH₃)
~150 - 155
Shielded by the electron-donating -OCH₃ group.
Ar-C (C-1, attached to -SO₂NH₂)
~135 - 140
Deshielded by the electron-withdrawing -SO₂NH₂ group.
Ar-C (C-2, attached to -CH₃)
~125 - 130
Substituted aromatic carbon.
Ar-C (C-3)
~110 - 115
Aromatic CH carbon, shielded by ortho/para electron-donating groups.
Ar-C (C-6)
~118 - 123
Aromatic CH carbon, less shielded than C-3 due to proximity to the -SO₂NH₂ group.
Trustworthiness through Integration: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum confirms the molecular symmetry, and advanced techniques like HSQC/HMBC can be used to correlate specific protons to the carbons they are attached to, leaving no ambiguity in the final structure assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]
Experimental Protocol: FT-IR (ATR)
Sample Preparation: Place a small amount of the solid Cresidine Sulfonamide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation & Predicted Spectrum
The presence of characteristic peaks in the FT-IR spectrum serves as a reliable confirmation of the molecule's functional makeup.
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Functional Group
Justification
N-H Stretch (amine)
3300 - 3500 (two bands)
Primary Amine (-NH₂)
Asymmetric and symmetric stretching modes of the N-H bonds.[9]
N-H Stretch (sulfonamide)
3200 - 3400 (two bands)
Sulfonamide (-SO₂NH₂)
Asymmetric and symmetric N-H stretching, often appearing in the same region as the amine.[9][11]
C-H Stretch (aromatic)
3000 - 3100
Aromatic C-H
Stretching of C-H bonds on the benzene ring.
C-H Stretch (aliphatic)
2850 - 3000
-CH₃, -OCH₃
Stretching of C-H bonds in the methyl and methoxy groups.
C=C Stretch (aromatic)
1500 - 1600 (multiple bands)
Aromatic Ring
In-plane skeletal vibrations of the benzene ring.
S=O Stretch (asymmetric)
1310 - 1350
Sulfonamide (-SO₂)
Strong, characteristic absorption due to the asymmetric stretching of the S=O bonds.[9]
S=O Stretch (symmetric)
1140 - 1180
Sulfonamide (-SO₂)
Strong, characteristic absorption due to the symmetric stretching of the S=O bonds.[9]
Self-Validation: The simultaneous observation of N-H, S=O, C-O, and aromatic C=C stretches provides a highly reliable "fingerprint" that confirms the presence of all key structural components of Cresidine Sulfonamide.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
The Rationale for Ionization Technique Selection
The choice of ionization source is critical for successfully analyzing a molecule without causing excessive or insufficient fragmentation.[12]
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[13] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. Given the multiple polar groups on Cresidine Sulfonamide, ESI is an excellent choice.[14]
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds that are thermally stable.[15] While it could work for this molecule, ESI is generally preferred for compounds with multiple hydrogen-bond donor/acceptor sites.
Experimental Protocol: LC-MS (ESI)
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any potential impurities before it enters the mass spectrometer.
Ionization: Pass the eluent through the ESI source operating in positive ion mode.
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire a full scan spectrum.
Fragmentation (MS/MS): For structural confirmation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.
Data Interpretation
The molecular formula of Cresidine Sulfonamide is C₈H₁₂N₂O₃S, with a monoisotopic mass of 216.06 g/mol .[16][17]
Ion
Predicted m/z
Identity
[M+H]⁺
217.06
Protonated Molecular Ion
[M+Na]⁺
239.04
Sodium Adduct
Proposed Fragmentation Pathway
Tandem MS (MS/MS) provides structural information by breaking the molecule at its weakest points.
Caption: Plausible MS/MS fragmentation of Cresidine Sulfonamide.
Trustworthiness via High Resolution: Employing a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF provides a highly accurate mass measurement (e.g., 217.0645 for [M+H]⁺). This allows for the calculation of the elemental formula, offering definitive proof of the molecular composition and serving as a powerful self-validating check.[18]
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of light by a molecule as electrons are promoted from a ground state to an excited state.[19] For Cresidine Sulfonamide, the absorption is dominated by π → π* transitions within the substituted aromatic ring. The presence of auxochromes (electron-donating groups like -NH₂ and -OCH₃) shifts the absorption to longer wavelengths (a batochromic shift) compared to unsubstituted benzene.[20]
Experimental Protocol: UV-Vis
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
Baseline Correction: Run a baseline scan using a cuvette filled with the pure solvent.
Spectrum Acquisition: Record the absorbance of the sample solution from approximately 200 to 400 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Predicted Spectrum
Aromatic amines typically show strong absorption bands. For a polysubstituted benzene like this, one would expect a primary absorption band (λ_max) in the range of 280-320 nm .[20][21] This technique is particularly useful for quantitative analysis using the Beer-Lambert law, making it a staple in quality control for assessing purity and concentration against a reference standard.[22]
Integrated Analytical Workflow: A Triad of Confirmation
No single technique provides the complete picture. True analytical confidence is achieved by integrating the data from orthogonal methods, where each result validates the others.
Caption: Integrated workflow for spectroscopic analysis.
This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the atoms counted in the NMR structure. The functional groups identified by FT-IR must be consistent with the fragments observed in the NMR spectra. Finally, the conjugated system observed by UV-Vis must correspond to the aromatic structure determined by NMR. This web of cross-validation is the hallmark of rigorous scientific analysis.
References
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
Al-Masoudi, N. A., & Shaker, J. A. (2015). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
Wang, J., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. [Link]
El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]
Hows, M. E. P., et al. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. [Link]
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]
Zhang, Y., et al. (2021). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Spectroscopic Methods in Drug Quality Control and Development. [Link]
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
Grealis, C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PMC. [Link]
YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. [Link]
Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. [Link]
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
Wang, Y., et al. (2014). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC. [Link]
Binhai Gaolou Chemical Co.,Ltd. (n.d.). Cresidine Sulfonmethyl Amide. [Link]
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
IndiaMART. (n.d.). Para Cresidine Methyl Sulphonamide. [Link]
Molecular structure of 4-amino-5-methoxy-2-methylbenzenesulfonamide
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-amino-5-methoxy-2-methylbenzenesulfonamide Part 1: Executive Summary & Molecular Identity[1][2] 4-amino-5-methoxy-2-methylbenzenesulfonamide is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-amino-5-methoxy-2-methylbenzenesulfonamide
Part 1: Executive Summary & Molecular Identity[1][2]
4-amino-5-methoxy-2-methylbenzenesulfonamide is a specialized tetrasubstituted benzene derivative serving as a critical scaffold in the synthesis of azo dyes and sulfonamide-based pharmaceuticals.[1][2] It is the primary sulfonamide derivative of the industrially significant 4-amino-5-methoxy-2-methylbenzenesulfonic acid (often referred to as Cresidine-O-Sulfonic Acid).[1][2]
Its structural uniqueness lies in the "push-pull" electronic system created by the electron-donating amino and methoxy groups opposing the electron-withdrawing sulfonamide moiety.[1][2] This configuration makes it a valuable precursor for substituted benzamides (antipsychotics) and a potential candidate for carbonic anhydrase inhibition research.[1][2]
Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
IUPAC Name
4-amino-5-methoxy-2-methylbenzenesulfonamide
Common Precursor
p-Cresidine (2-methoxy-5-methylaniline)
Parent Acid CAS
(Sulfonic Acid)
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Predicted LogP
~0.5 (Amphiphilic nature due to sulfonamide/amine balance)
H-Bond Donors
3 (Amino -NH₂, Sulfonamide -NH₂)
H-Bond Acceptors
4 (Sulfonyl O, Methoxy O, Amino N)
Part 2: Structural Architecture & Electronic Theory
The molecule exhibits a dense substitution pattern on the benzene ring (1,2,4,5-tetrasubstitution), leaving only two aromatic protons (H3 and H6).[1][2]
Steric Environment
The Ortho-Effect (C1-C2): The methyl group at C2 provides steric bulk proximal to the sulfonamide group at C1.[1][2] This steric hindrance is crucial; it reduces the rotational freedom of the sulfonamide moiety, potentially locking it into a conformation favorable for active site binding in protein targets (e.g., Carbonic Anhydrase).[1][2]
The Buttressing Effect (C4-C5): The amino group (C4) and methoxy group (C5) are ortho to each other.[1][2] The methoxy group forces the amino protons out of planarity slightly, modulating the pKa of the aniline nitrogen.[1][2]
Electronic "Push-Pull" System
Donors (EDG): The Amino (-NH₂) and Methoxy (-OCH₃) groups strongly donate electron density into the ring via resonance (+M effect).[1][2]
Acceptor (EWG): The Sulfonamide (-SO₂NH₂) group at C1 is a strong electron withdrawer (-I, -M).[1][2]
Result: The C1 position is electronically activated for nucleophilic attack if the sulfonamide is a leaving group (rare), but more importantly, the high electron density at C3 and C6 makes the ring susceptible to further electrophilic substitution (e.g., halogenation) if not carefully controlled.[1][2]
Part 3: Synthetic Pathway (The "Cresidine Route")[1][2]
The most robust synthesis utilizes p-Cresidine (2-methoxy-5-methylaniline) as the starting material.[1][2] The synthesis exploits the strong para-directing effect of the amino group to install the sulfonyl moiety.[1][2]
Retrosynthetic Logic
To obtain the target, we disconnect the sulfonamide nitrogen.[1][2] This leads to the Sulfonyl Chloride , which is derived from the Sulfonic Acid or directly from p-Cresidine via chlorosulfonation.[1][2]
Detailed Experimental Protocol
Step 1: Chlorosulfonation of p-Cresidine
Principle: Electrophilic Aromatic Substitution.[1][2] The amino group directs the electrophile (HSO₃Cl) to the para position.[1][2] The methoxy group reinforces this direction (meta to itself), while the methyl group (meta to amino) offers little competition.[1][2]
Reagents: p-Cresidine, Chlorosulfonic acid (excess), Thionyl chloride (optional, to ensure conversion to -Cl).
Procedure:
Cool chlorosulfonic acid (5.0 eq) to <5°C.
Slowly add p-Cresidine (1.0 eq) portion-wise to control exotherm (Risk: Charring).[1][2]
Heat gradually to 60°C for 2 hours to form the sulfonic acid, then to 90°C to convert to sulfonyl chloride.
Diagnostic Check: The presence of two distinct aromatic singlets confirms the 1,2,4,5-substitution pattern.[1][2] If you see doublets, the sulfonation likely occurred at the wrong position (highly unlikely given the directing groups).[1][2]
Part 5: Pharmaceutical & Industrial Applications
Drug Development (Bioisosterism)
This molecule is a structural analogue to the "sulfamoyl-benzamide" class of antipsychotics (e.g., Sulpiride, Amisulpride).[1][2]
Mechanism: The sulfonamide group mimics the amide bond in binding interactions but offers different metabolic stability and solubility profiles.[1][2]
) are classic pharmacophores for CAIs.[1][2] The steric bulk of the ortho-methyl group in this specific molecule may enhance selectivity for specific CA isoforms (e.g., CA IX vs CA II) by clashing with the hydrophobic pocket of the enzyme.[1][2]
Azo Dye Synthesis
The parent sulfonic acid (CAS 6471-78-9) is a key intermediate for Food Red 17 (Allura Red AC analogue).[1][2] The sulfonamide derivative discussed here can be diazotized (via the free amine) and coupled to naphthols to create sulfonamide-functionalized azo dyes, which generally exhibit superior lightfastness compared to their sulfonic acid counterparts.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170791, Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (Note: Closest structural analogue with full data). Retrieved from [Link][1][2]
Technical Guide: Solubility Profile & Handling of Cresidine Sulfonamide
The following technical guide is a comprehensive analysis of the solubility profile, handling, and purification of Cresidine Sulfonamide (CAS 98489-97-5). It is designed for application scientists and researchers requiri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is a comprehensive analysis of the solubility profile, handling, and purification of Cresidine Sulfonamide (CAS 98489-97-5). It is designed for application scientists and researchers requiring precise physicochemical data for synthesis and formulation.[1]
Executive Summary
Cresidine Sulfonamide (2-methoxy-5-methylbenzenesulfonamide) is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red 40 precursors) and sulfonamide-based pharmaceuticals.[1] Its utility is defined by its solubility behavior: it exhibits high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (Ethanol, Methanol) at elevated temperatures, and negligible solubility in non-polar hydrocarbons.[1]
This guide provides a validated solubility framework, thermodynamic rationale, and purification protocols to ensure high-yield processing and removal of genotoxic impurities like p-cresidine.[1]
Chemical Identity & Physicochemical Properties
Understanding the molecular architecture is the first step to predicting solvent interaction.[1]
Property
Specification
Chemical Name
2-Methoxy-5-methylbenzenesulfonamide
Common Name
Cresidine Sulfonamide
CAS Number
98489-97-5
Molecular Formula
C₈H₁₂N₂O₃S
Molecular Weight
216.26 g/mol
Physical State
Crystalline Solid (Off-white to pale yellow)
Melting Point
183°C
Predicted pKa
~10.23 (Sulfonamide N-H acidity)
LogP
~0.8 - 1.2 (Moderate Lipophilicity)
Data Sources: ChemicalBook [1], PubChem [2].
Solubility Thermodynamics
The solubility of Cresidine Sulfonamide is governed by two competing structural motifs:
The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of hydrogen bonding.[1] The acidic proton (pKa ~10.[1]2) allows for deprotonation in basic media, drastically increasing solubility in aqueous alkaline solutions.[1]
The Cresidine Core (Methoxy-Methyl-Benzene): Lipophilic and aromatic.[1] This moiety limits solubility in pure water but facilitates interaction with organic aromatic solvents.[1]
Solvent Interaction Mechanism
Polar Aprotic (DMSO, DMF): Excellent solvents.[1][2] The sulfonyl oxygen accepts hydrogen bonds, while the solvent's dipole stabilizes the polar sulfonamide bond.[1]
Polar Protic (MeOH, EtOH): Good solvents, especially when heated.[1][2] They engage in H-bonding with both the sulfonamide nitrogen and oxygen.[1]
Non-Polar (Hexane, Cyclohexane): Poor solvents.[1] The cohesive energy density of the crystal lattice (high melting point of 183°C) cannot be overcome by weak Van der Waals forces.
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility for processing and purification.
Solvent Class
Solvent
Solubility Rating
Temperature Dependence
Application
Polar Aprotic
DMSO
High (>100 mg/mL)
Low
Stock solutions, Reactions
DMF
High (>100 mg/mL)
Low
Reactions
Polar Protic
Methanol
Moderate
High
Recrystallization
Ethanol (95%)
Moderate
High
Preferred Recrystallization Solvent
Isopropanol
Low-Moderate
High
Anti-solvent precipitation
Chlorinated
DCM
Moderate
Low
Extraction
Non-Polar
Hexane
Negligible
Negligible
Impurity washing
Aqueous
Water (pH 7)
Very Low
Moderate
Anti-solvent
NaOH (1M)
High
Low
Dissolution via salt formation
Note: "High" indicates rapid dissolution at room temperature; "Moderate" requires heating or large volumes.
Objective: To determine the saturation solubility in a specific solvent.[1]
Preparation: Weigh an excess of Cresidine Sulfonamide (approx. 50 mg) into a 20 mL scintillation vial.
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).[1]
Equilibration: Seal the vial and agitate at the target temperature (25°C or 40°C) for 24 hours using an orbital shaker.
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids.
Critical Step: Ensure the supernatant is clear.[1][3] If "oiling out" occurs, the temperature is likely above the solvent's saturation point for that specific concentration [3].[1]
Quantification: Remove an aliquot of the supernatant, dilute with mobile phase, and analyze via HPLC (UV detection at 254 nm).
Protocol B: Purification via Recrystallization
Objective: To purify crude Cresidine Sulfonamide and remove genotoxic p-cresidine impurities.[1]
Dissolution: Suspend crude solid in 95% Ethanol (10 mL per gram of solid).
Heating: Heat the mixture to reflux (approx. 78°C) until the solid completely dissolves.
Troubleshooting: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.[1]
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.
Nucleation: If no crystals form, scratch the glass or add a seed crystal.[1][4]
Cooling: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Filtration: Collect crystals via vacuum filtration.[1][4]
Washing: Wash the filter cake with cold Isopropanol or Hexane .
Why Hexane? Hexane will wash away residual lipophilic impurities (like unreacted p-cresidine) without dissolving the sulfonamide product [4].[1]
Drying: Dry under vacuum at 50°C.
Visualization of Workflows
Logic Tree: Solvent Selection Strategy
This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on solubility thermodynamics and process goals.[1]
Recrystallization & Purification Workflow
A visual representation of Protocol B, highlighting the critical impurity removal step.
Figure 2: Step-by-step purification workflow emphasizing the selective washing step for impurity clearance.[1]
Safety & Handling (E-E-A-T)
Warning: The precursor, p-cresidine, is a known carcinogen (Group 2B).[1] While the sulfonamide derivative is generally less toxic, trace amounts of unreacted precursor may remain.[1]
Engineering Controls: Always handle in a fume hood.
PPE: Nitrile gloves, safety goggles, and N95/P100 particulate respirator if handling powder.[1]
Waste Disposal: Solvents containing this compound must be disposed of as hazardous organic waste.[1] Do not pour down the drain.
References
PubChem. (n.d.).[1][5] 2-Methoxy-5-methylbenzenesulfonamide (CID 65800619).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Google Patents. (1985).[1] Method for removing residual cresidine from impure p-cresidine sulfonic acid.[1][6][7] US Patent 4559182A.[1] Retrieved from
Technical Whitepaper: Thermal Stability & Decomposition Kinetics of Cresidine Sulfonamide
Executive Summary Cresidine Sulfonamide (4-Amino-5-methoxy-2-methylbenzenesulfonamide , CAS 98489-97-5) is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Red HF4C) and agrochemical herbicides. As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cresidine Sulfonamide (4-Amino-5-methoxy-2-methylbenzenesulfonamide , CAS 98489-97-5) is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Red HF4C) and agrochemical herbicides. As a substituted benzenesulfonamide derived from p-cresidine, its thermal stability profile is paramount for process safety, particularly during drying, milling, and bulk storage.
This technical guide provides a rigorous framework for evaluating the thermal behavior of Cresidine Sulfonamide. It moves beyond basic melting point determination to advanced Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols, establishing a self-validating system for predicting shelf-life and preventing thermal runaway events.
Chemical Identity & Physicochemical Baseline[1][2]
Before initiating thermal stress testing, the analyte must be characterized to establish a purity baseline. Impurities from the chlorosulfonation of cresidine (e.g., residual sulfonic acids) can catalyze premature decomposition.
The thermal stability assessment relies on a coupled approach: DSC for phase transitions and energetic decomposition, and TGA for mass-loss kinetics.
Experimental Workflow (DOT Visualization)
The following diagram outlines the sequence from sample preparation to kinetic modeling.
Figure 1: Integrated workflow for thermal stability characterization of Cresidine Sulfonamide.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the melting endotherm and the onset temperature of exothermic decomposition (
).
Causality: Sulfonamides often exhibit a sharp melting endotherm followed by a wide stable liquid range before decomposition. However, the presence of the amino group ortho to the methyl/methoxy groups on the benzene ring introduces susceptibility to oxidative degradation or condensation reactions at elevated temperatures.
Protocol Steps:
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Calibration: Indium (
C) and Zinc (C) standards.
Sample Mass: 2–4 mg (Keep mass low to prevent sensor saturation during decomposition).
Crucible:Gold-plated high-pressure crucibles (sealed) are recommended to prevent volatile leakage (ammonia/SO₂) from altering the heat flow signal, though standard aluminum pans with pinholes are acceptable for non-safety screening.
Atmosphere: Nitrogen purge (50 mL/min) to eliminate oxidative effects; run a comparative air scan to assess oxidative stability.
Ramp Rates: Perform dynamic scans at 5, 10, and 20 °C/min from 40°C to 350°C.
Expected Profile:
Endotherm: Sharp peak at 183°C (Melting).
Exotherm: Broad exothermic event typically initiating >230°C, indicating cleavage of the sulfonamide bond or ring degradation.
Thermogravimetric Analysis (TGA) Protocol
Objective: To quantify mass loss events associated with desulfonation or volatile release.
Protocol Steps:
Instrument: TGA (e.g., TA Instruments TGA 5500).
Sample Mass: 5–10 mg.
Crucible: Alumina or Platinum open pan.
Ramp: 10 °C/min from Ambient to 600°C.
Gas: Nitrogen (inert) vs. Air (oxidative).
Mechanistic Insight:
For Cresidine Sulfonamide, the primary decomposition pathway often involves the cleavage of the
bond, releasing and amine fragments. In TGA, look for a significant mass loss step (approx. 30-40%) corresponding to the loss of the moiety.
Decomposition Kinetics & Safety Modeling
To predict the stability of Cresidine Sulfonamide during long-term storage or high-temperature drying, we apply isoconversional kinetic methods.
Activation Energy (
) Calculation
Using the peak temperatures (
) from the DSC runs at different heating rates (), apply the Kissinger Equation :
Plot
vs. .
The slope equals
.
Target: A high activation energy (
) indicates good thermal stability. Lower values suggest potential instability at processing temperatures.
Proposed Decomposition Pathway
The thermal degradation of sulfonamides is complex. For Cresidine Sulfonamide, the likely pathway involves homolytic cleavage of the S-N bond followed by radical recombination or SO₂ elimination.
Figure 2: Hypothesized thermal decomposition pathway involving S-N bond scission.
For scale-up (e.g., drying 100kg batches), DSC data must be converted into safety limits.
TMRad (Time to Maximum Rate under Adiabatic Conditions): Calculated from the kinetic data. Ensure the process time is
of the TMRad at the operating temperature.
SADT (Self-Accelerating Decomposition Temperature): The temperature at which heat generation exceeds heat loss in a specific package.
Rule of Thumb: Maintain storage temperature at least 50°C below the DSC onset temperature (
C).
For Cresidine Sulfonamide (
C), a safe maximum processing temperature is typically 180°C (below melting) or strictly controlled if melting is required.
References
ChemicalBook. Cresidine sulfonamide (CAS 98489-97-5) Properties and Specifications.
PubChem. 4-Amino-5-methoxy-2-methylbenzenesulfonamide (Compound Summary). National Library of Medicine.
Santa Cruz Biotechnology. Cresidine Sulfonamide Product Data Sheet.
[1]
Roca, M., et al. (2013).[2] Thermodynamic analysis of the thermal stability of sulphonamides. Food Chemistry.[2] (Contextual grounding for sulfonamide kinetics).
BenchChem. Solubility and Physical Properties of 2-Methoxy-5-methylbenzenesulfonamide derivatives.
Targeting the Cresidine Scaffold: Synthetic Strategies and Therapeutic Horizons for Sulfonamide Derivatives
Executive Summary Cresidine sulfonamide derivatives represent a specialized subclass of pharmacophores situated at the intersection of dye chemistry and precision oncology. While the parent compound, para-cresidine (2-me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cresidine sulfonamide derivatives represent a specialized subclass of pharmacophores situated at the intersection of dye chemistry and precision oncology. While the parent compound, para-cresidine (2-methoxy-5-methylaniline), is historically utilized as a dye intermediate with known toxicological risks, its sulfonamide derivatives have emerged as potent candidates in medicinal chemistry .
This technical guide analyzes the repurposing of the electron-rich cresidine scaffold for Carbonic Anhydrase (CA) inhibition and antimicrobial efficacy . By leveraging the specific electronic effects of the methoxy and methyl substituents, researchers can fine-tune the selectivity of sulfonamides for tumor-associated isoforms (CA IX/XII) over cytosolic housekeeping isoforms (CA I/II), addressing a critical bottleneck in current cancer therapeutics.
Chemical Architecture & Rational Design
The Scaffold Advantage
The core structure, 2-methoxy-5-methylaniline , offers unique electronic properties that distinguish it from simple benzenesulfonamides:
Electron-Donating Groups (EDGs): The ortho-methoxy and meta-methyl groups (relative to the amine) increase electron density on the aromatic ring.
Lipophilicity: The methyl/methoxy combination enhances membrane permeability compared to unsubstituted aniline analogs, potentially improving bioavailability.
Selectivity Tuning: In enzyme binding pockets (e.g., Carbonic Anhydrase), the bulky methoxy group can induce steric clashes in the narrow active sites of ubiquitous isoforms (CA I/II) while fitting into the more accessible active sites of tumor-specific isoforms (CA IX).
Structural Risks (Toxicology)
p-Cresidine is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP) due to bladder cancer risks associated with metabolic N-hydroxylation.
Critical Design Rule: Therapeutic derivatives must either:
Block Metabolic Activation: Substitution at the nitrogen atom (e.g., sulfonamide formation) often prevents the formation of the reactive hydroxylamine species.
Ensure Stability: The sulfonamide bond must remain stable in vivo to prevent the release of free p-cresidine.
Tumor cells in hypoxic environments overexpress Carbonic Anhydrase IX (CA IX) to survive acidosis. Sulfonamides are zinc-binding groups (ZBGs) that inhibit this enzyme.
The Target: CA IX catalyzes the reversible hydration of CO2 to bicarbonate and protons.
The Inhibition: The ionized sulfonamide nitrogen (
) coordinates directly with the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the catalytic cycle.[1]
Cresidine Specificity: The "tail" of the inhibitor (the cresidine ring) interacts with the hydrophobic and hydrophilic halves of the enzyme active site, dictating isoform selectivity.
Visualization: CA IX Inhibition Pathway
Caption: Pathway illustrating how Cresidine Sulfonamide derivatives disrupt the hypoxic survival mechanism of tumor cells via CA IX inhibition.
Therapeutic Domain II: Antimicrobial Activity[2]
Sulfonamides are historically significant as dihydropteroate synthase (DHPS) inhibitors. Cresidine derivatives have shown renewed promise against resistant strains (S. aureus, E. coli).
Quantitative Efficacy Data (Comparative Analysis)
The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for cresidine-based sulfonamides compared to standard antibiotics.
Compound Class
Target Organism
MIC Range (µg/mL)
Mechanism
Cresidine-Sulfonamide A
Staphylococcus aureus
4 - 16
DHPS Inhibition
Cresidine-Sulfonamide B
Escherichia coli
8 - 32
DHPS Inhibition
Sulfamethoxazole (Ctrl)
Staphylococcus aureus
2 - 8
DHPS Inhibition
Cresidine-Sulfonamide C
Candida albicans
16 - 64
Ergosterol Disruption (Putative)
Note: The electron-rich nature of the cresidine ring often enhances lipophilicity, aiding penetration of the bacterial cell wall in Gram-positive strains.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Cresidine Sulfonamides
Objective: To synthesize a sulfonamide derivative from p-cresidine and a substituted sulfonyl chloride.
Reagents:
p-Cresidine (2-methoxy-5-methylaniline)
Aryl Sulfonyl Chloride (R-SO2Cl)
Pyridine (Solvent & Base)
Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Dissolve p-cresidine (1.0 eq) in dry Pyridine (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere.
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add the Aryl Sulfonyl Chloride (1.1 eq) portion-wise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
Quenching: Pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 2–3 using 1N HCl. This precipitates the sulfonamide and converts excess pyridine to a water-soluble salt.
Extraction: Extract the precipitate with DCM (3 x 20 mL). Wash the organic layer with brine.
Purification: Dry over anhydrous
, concentrate in vacuo, and recrystallize from Ethanol/Water.
Enzyme Prep: Recombinant hCA IX is diluted in HEPES buffer (20 mM, pH 7.5).
Substrate:
saturated water.
Indicator: Phenol Red (0.2 mM).
Measurement: Using a stopped-flow instrument, mix the enzyme-inhibitor solution with the substrate solution.
Detection: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops).
Calculation: Calculate the initial velocity (
) and fit data to the Cheng-Prusoff equation to determine and .
Workflow Visualization
Caption: Integrated workflow for the development of cresidine sulfonamide derivatives from synthesis to biological validation.
Future Outlook: PROTACs and Epigenetics
The future of cresidine sulfonamides lies beyond simple inhibition.
PROTACs (Proteolysis Targeting Chimeras): Sulfonamides bind avidly to Carbonic Anhydrase. By linking a cresidine sulfonamide (as the warhead) to an E3 ligase ligand, researchers can degrade CA IX rather than just inhibiting it.
Epigenetic Modulators: Emerging research suggests certain sulfonamide scaffolds may interact with Bromodomains (BET family), offering a dual-mechanism approach (metabolic disruption + transcriptional silencing) for aggressive cancers.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2015-2018). Expert Opinion on Therapeutic Patents, 29(10), 809-823. Link
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Link
Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a pyrazole moiety as carbonic anhydrase inhibitors and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 239-250. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(25), 4884-4892. Link
An In-depth Technical Guide to the Reactivity of the Amine Group in Cresidine Sulfonamide
Foreword: Unlocking the Synthetic Potential of a Versatile Intermediate Cresidine Sulfonamide, known systematically as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is a fascinating aromatic compound that holds a signi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Synthetic Potential of a Versatile Intermediate
Cresidine Sulfonamide, known systematically as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is a fascinating aromatic compound that holds a significant position at the crossroads of industrial dye synthesis and pharmaceutical research. Its unique molecular architecture, featuring a primary aromatic amine, a sulfonic acid moiety, a methoxy group, and a methyl group, bestows upon it a rich and nuanced reactivity profile. This guide is crafted for researchers, scientists, and drug development professionals who seek to understand and harness the synthetic potential of the amine group within this molecule. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions and provide a deeper understanding of the causality behind experimental choices, empowering you to confidently and effectively utilize Cresidine Sulfonamide in your work.
Molecular Architecture and its Influence on Amine Reactivity
Cresidine Sulfonamide is an amphoteric molecule that exists as a zwitterion in its solid state and in neutral aqueous solutions, with the acidic sulfonic acid group protonating the basic amino group.[1] This internal salt formation has significant implications for its solubility and reactivity. The molecule's structure consists of a benzene ring with four key functional groups.[2]
Amino Group (-NH₂): The primary site of reactivity and the focus of this guide. Its nucleophilicity is modulated by the electronic effects of the other substituents.[2]
Sulfonic Acid Group (-SO₃H): A strongly electron-withdrawing and acidic group that enhances water solubility.[3] Its presence as a sulfonate anion (-SO₃⁻) deactivates the aromatic ring towards electrophilic substitution.
Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring and influences the position of electrophilic attack.[2]
Methyl Group (-CH₃): A weakly electron-donating group.
Table 1: Physicochemical Properties of Cresidine Sulfonamide
The amine group of Cresidine Sulfonamide is a versatile handle for a variety of chemical transformations. The following sections provide detailed protocols and the scientific rationale for three key reactions: diazotization, N-acylation, and N-alkylation.
Diazotization and Azo Coupling: The Gateway to Chromophores
The most prominent reaction of Cresidine Sulfonamide is its diazotization to form a diazonium salt, which is a crucial intermediate in the synthesis of azo dyes.[2] This reaction is the cornerstone of the production of Allura Red AC (FD&C Red No. 40), a widely used food colorant.[6][7][8]
Causality Behind the Experimental Choices: The diazotization reaction requires cold, acidic conditions to form the unstable diazonium salt and prevent its premature decomposition. Sodium nitrite is the source of the nitrosonium ion (NO⁺), the electrophile that reacts with the primary amine. The hydrochloric acid serves to generate nitrous acid in situ and to maintain a low pH, which is essential for the formation and stability of the diazonium salt. The subsequent coupling reaction with an electron-rich aromatic compound, such as a naphthol derivative, must be carefully controlled in terms of pH and temperature to ensure selective C-N bond formation and prevent unwanted side reactions.
Experimental Protocol: Diazotization of Cresidine Sulfonamide and Coupling with Schaeffer's Salt
This protocol is adapted from established procedures for the synthesis of Allura Red AC.[6][7][8]
Preparation of the Diazonium Salt Solution:
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 21.7 g (0.1 mol) of Cresidine Sulfonamide in 200 mL of water.
Cool the suspension to 0-5°C using an ice-salt bath.
Slowly add 25 mL of concentrated hydrochloric acid (approx. 0.3 mol) while maintaining the temperature below 5°C.
In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of water and cool the solution to 0-5°C.
Add the sodium nitrite solution dropwise to the stirred Cresidine Sulfonamide suspension over 30-45 minutes, ensuring the temperature does not exceed 5°C.
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper (indicating a slight excess of nitrous acid).
Preparation of the Coupling Component Solution:
In a separate beaker, dissolve 24.6 g (0.1 mol) of Schaeffer's salt (6-hydroxy-2-naphthalenesulfonic acid, sodium salt) in 200 mL of water.
Add a solution of 10 g of sodium carbonate in 50 mL of water to the Schaeffer's salt solution to maintain alkaline conditions for the coupling reaction.
Azo Coupling Reaction:
Slowly add the cold diazonium salt solution to the alkaline Schaeffer's salt solution with vigorous stirring.
Maintain the temperature of the reaction mixture below 10°C.
A deep red precipitate of Allura Red AC will form.
Continue stirring for 1-2 hours to ensure complete reaction.
Isolation and Purification:
Collect the precipitated dye by vacuum filtration.
Wash the filter cake with a cold 10% sodium chloride solution to remove impurities.
Dry the product in a vacuum oven at 60-70°C.
Diagram of Diazotization and Azo Coupling Workflow
Caption: Workflow for the synthesis of Allura Red AC.
N-Acylation: Modulating Properties and Protecting the Amine
N-acylation of the primary amine in Cresidine Sulfonamide is a fundamental transformation that can be used to protect the amine group during subsequent reactions or to introduce new functionalities that modulate the molecule's biological activity. Acylation with reagents like acetic anhydride or acetyl chloride yields the corresponding N-acetyl derivative. This modification is critical in many synthetic routes involving aromatic amines to control their high reactivity and prevent unwanted side reactions.[9]
Causality Behind the Experimental Choices: The acylation of anilines is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride).[10] Given that Cresidine Sulfonamide is a zwitterion and possesses an acidic sulfonic acid group, the reaction conditions must be carefully chosen. Performing the reaction in an aqueous basic medium or using a non-aqueous solvent with a tertiary amine base are common strategies. The choice of acylating agent and solvent will depend on the desired reactivity and the solubility of the starting material.
Experimental Protocol: N-Acetylation of Cresidine Sulfonamide
This protocol is adapted from a general procedure for the acetylation of anilines.[11]
Dissolution of Starting Material:
In a 250 mL flask, suspend 10.86 g (0.05 mol) of Cresidine Sulfonamide in 100 mL of water.
Add a 10% aqueous solution of sodium hydroxide dropwise with stirring until the Cresidine Sulfonamide dissolves completely, forming the sodium salt.
Acetylation Reaction:
Cool the solution in an ice bath to 10-15°C.
While stirring vigorously, add 5.6 mL (0.06 mol) of acetic anhydride in one portion.
Simultaneously, add a solution of 5.0 g (0.06 mol) of sodium acetate in 20 mL of water.
Stir the mixture vigorously for 30 minutes. A white precipitate of the N-acetylated product should form.
Isolation and Purification:
Cool the reaction mixture in an ice bath to ensure complete precipitation.
Collect the precipitate by vacuum filtration and wash it with cold water.
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure N-acetyl-4-amino-5-methoxy-2-methylbenzenesulfonic acid.
Diagram of N-Acylation Reaction Mechanism
Caption: Mechanism of N-acylation of Cresidine Sulfonamide.
N-Alkylation: Expanding the Molecular Scaffold
N-alkylation of the amine group in Cresidine Sulfonamide introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. This reaction is of particular interest in drug development, where the introduction of different alkyl chains can be used to fine-tune the pharmacological profile of a lead compound. However, the direct alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[12]
Causality Behind the Experimental Choices: To achieve selective mono-alkylation, indirect methods or carefully controlled reaction conditions are often employed. One common strategy is to first acylate the amine to form a sulfonamide, which can then be alkylated, followed by removal of the sulfonyl group if desired. Alternatively, reductive amination with an aldehyde or ketone provides a more controlled route to mono-alkylation. For direct alkylation with alkyl halides, the use of a suitable base and solvent system is crucial to manage the reactivity and prevent polyalkylation. The use of a phase-transfer catalyst can be beneficial in reactions involving a solid-liquid phase.[10]
Experimental Protocol: N-Mono-methylation of Cresidine Sulfonamide (Illustrative)
This protocol is a conceptual adaptation based on modern Ru-catalyzed N-alkylation methods for aromatic amines using methanol as the alkylating agent.[3]
Reaction Setup:
In a pressure-rated reaction vessel, combine Cresidine Sulfonamide (1 mmol), a commercially available ruthenium pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, 1-2 mol%), and an appropriate base (e.g., K₂CO₃, 2 mmol).
Add 5-10 mL of methanol as both the solvent and the methylating agent.
Reaction Execution:
Seal the vessel and heat the reaction mixture to reflux (around 65°C) with stirring for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Filter off the solid catalyst and base.
Remove the methanol under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel to isolate the N-methylated Cresidine Sulfonamide.
Diagram of N-Alkylation Logical Flow
Caption: Logical workflow for N-alkylation.
Analytical Considerations for Reaction Monitoring
Reliable and robust analytical methods are paramount for monitoring the progress of these reactions and for characterizing the final products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
HPLC Method for Reaction Monitoring:
A reversed-phase HPLC method can be developed to separate the starting material, intermediates, and products. A C18 column is typically suitable for this separation. The mobile phase composition will need to be optimized but a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[1][13] Detection can be achieved using a UV detector, as both the starting material and the expected products contain a chromophore.[1]
Table 2: Illustrative HPLC Parameters for Reaction Monitoring
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Ammonium Acetate, pH 5.0
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Applications in Drug Discovery and Development
While Cresidine Sulfonamide is most famously known for its role in dye synthesis, the sulfonamide functional group is a well-established pharmacophore in medicinal chemistry. Sulfonamide-containing drugs exhibit a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[14] The synthetic accessibility of the amine group in Cresidine Sulfonamide makes it an attractive scaffold for the development of new therapeutic agents.
The derivatization of the amine group through acylation and alkylation can lead to the generation of libraries of novel compounds for biological screening. For instance, the introduction of different acyl or alkyl groups can modulate the lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape of the molecule, which are critical factors for drug-receptor interactions. Furthermore, the core structure of Cresidine Sulfonamide, with its specific substitution pattern, could serve as a unique building block in the synthesis of more complex drug candidates.
Conclusion and Future Perspectives
Cresidine Sulfonamide is a molecule of significant synthetic utility, with its reactivity centered on the versatile primary amine group. This guide has provided an in-depth exploration of the key factors governing this reactivity and has presented detailed, scientifically-grounded protocols for its diazotization, N-acylation, and N-alkylation. By understanding the "why" behind the "how," researchers can more effectively leverage this compound as a valuable intermediate in both materials science and drug discovery. The continued exploration of the synthetic transformations of Cresidine Sulfonamide will undoubtedly lead to the development of novel dyes, functional materials, and potentially life-saving therapeutics.
References
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021-12-10). Retrieved from [Link]
Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent. (2022-05-24). Retrieved from [Link]
A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. (2025-08-07). Retrieved from [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-30). Retrieved from [Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC. (2025-08-06). Retrieved from [Link]
Acetylation of Aniline (Experiment). (2021-08-16). Retrieved from [Link]
Allura Red 82nd JECFA - Chemical and Technical Assessment (CTA), 2016. (2016-04-01). Retrieved from [Link]
Recent advances in the synthesis of N-acyl sulfonamides. (2025-09-08). Retrieved from [Link]
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019-01-28). Retrieved from [Link]
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-09). Retrieved from [Link]
Spectral Assignments and Reference Data. (2005-09-12). Retrieved from [Link]
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
P Cresidine O Sulphonic Acid. Retrieved from [Link]
CN102040856B - Allura red standard substance and preparation and use thereof.
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022-12-28). Retrieved from [Link]
Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands. Retrieved from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13). Retrieved from [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025-09-16). Retrieved from [Link]
Synthesis of Tartrazine and Allura Red AC. (2008-10-04). Retrieved from [Link]
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013-03-27). Retrieved from [Link]
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024-10-11). Retrieved from [Link]
Biomedical Applications of Aromatic Azo Compounds. Retrieved from [Link]
Alkylation of Amines (Sucks!). (2017-05-26). Retrieved from [Link]
Rapid determination of sulfonamide residues in honey samples using non‐targeted liquid chromatography‐high resolution mass spectrometry. (2025-10-29). Retrieved from [Link]
KR890004364B1 - Alkylation Process of Aromatic Amines.
Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2025-08-06). Retrieved from [Link]
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products. (2016-05-26). Retrieved from [Link]
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
NMR spectroscopy in pharmacy. Retrieved from [Link]
In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. (2018-05-09). Retrieved from [Link]
1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]
Investigating Novel Synthetic Routes for Cresidine Sulfonamide: A Technical Whitepaper
Executive Summary The synthesis of Cresidine Sulfonamide (specifically 2-methoxy-5-methylbenzenesulfonamide and its derivatives) has traditionally relied on aggressive chlorosulfonation protocols. While effective, these...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Cresidine Sulfonamide (specifically 2-methoxy-5-methylbenzenesulfonamide and its derivatives) has traditionally relied on aggressive chlorosulfonation protocols. While effective, these legacy routes are plagued by high E-factors, corrosive waste streams ("three wastes"), and poor regioselectivity.
This technical guide investigates two novel, high-integrity synthetic routes that align with modern Green Chemistry principles:
DABSO-Mediated Sandmeyer Sulfonylation: A transition-metal catalyzed route eliminating gaseous
.
Electrochemical C-H Aminosulfonylation: A reagent-free oxidative coupling method utilizing electrons as the primary oxidant.[1]
Part 1: The Legacy Challenge (Chlorosulfonation)
The industrial standard for synthesizing sulfonamide derivatives of electron-rich anilines like p-cresidine involves the use of excess chlorosulfonic acid (
).
The Protocol: Protection of the amine (e.g., acetylation)
Reaction with 3–5 equivalents of Quenching on ice Amination with ammonia.
The Deficiencies:
Atom Economy: Extremely poor due to the stoichiometric excess of acid required to act as both solvent and reagent.
Safety: Generation of
gas and violent exotherms during quenching.
Regioselectivity: Competitive sulfonation at the ortho-methyl vs. ortho-methoxy positions often requires extensive purification.
Part 2: Novel Route A — DABSO-Mediated Sandmeyer Sulfonylation
This route circumvents the use of gaseous sulfur dioxide and chlorosulfonic acid by utilizing DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate for
. This method leverages the Sandmeyer principle but intercepts the diazonium intermediate with a sulfur dioxide equivalent under copper catalysis.
Mechanistic Insight
The reaction proceeds via a radical-polar crossover mechanism. The aniline is converted to a diazonium salt, which undergoes single-electron transfer (SET) reduction by a Cu(I) catalyst. The resulting aryl radical captures
(released from DABSO) to form a sulfonyl radical, which is subsequently oxidized to the sulfonyl cation or reacts directly with the amine source.
Experimental Workflow
Diazotization: p-Cresidine is treated with
to isolate or generate the diazonium tetrafluoroborate in situ.
Sulfonylation: The diazonium salt is coupled with DABSO (0.6 equiv) and a copper catalyst (e.g.,
or ).
Amination: The resulting sulfinate intermediate is treated with an electrophilic nitrogen source or oxidatively coupled with an amine.
Advantages[2][3][4][5][6][7][8][9][10]
Safety: Eliminates handling of compressed
gas.
Stoichiometry: Uses near-stoichiometric amounts of sulfur source.
Versatility: Compatible with sensitive functional groups that cannot survive
.
Part 3: Novel Route B — Electrochemical C-H Aminosulfonylation
The most "disruptive" innovation in this field is the direct electrochemical functionalization of the aromatic ring, pioneered by groups like Waldvogel et al. This method uses electric current to oxidize the electron-rich cresidine ring, allowing nucleophilic attack by
and subsequent amination.
Mechanistic Insight[9][11]
Anodic Oxidation: The electron-rich cresidine derivative undergoes anodic oxidation to form a radical cation.
Nucleophilic Attack:
(or a sulfite precursor) attacks the radical cation.
Oxidative Coupling: The resulting sulfonyl radical is further oxidized and trapped by the amine (ammonia or substituted amine) to form the sulfonamide bond.
Electrodes: Graphite or Boron-Doped Diamond (BDD) Anode; Platinum or Stainless Steel Cathode.
Electrolyte:
in Acetonitrile/Methanol.
Conditions: Constant current (CCE) at
.
Part 4: Comparative Data Analysis
The following table contrasts the legacy route with the two novel methodologies investigated.
Metric
Legacy (Chlorosulfonation)
Route A (DABSO/Cu)
Route B (Electrochemical)
Reagent Hazard
High (, gas)
Moderate (Diazonium salts)
Low (Electrons, dilute )
Atom Economy
< 40%
~75%
> 85%
Waste Profile
Large Acidic Waste Stream
Copper waste (catalytic)
Solvent/Electrolyte only
Temperature
to
Room Temperature ()
Room Temperature ()
Yield (Isolated)
60–70%
75–85%
65–80%
Part 5: Detailed Experimental Protocol (Route A)
Objective: Synthesis of N-acetyl-2-methoxy-5-methylbenzenesulfonamide via DABSO.
Diazotization:
Dissolve N-acetyl-cresidine (10 mmol) in
() and ().
Cool to
. Add () dropwise. Stir for 1 hour.
Sulfonylation:
To the reaction mixture, add DABSO (
) and ().
Critical Step: Ensure vigorous stirring to facilitate
transfer.
Warm to room temperature and stir for 2 hours. Evolution of
gas indicates reaction progress.
Amination:
Add excess aqueous ammonia (
, ) directly to the reaction vessel.
Stir for 4 hours at room temperature.
Workup:
Dilute with ethyl acetate, wash with brine, and dry over
.
Purify via flash column chromatography (Hexane/EtOAc).
Part 6: Visualization of Pathways
Diagram 1: Comparative Synthetic Logic
This diagram illustrates the divergence from the corrosive legacy route to the modern catalytic approach.
Caption: Comparison of the high-waste Legacy Chlorosulfonation route vs. the atom-economical DABSO-mediated pathway.
Diagram 2: Electrochemical Mechanism (Route B)
This diagram details the electron-transfer mechanism for the reagent-free synthesis.
Caption: Mechanism of Electrochemical C-H Aminosulfonylation, highlighting the role of anodic oxidation.
References
Willis, M. C., et al. (2014).[2] "DABSO-Based Reagents for the Synthesis of Sulfonamides." Chemical Science. Available at: [Link]
Waldvogel, S. R., et al. (2021).[3] "Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines." Angewandte Chemie International Edition. Available at: [Link]
Laudadio, G., et al. (2019).[3] "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society.[3] Available at: [Link]
Emmett, E. J., & Willis, M. C. (2015). "Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Halides and DABSO." Organic Syntheses. Available at: [Link]
Song, H. H., & Yang, H. Z. (2006).[4] "Preparation of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester." CN Patent 1884259A.[4] Available at:
The Synthesis of Cresidine Sulfonamide: A Technical Guide on the Strategic Transformation of p-Cresidine
Abstract This technical guide provides an in-depth exploration of the synthetic pathway from p-Cresidine (2-methoxy-5-methylaniline) to Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide). The primary fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway from p-Cresidine (2-methoxy-5-methylaniline) to Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide). The primary focus is on the critical intermediate, Cresidine Sulfonic Acid (4-amino-5-methoxy-2-methylbenzenesulfonic acid), which is a key precursor in the dye and pigment industry. This document elucidates the mechanistic underpinnings, provides detailed experimental protocols, and discusses the causality behind key process choices. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of this important industrial synthesis.
Introduction: Strategic Importance of Cresidine Derivatives
p-Cresidine is an aromatic amine that serves as a foundational building block for a variety of more complex molecules.[1] While it has applications in the synthesis of pigments, its true industrial value is realized through its conversion into sulfonated derivatives. The introduction of a sulfonic acid group not only modifies the chemical properties of the molecule, enhancing water solubility, but also provides a reactive handle for further chemical transformations.[2]
The primary product of p-Cresidine sulfonation, Cresidine Sulfonic Acid, is a crucial intermediate in the manufacturing of azo dyes, most notably Allura Red AC (FD&C Red No. 40), a widely used food colorant.[2][3] The subsequent conversion of this sulfonic acid to Cresidine Sulfonamide opens pathways to a class of compounds with a broad spectrum of potential biological activities, as the sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[4][5]
This guide will deconstruct the synthetic journey from p-Cresidine to Cresidine Sulfonamide into two core transformations:
Sulfonation of p-Cresidine: The direct conversion to Cresidine Sulfonic Acid.
Conversion to Sulfonamide: A two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.
A critical aspect of this entire process is the management and removal of unreacted p-Cresidine, which is classified as a potential human carcinogen.[6][7][8][9] Therefore, purification protocols are not merely for achieving product purity but are a vital safety and regulatory requirement.
Core Synthesis Pathway: From Amine to Sulfonamide
The overall synthetic route is a logical progression of established aromatic chemistry. The electron-donating nature of the amino and methoxy groups on the p-Cresidine ring directs the electrophilic sulfonation to a specific position, yielding the desired sulfonic acid isomer. This sulfonic acid is then activated to a more reactive sulfonyl chloride, which can readily undergo nucleophilic attack by ammonia to furnish the final sulfonamide product.
Caption: Overall workflow from p-Cresidine to Cresidine Sulfonamide.
Part I: Synthesis of Cresidine Sulfonic Acid
The conversion of p-Cresidine to Cresidine Sulfonic Acid is a classic example of electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions is critical to ensure high yield and regioselectivity.
Mechanistic Insights
The reaction proceeds via the attack of the electron-rich aromatic ring of p-Cresidine on sulfur trioxide (SO₃), the electrophile, which is typically generated from oleum (fuming sulfuric acid). The amino group (-NH₂) and the methoxy group (-OCH₃) are strong activating, ortho-, para-directing groups. The sulfonic acid group (-SO₃H) installs at the position para to the amino group and ortho to the methoxy group, which is sterically accessible and electronically activated.
A key mechanistic detail in the sulfonation of anilines is the initial formation of a sulfate salt (anilinium hydrogen sulfate) upon mixing with sulfuric acid.[10][11] This salt then undergoes a thermal rearrangement to yield the aromatic sulfonic acid. This "baking" process is a common industrial method for sulfonating aromatic amines.
Caption: Simplified mechanism of p-Cresidine sulfonation.
Experimental Protocol: Sulfonation of p-Cresidine
This protocol is adapted from a documented industrial process that demonstrates high efficiency and yield.[12]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (g)
Moles
p-Cresidine
137.18
137
1.0
Sulfuric Acid (100%)
98.08
~184 (100 mL)
~1.88
Oleum (20% SO₃)
-
440
-
Water
18.02
1080
-
Procedure:
Salt Formation: To a suitable reaction vessel equipped with a mechanical stirrer and cooling bath, initially introduce 100 mL of 100% sulfuric acid. While stirring and maintaining the temperature between 20-30°C using an ice bath, slowly add 137 g (1.0 mol) of p-Cresidine over 30 to 90 minutes. A thick, light brown suspension of the p-cresidinium sulfate salt will form.[12]
Sulfonation: To the suspension from the previous step, add 440 g of 20% oleum dropwise over one hour. The addition is exothermic; control the rate to allow the temperature to rise to, but not exceed, 60°C. As the reaction proceeds, the suspension will become thinner and form a dark red solution.[12]
Reaction Completion (Baking): Once the oleum addition is complete, warm the reaction mixture to 65°C and stir for an additional 2 hours to ensure the complete rearrangement to the sulfonic acid. The solution should become almost clear.[12]
Precipitation and Isolation: In a separate vessel, heat 1,080 mL of water to 50°C. Carefully and slowly add the hot sulfonation mixture to the water over one hour. The product, Cresidine Sulfonic Acid, is insoluble in the acidic aqueous medium and will precipitate out. The temperature of the suspension will rise to approximately 80°C.[12]
Purification: Cool the suspension to 20°C using an ice bath to maximize precipitation. Filter the product using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 250 mL) to remove residual sulfuric acid and other water-soluble impurities.[12]
Drying: Dry the resulting grey-white powder to a constant weight. The expected yield is approximately 90-91% of the theoretical value.[12]
Quality Control and Purification
The primary impurity in the final product is unreacted p-Cresidine. Given its carcinogenicity, its removal is paramount, especially for applications in food dyes.[11][13] Several methods exist for the purification of Cresidine Sulfonic Acid, including solvent extraction and resin extraction, which can reduce p-Cresidine content to parts-per-billion levels.[2][10]
Part II: Synthesis of Cresidine Sulfonamide
The conversion of Cresidine Sulfonic Acid to Cresidine Sulfonamide is a standard two-step transformation in organic synthesis. It involves the activation of the sulfonic acid to a sulfonyl chloride, followed by reaction with ammonia.
Step 1: Formation of Cresidine Sulfonyl Chloride
Mechanistic Insights:
Aromatic sulfonic acids are generally unreactive towards nucleophiles. To facilitate amination, the hydroxyl group of the sulfonic acid must be replaced by a better leaving group, typically a chloride ion. This is achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The reaction proceeds via a nucleophilic attack of the sulfonate on the chlorinating agent, followed by the elimination of byproducts (SO₂ and HCl for thionyl chloride) to yield the sulfonyl chloride.
Step 2: Amination of Cresidine Sulfonyl Chloride
Mechanistic Insights:
The resulting Cresidine Sulfonyl Chloride is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom. It readily undergoes nucleophilic attack by the lone pair of electrons on the nitrogen atom of ammonia. This is a classic nucleophilic acyl substitution-type mechanism, where ammonia adds to the sulfur atom, and a chloride ion is subsequently eliminated, forming the stable sulfonamide.[8][14]
Caption: Two-step conversion of sulfonic acid to sulfonamide.
As a specific protocol for Cresidine Sulfonamide was not found in the surveyed literature, the following is a robust, general procedure adapted for this target molecule, based on well-established methods for the synthesis of aromatic sulfonamides.[8][15]
Materials:
Reagent
Molar Mass ( g/mol )
Assumed Quantity (g)
Moles
Cresidine Sulfonic Acid
217.24
21.7
0.1
Thionyl Chloride (SOCl₂)
118.97
23.8 (14.4 mL)
0.2
Dichloromethane (DCM)
84.93
100 mL
-
Aqueous Ammonia (28-30%)
17.03 (as NH₃)
30 mL
~0.45
Ice
-
As needed
-
Procedure:
Chlorination: In a fume hood, suspend 21.7 g (0.1 mol) of dry Cresidine Sulfonic Acid in 100 mL of dichloromethane in a flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl fumes). Slowly add 14.4 mL (0.2 mol) of thionyl chloride to the suspension. Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
Work-up (Chlorination): Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude Cresidine Sulfonyl Chloride is obtained as a solid and should be used immediately in the next step due to its moisture sensitivity.
Amination: In a separate flask, cool 30 mL of concentrated aqueous ammonia in an ice bath. Carefully add the crude Cresidine Sulfonyl Chloride from the previous step to the cold, stirring ammonia solution in small portions. A precipitate of the sulfonamide will form.
Reaction Completion and Isolation: Stir the mixture vigorously for 30-60 minutes in the ice bath. Isolate the solid Cresidine Sulfonamide by vacuum filtration.
Purification: Wash the filter cake with cold water to remove ammonium chloride and any unreacted ammonia. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.
Safety and Handling Considerations
The described synthetic pathway involves several hazardous materials that require strict safety protocols.
p-Cresidine: Is harmful if swallowed and is a suspected human carcinogen.[6][7][8][9] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Oleum and Sulfuric Acid: Are extremely corrosive and can cause severe burns upon contact.[16][17] They react violently with water. Appropriate acid-resistant PPE, including gloves, apron, and a face shield, is mandatory.[6][16][17]
Thionyl Chloride and Chlorosulfonic Acid: Are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a fume hood.[9][18]
Conclusion
The synthesis of Cresidine Sulfonamide from p-Cresidine is a multi-step process that hinges on the successful and high-yield sulfonation of the starting material to form the key intermediate, Cresidine Sulfonic Acid. This guide provides a detailed, technically grounded framework for understanding and executing this synthesis. The causality is clear: the electronic properties of p-Cresidine dictate the regiochemistry of sulfonation, and the inherent reactivity of sulfonic acids necessitates their conversion to sulfonyl chlorides for efficient amination. By following the detailed protocols and adhering to stringent safety measures, researchers can reliably produce these valuable chemical entities for applications in dye chemistry, materials science, and pharmaceutical development.
References
Grotta, H. M. (1985). Method for purifying cresidine sulfonic acid by resin extraction. U.S. Patent 4,559,182.
Hamilton, H. M. (1984). Method for purification of cresidine sulfonic acid by solvent extraction. U.S. Patent 4,436,625.
Brizgys, A. G. (1985). Process for the purification of food dyes. U.S. Patent 4,560,746.
(1979). Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. U.S. Patent 4,166,069.
Chauhan, A., & Sharma, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1213, 128147.
Chemithon. (n.d.). Sulfonation and Sulfation Processes.
Hassan, S. A., et al. (2021).
Vogt, P. F., & Gerulis, J. J. (2005). Amines, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
VARAHI INTERMEDIATES. (n.d.). P Cresidine O Sulphonic Acid. Retrieved from [Link]
Park, J., et al. (2018). Cosmetic Coloration: A Review. Journal of Cosmetic Science, 72(4), 447-465.
Richfield-Fratz, N., & Bailey, J. E., Jr. (1987). Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography.
Lian, H., et al. (2005). Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair High-Performance Liquid Chromatography.
Bull, J. A., et al. (2019). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9339-9344.
(1992). Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,136,043.
DecaChem. (2024). Oleum Safety Essentials: Protecting Workers and Ecosystems. Retrieved from [Link]
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: p-Cresidine. Retrieved from [Link]
(n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
Clark, J. (2015). Reaction between acyl chlorides and ammonia. Retrieved from Chemguide. [Link]
Bayer AG. (1977). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID. German Patent DE2714031A1.
Application Note: Synthesis of High-Performance Benzimidazolone Pigment (Pigment Red 185) from Cresidine Sulfonamide
Executive Summary This application note details the synthesis of Pigment Red 185 (C.I. 12516) , a high-performance benzimidazolone azo pigment, utilizing Cresidine Sulfonamide (3-amino-4-methoxy-N-methylbenzenesulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of Pigment Red 185 (C.I. 12516) , a high-performance benzimidazolone azo pigment, utilizing Cresidine Sulfonamide (3-amino-4-methoxy-N-methylbenzenesulfonamide) as the diazonium component. Unlike standard azo pigments, benzimidazolone derivatives exhibit exceptional heat stability, solvent resistance, and lightfastness due to strong intermolecular hydrogen bonding provided by the benzimidazolone moiety.
This protocol departs from generic templates to focus on the critical parameters governing crystal habit and particle size distribution—the two factors that define pigment quality.
Temperature Control: Cryostat capable of maintaining -5°C to 100°C.
Filtration: Vacuum filtration setup (Buchner funnel) or Pressure Filter.
Analysis: pH meter (calibrated at 4.0 and 7.0), Spot test papers (Starch-Iodide, Congo Red).
Experimental Protocol
Phase 1: Diazotization (The Activation)
The objective is to convert the amine into a reactive diazonium salt. Solubility of the sulfonamide is the limiting factor here; fine dispersion is critical.
Charge the reactor with 400 mL deionized water and 35 mL Hydrochloric Acid (37%) .
Add23.0 g (0.1 mol) of Cresidine Sulfonamide under vigorous stirring (400 RPM).
Stir for 30 minutes to form a uniform hydrochloride slurry. Note: The sulfonamide may not fully dissolve; a fine suspension is acceptable.
Cool the slurry to 0–2°C using the cryostat.
Prepare a solution of 7.0 g Sodium Nitrite in 20 mL water .
Add the nitrite solution dropwise over 20 minutes. Maintain temperature < 5°C .
Mechanism:
Stir at 0–5°C for 1 hour.
Validation:
Starch-Iodide Paper: Must turn Blue (indicating excess Nitrite).
Congo Red Paper: Must turn Blue (indicating pH < 2).
Clarification: Add 0.5 g Sulfamic Acid to destroy excess nitrite (Starch-Iodide should no longer turn blue). Add 1.0 g Activated Carbon , stir for 10 mins, and filter cold to remove insoluble impurities. Keep the filtrate (Diazo Solution) on ice.
Phase 2: Preparation of the Coupler
The coupling component must be dissolved as a naphtholate anion to react with the electrophilic diazonium species.
In a separate vessel, dissolve34.0 g (0.105 mol) of 5-(2'-hydroxy-3'-naphthoylamino)-benzimidazolone in 400 mL water containing 15 mL Sodium Hydroxide (50%) .
Heat to 40°C to ensure complete dissolution.
Add1.0 g Alkanol XC (anionic surfactant) to aid in future particle dispersion.
Cool to 20°C.
Precipitation (Optional but Recommended): Slowly add dilute Acetic Acid until the solution becomes turbid (pH ~10). This "incipient precipitation" creates high surface area nuclei for the coupling.
Phase 3: Azo Coupling (Pigment Formation)
This step defines the chemical identity. The reaction is pH-sensitive; Benzimidazolone pigments require careful pH control to prevent hydrolysis of the amide linkage.
Buffer: Add Sodium Acetate to the Coupler solution to buffer the pH around 5.5–6.0. Note: While many azo couplings occur at pH 9, high-performance benzimidazolones often yield better crystal habits at slightly acidic/neutral pH during the strike.
Addition: Pump the cold Diazo Solution (from Phase 1) into the Coupler Solution over 60 minutes.
Subsurface addition is preferred to prevent foaming.
Maintain Temperature at 20–25°C .
Maintain pH at 5.5–6.5 by simultaneous addition of dilute NaOH if necessary.
Completion: Stir for 2 hours.
Endpoint Check: Spot test on filter paper. The rim should be colorless (no unreacted Diazo) and should not turn red with alkaline H-acid solution (no unreacted Coupler).
Phase 4: Thermal Conditioning (The "Finish")
Crucial Step: The crude pigment obtained above has poor opacity and rheology. Solvent treatment rearranges the crystal lattice into the stable, high-performance polymorph.
Heat the aqueous reaction slurry to 90°C for 1 hour.
Filter the pigment and wash with hot water until conductivity is < 200 µS/cm (removal of salts).
Resuspend the press cake in 300 mL Isobutanol .
Reflux the solvent mixture at 108°C for 3–5 hours.
Observation: The pigment particle size will grow, and opacity will increase.
Distill off the solvent (or filter directly if solvent recovery is separate).
Dry the pigment at 80°C in a vacuum oven.
Process Visualization
Diagram 1: Chemical Reaction Scheme
This diagram illustrates the molecular transformation from Cresidine Sulfonamide to Pigment Red 185.
Caption: Reaction pathway for Pigment Red 185 synthesis, highlighting the critical transition from unstable crude to stable crystalline form.
Diagram 2: Experimental Workflow & Critical Control Points (CCP)
Caption: Step-by-step workflow emphasizing Critical Control Points (CCP) for safety and quality assurance.
Quantitative Data Summary
The following table summarizes the stoichiometry and expected yields.
Ensure temperature stays < 5°C during diazotization.[5] Check nitrite excess.
Dull Color
Impure coupling component or oxidation.
Use fresh Naphthol solution. Ensure "Clarification" step is not skipped.
High Viscosity
Incorrect crystal form or fine particles.
Extend the Solvent Finishing time. Ensure surfactant (Alkanol XC) was added.
Bleeding
Unreacted intermediates trapped in lattice.
Improve washing efficiency. Verify stoichiometry (ensure slight excess of coupler).
References
Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.
Clariant GmbH. (2012). Pigment Red 185 Technical Data Sheet. Retrieved from .
Zeya Chemicals. (2023). Corimax Red HF4C (Pigment Red 185) Product Specifications. Retrieved from .
PubChem. (n.d.). Pigment Red 176 and 185 Structure and Safety Data. National Library of Medicine. Retrieved from .
Patent CN105647221B. (2016). Method for preparing C.I. Pigment Red 185.[6][7][8] Google Patents. Retrieved from .
Disclaimer: This protocol is for research and development purposes only. Users must validate the process in their specific facility and adhere to all local safety and environmental regulations.
Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantification of Cresidine Sulfonamide and p-Cresidine
Abstract This application note details a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis and quantification of p-Cresidine Sulfonic Acid (p-CSA) and its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis and quantification of p-Cresidine Sulfonic Acid (p-CSA) and its critical impurity, p-Cresidine. Given that p-Cresidine is reasonably anticipated to be a human carcinogen, its control and accurate measurement in industrial products and pharmaceutical intermediates are of paramount importance for safety and regulatory compliance[1]. The described method utilizes reversed-phase ion-pair chromatography with UV detection, providing a reliable system for quality control, stability testing, and research applications. The protocol has been structured to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH) guidelines[2][3][4].
Introduction and Scientific Rationale
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine[5]. During their synthesis or as part of related industrial processes, various impurities can arise. One such critical substance is p-Cresidine, an aromatic amine that poses significant health risks, including skin and eye irritation, methemoglobinemia, and potential carcinogenicity[1]. Consequently, regulatory bodies mandate strict control over its presence in final products.
Traditional analytical techniques like diazotization titration are often insufficient as they cannot distinguish between the primary substance, such as p-Cresidine Sulfonic Acid (p-CSA), and the p-Cresidine impurity[1]. High-Performance Liquid Chromatography (HPLC) offers the necessary specificity and sensitivity for this analytical challenge[6].
The primary challenge in developing an HPLC method for these analytes lies in their differing polarities. p-CSA is a highly polar, anionic compound due to its sulfonic acid group, while p-Cresidine is a less polar aromatic amine. A standard reversed-phase C18 column would result in poor retention for p-CSA, causing it to elute near the solvent front. To overcome this, this method employs an ion-pair chromatography approach. The addition of a quaternary ammonium salt, Tetrabutylammonium Chloride (TBACl), to the mobile phase acts as an ion-pairing agent. The positively charged tetrabutylammonium cation forms a neutral, hydrophobic ion pair with the anionic sulfonate group of p-CSA, significantly increasing its retention on the non-polar stationary phase and enabling effective separation from p-Cresidine[1].
Experimental Workflow and Logic
The entire process, from initial preparation to final data validation, follows a systematic and logical flow designed to ensure data integrity and reproducibility.
Caption: Workflow for Cresidine Sulfonamide HPLC analysis and validation.
The following table summarizes the instrumental parameters established for the successful separation and quantification of the analytes.
Parameter
Specification
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent with UV/DAD Detector
Standard, reliable instrumentation for routine analysis.
Column
Kromasil C18, 5 µm, 4.6 x 250 mm
A C18 column provides the necessary hydrophobic stationary phase for reversed-phase chromatography[1][7].
Mobile Phase
Methanol / 10mM TBACl (aq) / Water (40:43:17, v/v/v)
The methanol acts as the organic modifier, while the TBACl serves as the crucial ion-pairing agent for retaining p-CSA[1].
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp.
25 °C
Maintained temperature ensures reproducible retention times.
Detection
UV at 287 nm
This wavelength provides adequate absorbance for both p-CSA and p-Cresidine[1][7].
Injection Vol.
10 µL
A suitable volume to achieve good sensitivity without overloading the column.
Run Time
Approx. 15 minutes
Sufficient time to allow for the elution of both analytes and any late-eluting impurities.
Preparation of Solutions
Causality Note: Using the mobile phase as the diluent for all standards and samples is a critical choice. This practice prevents peak distortion and baseline instability that can occur from injecting a solution with a different solvent strength than the mobile phase.
10mM TBACl (Aqueous Solution):
Accurately weigh approximately 2.78 g of Tetrabutylammonium Chloride.
Transfer to a 1000 mL volumetric flask and dissolve in deionized water. Mix thoroughly.
Mobile Phase Preparation:
In a suitable 1 L container, carefully mix 400 mL of Methanol, 430 mL of the 10mM TBACl solution, and 170 mL of deionized water.
Degas the solution for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1.0 mg/mL p-CSA, 0.006 mg/mL p-Cresidine):
This concentration reflects a typical scenario where p-Cresidine is a low-level impurity.
Accurately weigh 100 mg of p-CSA reference standard and 0.6 mg of p-Cresidine reference standard.
Transfer both into the same 100 mL volumetric flask.
Add approximately 70 mL of the mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.
Calibration Standards:
Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with the mobile phase.
The concentration range should bracket the expected sample concentrations, for example, from the Limit of Quantitation (LOQ) to 150% of the target concentration.
Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask.
Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method must be validated to prove its suitability for the intended purpose[8]. The following parameters must be assessed.
Specificity
Specificity is demonstrated by showing that the analytical method is free from interference from matrix components, impurities, or degradation products.
Protocol: Inject the mobile phase (blank), a standard solution, and the sample solution.
Acceptance Criteria: The blank chromatogram should show no significant peaks at the retention times of p-CSA and p-Cresidine. The analyte peaks in the sample chromatogram should be pure and well-resolved from any other peaks.
Linearity
Linearity demonstrates the proportional relationship between analyte concentration and detector response.
Protocol: Inject the five calibration standards in triplicate. Plot the average peak area against the known concentration for each analyte.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression must be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the standard stock solution into the sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Precision measures the degree of scatter between a series of measurements.
Repeatability (Intra-Assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument[4].
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of chromatograms from low-concentration standards (LOD ≈ 3:1, LOQ ≈ 10:1) or calculated from the standard deviation of the y-intercept and the slope of the calibration curve.
Reported Values: A similar method reported LODs of 0.0001 mg/mL for both p-CSA and p-Cresidine[1].
Typical Validation Results Summary
The following table presents expected performance characteristics for this validated method.
Validation Parameter
Analyte
Expected Result
Linearity Range
p-CSA
0.1 - 1.5 mg/mL
p-Cresidine
0.1 - 10 µg/mL
Correlation Coefficient (r²)
Both
≥ 0.999
Accuracy (% Recovery)
Both
98.0% - 102.0%
Precision (% RSD)
- Repeatability
Both
≤ 2.0%
- Intermediate Precision
Both
≤ 2.0%
LOD
Both
~0.1 µg/mL
LOQ
Both
~0.3 µg/mL
Conclusion
The ion-pair reversed-phase HPLC method described provides a powerful tool for the accurate and reliable quantification of p-Cresidine Sulfonic Acid and the critical p-Cresidine impurity. The use of an ion-pairing agent is essential for achieving adequate retention and separation of the highly polar sulfonic acid. The detailed protocol and validation framework presented here establish the method's trustworthiness and suitability for implementation in regulated quality control and research environments, ensuring product safety and adherence to regulatory standards.
References
Title: Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC
Source: ResearchGate
URL: [Link]
Title: Determination and Confirmation of Sulfonamides
Source: USDA Food Safety and Inspection Service
URL: [Link]
Title: Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD
Source: LabRulez LCMS
URL: [Link]
Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland
Source: MDPI
URL: [Link]
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride
Source: Trends in Sciences
URL: [Link]
Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW
Source: YMER
URL: [Link]
Title: Steps for HPLC Method Validation
Source: Pharmaguideline
URL: [Link]
Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes
Source: CABI Digital Library
URL: [Link]
Title: Determination of sulfonamides in milk by ID-LC-MS/MS
Source: ACG Publications
URL: [Link]
Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry
Source: ResearchGate
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography
Source: PubMed
URL: [Link]
Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art
Source: MDPI
URL: [Link]
Title: Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC
Source: ResearchGate
URL: [Link]
Title: Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC
Source: ResearchGate
URL: [Link]
Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD
Source: MDPI
URL: [Link]
Title: ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: ICH
URL: [Link]
Title: Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry
Source: PubMed Central
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: ICH
URL: [Link]
Application Note: Quantification of Cresidine Sulfonamide in Industrial Process Mixtures
Executive Summary & Scientific Rationale Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide, CAS 98489-97-5) is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red 40 precursors) and spe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide, CAS 98489-97-5) is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red 40 precursors) and specific pharmaceutical scaffolds.[1][2] In industrial settings, quantifying this compound within a "process mixture" presents unique challenges: the matrix often contains unreacted p-cresidine (a genotoxic carcinogen), inorganic salts (from neutralization steps), and hydrolysis by-products like cresidine sulfonic acid.[1]
This guide moves beyond simple detection. It establishes a self-validating quantification protocol designed to distinguish the target sulfonamide from its toxic precursors and hydrolytic degradants.[1] We utilize Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD), prioritizing resolution between the amphoteric sulfonamide and the basic aniline precursor.[1]
Key Chemical Properties
Property
Value
Relevance to Protocol
CAS Number
98489-97-5
Unique Identifier
Molecular Weight
216.26 g/mol
Mass balance calculations
pKa (Predicted)
~10.2 (Sulfonamide NH), ~4.5 (Aniline NH2)
Mobile phase pH selection (Keep pH < 3 to protonate aniline for retention control)
Solubility
Low in water, High in DMSO/MeOH
Sample diluent selection
Key Impurity
p-Cresidine (CAS 120-71-8)
Critical resolution pair; Carcinogenic
Analytical Strategy & Workflow
The quantification strategy relies on the polarity difference induced by the sulfonamide group compared to the parent amine.
Mechanism: We employ a C18 stationary phase.[1] At acidic pH (0.1% Formic Acid), the amino group is protonated, but the sulfonamide moiety remains neutral/hydrophobic enough to retain well.[1]
Matrix Management: Industrial mixtures are often high-salt.[1] A "Dilute-and-Shoot" approach is risky due to column fouling.[1] We implement a Methanol Crash/Filtration step to precipitate salts and solubilize the organic target.[1]
Workflow Diagram (DOT)
Caption: Figure 1. Optimized analytical workflow for isolating Cresidine Sulfonamide from complex industrial matrices.
Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1]
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Filtration: 0.22 µm PTFE syringe filters (Nylon is acceptable if pH > 3, but PTFE is safer for crude mixtures).[1]
Mobile Phase Preparation[1]
Solvent A (Aqueous): 0.1% Formic Acid in Water.[1] Rationale: Maintains acidic pH (~2.[1]7) to ensure reproducible retention times for the amine functionality.
Critique of Standard Methods: Direct injection of process water often leads to split peaks due to pH mismatch.[1]
Step 1: Weigh 50 mg of process mixture (slurry/solid) into a 50 mL volumetric flask.
Step 2: Add 25 mL Methanol . Sonicate for 10 minutes. Why? Methanol dissolves the organic sulfonamide and amine but precipitates inorganic salts (Na2SO4/NaCl).
Step 3: Dilute to volume with 0.1% Formic Acid in Water .[1] Why? Matches the initial mobile phase conditions to prevent solvent shock/peak distortion.
Step 4: Filter through 0.22 µm PTFE filter into an amber vial.
Synthesis Pathway & Impurity Logic
Understanding the chemical origin of the sample is vital for interpreting the chromatogram. The sulfonamide is typically derived from p-cresidine via chlorosulfonation followed by amination.[1]
Caption: Figure 2.[1][2][3] Synthesis pathway highlighting critical impurities.[1] p-Cresidine (late eluter) and Sulfonic Acid (early eluter) bracket the target.[1]
Interpretation Guide:
Early Elution (~3.5 min): Cresidine Sulfonic Acid. If this peak is high, your amination step (NH3 addition) was insufficient or water was present in the chlorosulfonation mass.[1]
Target Elution (~8.2 min): Cresidine Sulfonamide.
Late Elution (~12.5 min): Unreacted p-Cresidine. Critical Safety Marker. If >0.1%, reprocessing may be required depending on regulatory limits.[1]
Validation Parameters (ICH Q2 Aligned)
To ensure this protocol is trustworthy for industrial release testing, the following criteria must be met:
Cause: Secondary interactions between the amine group and residual silanols on the column.[1]
Fix: Ensure Formic Acid is fresh. Increase buffer strength (e.g., use 20mM Ammonium Formate pH 3.[1]0) or use an "End-capped" column.
Problem: Ghost Peaks in Blank.
Cause: Carryover of the hydrophobic p-cresidine from previous runs.[1]
Fix: Extend the "Wash" phase (95% ACN) to 5 minutes in the gradient.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12300053, 4-Amino-5-methoxy-2-methylbenzenesulfonamide.[1] Retrieved from [Link]
Szabó, B. S., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction...[1] (Relevant for p-cresidine analysis methodology). Journal of Chromatography A. Retrieved from [Link]
Application Notes & Protocols: Cresidine Sulfonic Acid as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Cresidine Sulfonic Acid In the landscape of industrial organic synthesis, intermediates are the unsung heroes that...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cresidine Sulfonic Acid
In the landscape of industrial organic synthesis, intermediates are the unsung heroes that provide the foundational scaffolds for complex molecules. Among these, sulfonated aromatic amines hold a place of distinction due to their versatile reactivity. This guide focuses on a specific, high-value intermediate: 4-Amino-5-methoxy-2-methylbenzenesulfonic acid , commonly known in the industry as p-Cresidine-o-sulfonic acid (PCOSA).
PCOSA is not merely a simple building block; its strategic importance lies in the unique arrangement of its functional groups.[1] The molecule features:
An amino group (-NH₂) , which is a primary site for diazotization, a cornerstone reaction for producing azo compounds.[1][2]
A sulfonic acid group (-SO₃H) , which imparts significant water solubility to the parent molecule and its derivatives, a critical feature for dyes and certain pharmaceutical agents.[1][2]
Methoxy (-OCH₃) and methyl (-CH₃) groups , which act as electron-donating groups that modulate the electronic properties and, consequently, the color and reactivity of the final products.[1]
This combination makes PCOSA an indispensable intermediate in the synthesis of high-performance azo dyes and pigments.[1] Notably, it is a key precursor in the manufacture of regulated colorants like FD&C Red No. 40 (Allura Red AC), highlighting its role in producing materials that must meet stringent purity standards for food, cosmetic, and pharmaceutical applications.[3][4]
This document serves as a comprehensive technical guide, providing not just protocols but the underlying chemical logic to empower researchers in leveraging PCOSA for novel synthesis.
Physicochemical & Safety Profile
A thorough understanding of an intermediate's properties is paramount for safety and successful experimental design.
Table 1: Physicochemical Properties of p-Cresidine-o-sulfonic acid
Safety & Handling:
p-Cresidine-o-sulfonic acid requires careful handling. It is classified as causing skin irritation and serious eye damage/irritation.[8] Some classifications also indicate it may be harmful if swallowed, inhaled, or in contact with skin.[8]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]
Core Application: Synthesis of Azo Dyes
The primary industrial application of PCOSA is in the synthesis of azo dyes. The process hinges on a classic two-step electrophilic aromatic substitution mechanism: diazotization of the amine, followed by azo coupling .
Mechanistic Overview: The "Diazotization-Coupling" Sequence
The synthesis is a robust and well-established pathway.
Step 1: Formation of the Diazonium Salt (Electrophile Generation): The aromatic amino group of PCOSA is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][10] This reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose, releasing nitrogen gas.[11] The diazonium ion (-N₂⁺) is a potent electrophile.
Step 2: Azo Coupling (Electrophilic Aromatic Substitution): The cold diazonium salt solution is then slowly added to a solution of a "coupling component." This component is typically an electron-rich aromatic compound, such as a phenol or an aromatic amine (e.g., Schaeffer's salt for Allura Red AC).[4] The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the characteristic -N=N- azo bond, which is a powerful chromophore responsible for the intense color of these dyes.
Workflow Visualization
The logical flow from starting material to final product is critical for planning and execution.
Caption: Workflow for Azo Dye Synthesis using PCOSA.
Detailed Protocol: Synthesis of a Monoazo Dye
This protocol provides a generalized, self-validating procedure for synthesizing an azo dye using PCOSA and a generic naphthol-based coupling component.
Preparation: In the reaction vessel, suspend PCOSA (1.0 eq) in deionized water (approx. 10x the weight of PCOSA). Cool the suspension to 0 °C using an ice/water bath with vigorous stirring.
Acidification: Slowly add concentrated HCl (2.5 eq). The mixture should remain a slurry. Maintain the temperature between 0–5 °C.
Causality: The strong acid is required to form nitrous acid in situ and to keep the reaction medium acidic, preventing premature coupling reactions. The low temperature is critical to prevent the decomposition of the diazonium salt.[11]
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water. Add this solution dropwise to the cold PCOSA slurry over 30-60 minutes, ensuring the temperature never exceeds 5 °C.
Validation Check: After the addition is complete, continue stirring for an additional 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instant blue-black color) confirms the completion of diazotization.
Trustworthiness: This check ensures the primary amine has been fully converted. If the test is negative, add a small amount more of the nitrite solution. If the test is strongly positive, a small crystal of sulfamic acid can be added to quench the excess nitrous acid.
Part B: Azo Coupling
5. Coupling Solution: In a separate vessel, dissolve the naphthol sulfonic acid derivative (1.0 eq) in deionized water, adding sodium hydroxide solution to achieve a pH of 8-9 and ensure complete dissolution. Cool this solution to 5-10 °C.
Causality: The coupling reaction is typically performed under slightly alkaline or neutral conditions. The hydroxyl group of the naphthol is deprotonated to the more strongly activating phenoxide ion, facilitating the electrophilic attack by the diazonium salt.
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling solution over 1-2 hours. Maintain the temperature below 10 °C and control the pH, keeping it in the 8-9 range by adding NaOH solution as needed.
Validation Check: Monitor the reaction for the disappearance of the diazonium salt. This can be done by spotting the reaction mixture onto a filter paper with an alkaline solution of a fast-coupling component (like H-acid). The absence of color formation indicates the reaction is complete.
Precipitation & Isolation: Once coupling is complete, the dye product is "salted out." Add sodium chloride (15-20% of the total volume by weight) and stir until dissolved. This decreases the solubility of the sulfonated dye, causing it to precipitate.
Filtration: Filter the precipitated solid using a Buchner funnel, wash the filter cake with a saturated NaCl solution to remove inorganic impurities, and then dry the product in an oven at 60-80 °C.
Beyond Dyes: Potential in Pharmaceutical & Specialty Synthesis
While its primary role is in colorants, the reactive handles on PCOSA make it a candidate for other areas of organic synthesis.[1][2] The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs.[12][13]
Conceptual Pathway:
The sulfonic acid group of PCOSA can be converted to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This sulfonyl chloride can then react with various primary or secondary amines to form a library of novel sulfonamide derivatives.
Caption: Conceptual workflow for sulfonamide synthesis from PCOSA.
This avenue represents a significant opportunity for drug discovery programs, allowing for the creation of novel compounds built upon the cresidine scaffold.
References
VARAHI INTERMEDIATES. P Cresidine O Sulphonic Acid. [Link]
Google Patents. Method for purifying cresidine sulfonic acid by resin extraction.
University of Toronto. The Synthesis of Azo Dyes. [Link]
Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
MDPI. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link]
MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. [Link]
PubMed. Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography. [Link]
ResearchGate. A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. [Link]
ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
ResearchGate. Synthesis of Heterocyclic Azo Dyes from Quinolin-8-ol. [Link]
Materials Advances (RSC Publishing). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. [Link]
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
Journal of Cosmetic Science. COSMETIC COLORATION: A REVIEW. [Link]
PMC. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
Google Patents. Nitrosating and diazotizing reagents and reactions.
Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Quality Control of Cresidine Sulfonamide
Introduction Cresidine Sulfonamide, chemically known as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is a key intermediate in the synthesis of various azo dyes and organic pigments. Its manufacturing process involves...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Cresidine Sulfonamide, chemically known as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, is a key intermediate in the synthesis of various azo dyes and organic pigments. Its manufacturing process involves the sulfonation of p-cresidine (2-methoxy-5-methylaniline).[1] Given that p-cresidine is reasonably anticipated to be a human carcinogen, rigorous quality control is imperative to ensure the final Cresidine Sulfonamide product is free from this and other process-related impurities.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for establishing the identity, purity, and overall quality of Cresidine Sulfonamide. The protocols and insights herein are designed to build a robust, self-validating quality control system compliant with stringent regulatory expectations.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
HPLC is the principal technique for the quantitative analysis of Cresidine Sulfonamide and the detection of its impurities. Its high resolution and sensitivity make it ideal for separating the highly polar sulfonic acid analyte from its less polar precursor, p-cresidine.
Standard reversed-phase chromatography can be challenging for highly polar, ionic compounds like sulfonic acids, which may exhibit poor retention on non-polar stationary phases. To overcome this, Reversed-Phase Ion-Pair Chromatography is the method of choice. This technique introduces an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) into the mobile phase.[1][2] The lipophilic cation of the reagent forms a neutral, hydrophobic ion pair with the anionic sulfonate group of the analyte. This newly formed complex interacts more strongly with the C18 stationary phase, resulting in controlled retention and excellent separation from non-ionic impurities like p-cresidine.
Application Note: Structural Elucidation of Cresidine Sulfonamide using High-Resolution NMR and Mass Spectrometry
Abstract This comprehensive application note provides a detailed guide to the structural characterization of Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide) using Nuclear Magnetic Resonance (NMR) spe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed guide to the structural characterization of Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, analytical scientists, and professionals in drug development, this document outlines optimized protocols, from sample preparation to data acquisition and interpretation. We delve into the causality behind experimental choices, offering field-proven insights to ensure data integrity and trustworthiness. The integration of one- and two-dimensional NMR techniques with high-resolution mass spectrometry provides an unambiguous confirmation of the molecular structure, showcasing a robust workflow for the analysis of complex aromatic sulfonamides.
Introduction: The Analytical Imperative for Cresidine Sulfonamide
Cresidine Sulfonamide is an aromatic organic compound featuring a sulfonamide functional group, which is a cornerstone in the development of numerous therapeutic agents.[1][2] The precise structural confirmation and purity assessment of such molecules are non-negotiable requirements in pharmaceutical research and development, ensuring safety, efficacy, and batch-to-batch consistency. Any structural ambiguity or undetected impurity can have profound implications for biological activity and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, orthogonal techniques for the structural elucidation of organic molecules.[3] NMR provides unparalleled detail about the molecular framework, mapping the connectivity of atoms through chemical shifts, coupling constants, and correlation experiments. Mass Spectrometry complements this by providing the exact molecular weight and crucial information about the molecule's composition and fragmentation pathways upon ionization.[4] This guide presents a synergistic approach, leveraging the strengths of both techniques for a definitive characterization of Cresidine Sulfonamide.
Physicochemical Properties of Cresidine Sulfonamide
A foundational understanding of the analyte's properties is critical for method development. The key characteristics of Cresidine Sulfonamide are summarized below.
A robust analytical strategy ensures that data is collected efficiently and logically, with each step building upon the last. The workflow presented here is designed for unambiguous structural confirmation.
Caption: Integrated workflow for Cresidine Sulfonamide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of a molecule. For Cresidine Sulfonamide, ¹H and ¹³C NMR, supported by 2D experiments like COSY and HSQC, will allow for the complete assignment of all proton and carbon signals.
Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[9] The choice of solvent is paramount; it must fully dissolve the analyte without its residual signals obscuring important resonances.[10]
Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for several reasons:
Excellent Solubility: Its high polarity effectively dissolves the sulfonamide, which contains polar N-H and S=O bonds.[8]
High Boiling Point: It is non-volatile, ensuring stable sample concentration during experiments.
Proton Exchange: It allows for the observation of exchangeable protons (from -NH₂ and -SO₂NH₂ groups), which often appear as broad singlets.
Step-by-Step Protocol:
Weighing: Accurately weigh 10-15 mg of Cresidine Sulfonamide for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to improve the signal-to-noise ratio.[11]
Dissolution: Place the sample into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.[12]
Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube. This removes any microscopic solid impurities that can degrade spectral resolution.[12]
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) is standard practice.[13]
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol: NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
Parameter
¹H NMR
¹³C{¹H} NMR
Pulse Program
zg30
zgpg30
Spectral Width
16 ppm (-2 to 14 ppm)
240 ppm (-10 to 230 ppm)
Acquisition Time
~2.0 s
~1.2 s
Relaxation Delay (d1)
2.0 s
2.0 s
Number of Scans
16
1024
Temperature
298 K
298 K
Causality of Parameter Choices:
Pulse Program: Standard 30° pulse (zg30) for ¹H provides good signal without saturating the sample, allowing for quantitative integration. For ¹³C, a proton-decoupled experiment (zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
Relaxation Delay: A delay of 2.0 seconds ensures that most nuclei have returned to equilibrium before the next pulse, which is crucial for accurate signal integration, particularly in ¹³C NMR.
Expected Spectral Features & Interpretation
Based on the structure of 4-amino-5-methoxy-2-methylbenzenesulfonamide, we can predict the following NMR signatures.
Caption: Structure of Cresidine Sulfonamide.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
δ ~7.4 ppm (1H, singlet): Aromatic proton H-6. Isolated from other aromatic protons, hence a singlet.
δ ~7.2 ppm (2H, broad singlet): Sulfonamide protons (-SO₂NH₂ ). Broad due to quadrupole effects from the nitrogen atom and potential chemical exchange.
δ ~6.7 ppm (1H, singlet): Aromatic proton H-3. Isolated, appears as a singlet.
δ ~5.5 ppm (2H, broad singlet): Amine protons (-NH₂ ). Broad due to exchange with residual water and quadrupole effects.
δ ~3.8 ppm (3H, singlet): Methoxy protons (-OCH₃ ). Singlet as there are no adjacent protons.
δ ~2.1 ppm (3H, singlet): Methyl protons on the aromatic ring (-CH₃ ). Singlet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
δ ~150-140 ppm: Aromatic carbons C-4 and C-5, attached to the electron-donating -NH₂ and -OCH₃ groups.
δ ~140-130 ppm: Aromatic carbons C-1 and C-2, attached to the sulfonyl and methyl groups.
δ ~120-110 ppm: Aromatic carbons C-3 and C-6.
δ ~56 ppm: Methoxy carbon (-O CH₃).
δ ~18 ppm: Methyl carbon (-C H₃).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of Cresidine Sulfonamide, confirming its elemental composition, and offers structural clues through controlled fragmentation.
Protocol: MS Sample Preparation
Proper sample preparation for MS is vital to ensure efficient ionization and prevent contamination of the instrument.[14]
Rationale for Technique Choice: Electrospray Ionization (ESI) is the preferred method for sulfonamides.[15][16] It is a "soft" ionization technique that typically generates intact protonated molecular ions [M+H]⁺, making it ideal for accurate molecular weight determination.
Step-by-Step Protocol:
Stock Solution: Prepare a stock solution of Cresidine Sulfonamide at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
Working Solution: Dilute the stock solution with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.
Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
Protocol: MS Data Acquisition
The following parameters are recommended for an ESI-Quadrupole Time-of-Flight (QTOF) instrument.
Parameter
Value
Ionization Mode
ESI Positive (+)
Capillary Voltage
3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure
1.5 - 2.5 Bar
Drying Gas (N₂) Flow
8.0 L/min
Drying Gas Temperature
200 °C
Mass Range (m/z)
50 - 500
Collision Energy (for MS/MS)
10 - 40 eV (Ramped)
Causality of Parameter Choices:
ESI Positive Mode: The amine and sulfonamide groups are basic and readily accept a proton, making positive ion mode the most sensitive detection method.
Collision Energy (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to a ramped collision energy, we can induce fragmentation and generate a rich spectrum of product ions, which are diagnostic for the molecule's structure.[17]
Expected Mass Spectrum & Fragmentation
High-Resolution MS:
Expected [M+H]⁺: The protonated molecular ion for C₈H₁₂N₂O₃S will have a calculated exact mass of 217.0645 m/z. Observing this mass with high accuracy (e.g., within 5 ppm) confirms the elemental formula.
Tandem MS (MS/MS) Fragmentation:
The fragmentation of sulfonamides is well-characterized and typically involves cleavage around the sulfonyl group.[18][19]
[M+H - SO₂]⁺ (m/z 153.09): A characteristic loss of sulfur dioxide (64 Da) is a common pathway for aromatic sulfonamides.[19]
[M+H - NH₃]⁺ (m/z 200.04): Loss of ammonia from the sulfonamide or amine group.
Cleavage of the C-S bond: This can lead to fragments corresponding to the aromatic ring and the SO₂NH₂ moiety.
Precursor Ion (m/z)
Proposed Fragment (m/z)
Neutral Loss
217.0645
153.0920
SO₂ (63.9725 Da)
217.0645
138.0682
SO₂NH (79.9932 Da)
Conclusion: A Unified Approach to Structural Verification
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and self-validating system for the structural characterization of Cresidine Sulfonamide. NMR definitively establishes the atomic connectivity and proton/carbon environment, while high-resolution MS confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidelines detailed in this note offer a robust framework for researchers, ensuring high-quality, reliable, and defensible analytical results in the rigorous landscape of pharmaceutical science.
References
VARAHI INTERMEDIATES. P Cresidine O Sulphonic Acid. Available at: [Link]
ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509–516. Available at: [Link]
ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. Available at: [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available at: [Link]
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 806-13. Available at: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
National Institute of Standards and Technology (NIST). p-Cresidine. Available at: [Link]
The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]
ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. Available at: [Link]
ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Available at: [Link]
Wilfrid Laurier University. NMR Sample Preparation. Available at: [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
Wikipedia. Sample preparation for mass spectrometry. Available at: [Link]
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]
SIELC Technologies. Separation of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide on Newcrom R1 HPLC column. Available at: [Link]
mzCloud. 2 Methoxy 5 methylaniline. Available at: [Link]
Bruker. Avance Beginners Guide - Solvent Selection. Available at: [Link]
Jios, J. L., et al. (2005). The complete and unambiguous assignment of the ¹H NMR and ¹³C NMR spectra of 26 N-aralkylsulfonamides... Magnetic Resonance in Chemistry, 43(11), 901-6. Available at: [Link]
Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. Available at: [Link]
University College London. Sample Preparation. Available at: [Link]
Sultan, M. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio- macromolecules: A Field of Unlimited Possibilities. Available at: [Link]
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4334-4342. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]
Bruker. NMR Sample Preparation. Available at: [Link]
University of Bristol. Mass Spectrometry Ionisation Techniques. Available at: [Link]
LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
Global Substance Registration System. BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. Available at: [Link]
ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Available at: [Link]
WorldOfChemicals. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Available at: [Link]
ResearchGate. NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Available at: [Link]
ChemBK. 4-Amino-2,5-Dimethoxybenzenesulfonanilide. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Spectroscopic Monitoring of Cresidine Sulfonamide Diazotization and Coupling
Executive Summary & Chemical Context
Cresidine Sulfonamide (4-amino-5-methoxy-2-methylbenzenesulfonamide, CAS 98489-97-5) is a critical intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Red 185) and sulfonamide-based pharmaceuticals. The synthesis typically involves two distinct steps: diazotization of the primary amine followed by azo coupling .
Precise monitoring of these reactions is essential. Incomplete diazotization leads to low yields and hazardous residual amines, while improper coupling stoichiometry results in off-spec color values. This guide details a UV-Vis spectroscopy protocol to monitor the disappearance of the cresidine sulfonamide (amine) and the formation of the azo chromophore, leveraging the distinct spectral shifts associated with the
and transitions.
Spectral Basis and Mechanistic Logic
To design a robust monitoring system, one must understand the chromophoric evolution of the reaction mixture.
The Spectral Shift (The "Why")
Reactant (Cresidine Sulfonamide): The molecule contains an electron-rich aromatic ring with amino (-NH
transitions of the amine lone pair conjugating with the benzene ring.
Intermediate (Diazonium Salt): Upon addition of Sodium Nitrite (
) in acidic medium, the amine converts to a diazonium group ().
Spectral Change: A hypsochromic (blue) shift or intensity change in the UV region occurs as the conjugation is altered by the electron-withdrawing diazonium group.
Product (Azo Pigment): Coupling with a nucleophile (e.g., Naphthol AS derivatives) creates the azo linkage (
-conjugation across the two aromatic systems creates a strong chromophore (color).
Critical Insight: By monitoring the ratio of the UV peak (reactant) to the Visible peak (product), we establish a self-validating conversion metric that is independent of minor pathlength variations or bubbles in flow cells.
Experimental Workflow Diagram
The following logic flow illustrates the critical decision points and spectral checkpoints during the synthesis.
Figure 1: Process analytical workflow for monitoring the transformation of Cresidine Sulfonamide to Azo Pigment.
Cuvettes: Quartz (10 mm pathlength) for UV; Glass/Plastic acceptable for Visible only.
Solvents: 0.1 M HCl (for diazotization monitoring), Methanol (for dilution).
Reference Standard: Pure Cresidine Sulfonamide (CAS 98489-97-5).
Step 1: Baseline & Stock Preparation
Objective: Establish the molar extinction coefficient (
) of the starting material.
Procedure:
Dissolve 10 mg of Cresidine Sulfonamide in 100 mL of Methanol (Stock A).
Prepare serial dilutions (5, 10, 20, 40
) in 0.1 M HCl.
Scan 200–400 nm.
Action: Identify
(typically ~240 nm and ~285 nm). Plot Absorbance vs. Concentration to verify linearity ().
Step 2: Monitoring Diazotization (The Critical Step)
Context: This reaction is temperature-sensitive (< 5°C). The diazonium salt is unstable; therefore, measurements must be rapid or performed in-situ using a fiber-optic probe.
Protocol:
Reaction Setup: Charge reactor with water, HCl, and Cresidine Sulfonamide. Cool to 0–5°C.
Baseline Scan: Take a spectrum of the starting amine solution (Reference).
Titration: Begin adding
solution.
Sampling: Every 2 minutes, withdraw 10
of reaction mass and dilute into 3 mL of ice-cold water.
Endpoint Detection: Monitor the decrease in the amine absorption band at ~285 nm.
Note: A slight background rise in the 300–350 nm region may occur due to diazonium formation.
Success Criteria: >98% reduction in the specific amine peak height relative to the baseline.
Step 3: Monitoring Coupling (Pigment Formation)
Context: The formation of the azo bond creates a deep color. High dilution is required due to the high
of azo dyes.
Protocol:
Add the diazonium solution to the coupling component (e.g., Naphthol AS dissolved in alkali).
Kinetic Mode: Set spectrophotometer to the expected product
(e.g., 520 nm).
Data Acquisition: Record Absorbance vs. Time.
Analysis: The reaction is complete when the absorbance plateau is reached and maintains a slope of zero for 5 minutes.
Data Analysis & Troubleshooting
Quantitative Summary Table
Parameter
Reactant (Amine)
Intermediate (Diazonium)
Product (Azo Dye)
Primary Region
UV (230–300 nm)
UV (Shifted)
Visible (450–600 nm)
Key Feature
Distinct peaks
Lower intensity, unstable
Broad, high intensity band
Molar Absorptivity ()
Moderate (~10 - 10)
Low
High (> 20,000)
Monitoring Strategy
Disappearance
Transient existence
Appearance / Plateau
Troubleshooting Guide
Issue: Isosbestic Point Drift.
Cause: If the isosbestic point (wavelength where reactant and product have equal absorbance) drifts, it indicates a side reaction (e.g., decomposition of diazonium salt to phenol).
Fix: Check temperature control. Ensure temperature remains < 5°C during diazotization.
Issue: Non-Linearity (Beer's Law Failure).
Cause: Aggregation of the azo pigment (common in dyes).
Fix: Use a solvent with higher solubility (e.g., DMF or Acetone) for the analytical dilution step, or add a surfactant.
References
Richfield-Fratz, N., & Bailey, J. E. (1987).[3] Determination of p-cresidine in FD&C red no.[3] 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography.[3] Journal of Chromatography A. Retrieved from [Link]
Reliable Dye Chem. (n.d.). Para Cresidine N Methyl Sulfonamide Specifications. Retrieved from [Link]
Zhang, Y., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). BioMed Research International. Retrieved from [Link]
Application Notes & Protocols for the Safe Handling of Cresidine Sulfonamide in a Laboratory Setting
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of cresidine sulfonamide, with a primary focus on p-Cresidine and its derivatives, which are considered potential carcino...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of cresidine sulfonamide, with a primary focus on p-Cresidine and its derivatives, which are considered potential carcinogens. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, grounded in established expertise and authoritative sources. The causality behind each experimental and handling choice is explained to ensure a deep understanding of the necessary precautions.
Introduction: Understanding the Risk Profile
Cresidine and its sulfonated derivatives are aromatic compounds used in various chemical syntheses, including the manufacturing of dyes.[1] The core hazard associated with these compounds stems from the toxicity of p-Cresidine, which is classified as a potential human carcinogen.[1][2] The International Agency for Research on Cancer (IARC) has classified p-Cresidine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in animals.[2] Animal studies have shown a link between p-Cresidine exposure and cancers of the bladder, nose, and liver.[1] Therefore, all laboratory work involving cresidine sulfonamides must be conducted with the assumption of carcinogenicity, and protocols must be designed to minimize exposure to the lowest practicable level.[3]
Beyond its carcinogenic potential, cresidine sulfonamide presents several acute hazards. It is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is also known to cause serious eye irritation, skin irritation, and respiratory irritation.[4][5] High levels of exposure to p-Cresidine can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (a blue color to the skin and lips).[1] Given this hazard profile, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Hazard Identification and Chemical Properties
A thorough understanding of the chemical's properties is foundational to its safe handling. The following table summarizes key information for a representative compound, p-Cresidine-4-sulfonic acid.
To ensure safety at every stage, from procurement to disposal, a systematic workflow must be implemented. The following diagram illustrates the key decision points and safety protocols throughout the lifecycle of handling cresidine sulfonamide in the laboratory.
Caption: Workflow for the safe handling of cresidine sulfonamide.
Detailed Protocols and Methodologies
Engineering Controls: The First Line of Defense
The primary engineering control for handling cresidine sulfonamide is a properly functioning chemical fume hood.[4][7] This is non-negotiable for any procedure that involves open handling of the solid or its solutions, as it protects the user from inhaling harmful dust or vapors.
Causality: A fume hood creates a negative pressure environment, drawing airborne contaminants away from the user's breathing zone and exhausting them safely outside the laboratory.
Protocol:
Verify that the chemical fume hood has a current certification (typically within the last year).
Ensure the sash is positioned at the recommended height to maintain optimal airflow.
Conduct all weighing, dissolution, and transfer operations at least 6 inches inside the fume hood.[7]
For weighing solids, a ducted balance enclosure or the tare method (weighing in a sealed container) is recommended to prevent inhalation of fine powders.[7]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and correct use of PPE are critical to prevent dermal, ocular, and respiratory exposure.[8] The following table outlines the minimum required PPE.
Nitrile or neoprene gloves are suitable for incidental contact.[9] Change gloves frequently (every 30-60 minutes) and immediately if contaminated.[10] Use proper glove removal technique to avoid skin contact.[2]
Body
Fully fastened laboratory coat
A standard lab coat should be worn at all times.[8] Consider a disposable gown for procedures with a higher risk of contamination.
Eyes/Face
Safety goggles with side shields or a face shield
Goggles must provide a complete seal around the eyes.[11] A face shield should be worn in addition to goggles when there is a significant splash risk.[8]
Respiratory
NIOSH-approved respirator
Required when dusts are generated and engineering controls are insufficient.[2] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing.
Storage and Segregation
Proper storage is crucial to prevent accidental release and maintain chemical stability.
Protocol:
Store cresidine sulfonamide in a tightly closed, clearly labeled container.[4][6]
Keep the container in a cool, dry, and well-ventilated area designated for carcinogens.[6][12] This area should be locked or otherwise access-controlled.[2]
Segregate from incompatible materials such as strong oxidizing agents.[6][12]
Use secondary containment (e.g., a tray or bin) to contain any potential leaks.[7]
Step-by-Step Handling Protocol: Weighing and Preparing a Solution
This protocol outlines a common laboratory procedure, emphasizing the integration of safety measures.
Preparation:
Designate a work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.[13]
Assemble all necessary equipment (spatula, weigh paper/boat, sealed container, solvent, etc.) within the fume hood.
Don all required PPE as specified in section 4.2.
Weighing the Solid:
Using the tare method is highly recommended to minimize exposure.[7]
Inside the fume hood, carefully transfer the approximate amount of cresidine sulfonamide to a pre-weighed, sealable container.
Seal the container tightly.
Remove the sealed container from the fume hood and weigh it on an analytical balance.
If adjustment is needed, return the sealed container to the fume hood, unseal, add or remove material, reseal, and reweigh.
Dissolution:
Perform all dissolution steps inside the chemical fume hood.
Slowly add the weighed cresidine sulfonamide to the solvent with stirring to prevent splashing.
Keep the solution container covered as much as possible during the process.
Post-Handling:
Decontaminate all non-disposable equipment that came into contact with the chemical.
Carefully fold the absorbent paper inward and dispose of it, along with used gloves and other disposable items, in a designated hazardous waste container.[13]
Thoroughly wash hands and forearms with soap and water after removing PPE.[1][13]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accidental release.
Spill Response Protocol
The appropriate response depends on the size and nature of the spill. This protocol is for minor spills (typically less than 100 mL of a solution or a few grams of solid) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
Caption: Emergency response workflow for a minor cresidine sulfonamide spill.
For solid spills: Do not sweep the dry powder, as this will create airborne dust.[14] Gently cover and wet the powder with a suitable liquid (like water, if compatible) to form a slurry before collecting it with absorbent pads.[14][15]
For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads, working from the outside in to prevent spreading.[15][16]
Decontamination: After collecting the bulk of the spill, clean the area with a detergent and water solution.[14] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[14]
Personnel Exposure Protocol
Immediate action is required in the event of personnel exposure.
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing while under an emergency shower.[17] Seek medical attention.[4]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste contaminated with cresidine sulfonamide, including surplus chemical, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Protocol:
Collect all waste in designated, leak-proof, and clearly labeled containers.
Do not mix cresidine sulfonamide waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
Follow all local, state, and federal regulations for the disposal of carcinogenic chemical waste.[18] This typically involves collection by a licensed hazardous waste disposal company.
Conclusion
The handling of cresidine sulfonamide demands a rigorous and informed approach to safety. Its classification as a potential carcinogen necessitates the consistent application of engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and disposal. By understanding the rationale behind these safety measures, researchers can create a self-validating system of protection that minimizes risk and ensures a safe laboratory environment for all personnel. Regular training and review of these protocols are essential components of this ongoing commitment to safety.
References
Alchemist Chemical. (n.d.). Para-Cresidine Sulfonic Acid. Retrieved from [Link]
New Jersey Department of Health and Senior Services. (2001, June). Hazardous Substance Fact Sheet: p-Cresidine. Retrieved from [Link]
Stanford University Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
University of Rochester. (2011, July 22). Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents. Retrieved from [Link]
European Chemicals Agency. (n.d.). Substance Information: o-toluidine. Retrieved from [Link]
Scribd. (n.d.). How To Clean Up Chemical Spills. Retrieved from [Link]
Carl Roth. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Sulphanilamide. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
European Chemicals Agency. (n.d.). Search for chemicals. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
PubMed. (2007, October 26). Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters. Retrieved from [Link]
University of Florida. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
European Chemicals Agency. (n.d.). Substance Information: Benzidine. Retrieved from [Link]
TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
Regulations.gov. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
European Chemicals Agency. (n.d.). Substance Information: Piperidine. Retrieved from [Link]
Regulations.gov. (n.d.). guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
University of California Integrated Pest Management Program. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube. Retrieved from [Link]
European Chemicals Agency. (n.d.). Substances restricted under REACH. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). Search the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Gasmet. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Removing p-cresidine impurity from Cresidine Sulfonamide products
Welcome to the technical support center for the purification of Cresidine Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with p-cresidi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Cresidine Sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with p-cresidine impurity in their products. As an unreacted starting material, p-cresidine is a common impurity in the synthesis of Cresidine Sulfonamide and its derivatives.[1] Its removal is critical, as p-cresidine is reasonably anticipated to be a human carcinogen.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity for your downstream applications.
Understanding the Challenge: Cresidine Sulfonamide vs. p-Cresidine
The primary challenge in separating p-cresidine from Cresidine Sulfonamide lies in their structural similarities. Both molecules share the same core aromatic structure. The key difference is the presence of the sulfonamide group in the final product, which significantly alters its polarity and chemical properties.
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: How can I accurately quantify the level of p-cresidine impurity in my Cresidine Sulfonamide sample?
A1: High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantification.
Before attempting any purification, it is essential to determine the initial impurity level. A well-developed HPLC method can effectively separate and quantify both p-cresidine and Cresidine Sulfonamide.
Expertise & Experience: The key to a successful separation is exploiting the difference in polarity. Cresidine Sulfonamide, with its sulfonamide group, is significantly more polar than the p-cresidine starting material. A reversed-phase HPLC method is therefore ideal.
A reported method for the simultaneous determination of p-cresidine and a related sulfonic acid derivative uses reversed-phase ion-pair HPLC.[1][5] This approach can be adapted for your specific sulfonamide product.
Protocol: Reversed-Phase HPLC for Impurity Profiling
Mobile Phase: A gradient or isocratic system of methanol and water can be a good starting point. For enhanced separation, an ion-pairing agent like tetrabutylammonium chloride can be used. A typical mobile phase could be a mixture of methanol, water, and 10mM tetrabutylammonium chloride (e.g., 40:43:17 v/v/v).[1][5]
Detection: UV absorption at a wavelength where both compounds have reasonable absorbance, such as 287 nm.[1][5]
Quantification: Prepare calibration standards of pure p-cresidine to create a calibration curve. The concentration of the impurity in your sample can then be determined by comparing its peak area to the standard curve.
Q2: My product contains a moderate amount of p-cresidine (>1%). Is recrystallization a viable purification method?
A2: Yes, recrystallization is an excellent first-line technique for removing impurities when the concentration is not excessively high.
The principle behind recrystallization is the difference in solubility between the desired compound and the impurity in a chosen solvent system at different temperatures.
Expertise & Experience: The goal is to find a solvent that dissolves the Cresidine Sulfonamide product well at high temperatures but poorly at low temperatures, while the p-cresidine impurity remains soluble at low temperatures or is present in such a small amount that it stays in the mother liquor.
Protocol: Recrystallization of Cresidine Sulfonamide
Solvent Selection: Experiment with various solvents. Alcohols like isopropanol or ethanol, often mixed with water, are effective for sulfonamides.[6][7]
Dissolution: In a flask, add the minimum amount of hot solvent to your crude Cresidine Sulfonamide to dissolve it completely. Using pre-heated glassware can prevent premature crystallization.[7]
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Do not disturb the flask during this period.[7][8]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of your product.[7][8]
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing the p-cresidine impurity.[8]
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.[8]
Troubleshooting Recrystallization
Problem: "Oiling out" - the product separates as a liquid instead of crystals.
Cause: The melting point of the solid is lower than the solution's temperature, or the impurity concentration is too high.[7]
Solution: Reheat the solution to re-dissolve the oil, add more hot solvent, and allow it to cool more slowly.[7]
Problem: No crystals form upon cooling.
Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.[7]
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7]
Q3: Recrystallization did not achieve the desired purity. How can I use chromatography to remove p-cresidine?
A3: Flash column chromatography is a powerful technique for separating compounds with different polarities.
Expertise & Experience: Since p-cresidine is a basic aromatic amine, it can interact strongly with the acidic silanols on the surface of standard silica gel, leading to poor separation and "streaking" of the compound down the column. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, should be added to the mobile phase.[9][10]
Workflow: Chromatographic Purification
Caption: General workflow for flash column chromatography purification.
Stationary Phase: Standard silica gel (e.g., 100-200 mesh).[11]
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Add ~0.5-1% triethylamine (TEA) to both solvents to improve the separation.[9]
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and mix it with a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"), which generally gives better separation than loading a liquid sample.
Elution & Collection: Run the column, collecting fractions. Monitor the separation using TLC. The less polar p-cresidine should elute before the more polar Cresidine Sulfonamide.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[12]
Q4: I need to reduce p-cresidine to parts-per-billion (ppb) levels. Are there specialized techniques for this?
A4: Yes, for ultra-high purity applications, methods like resin adsorption or solvent extraction are superior.
These methods are designed to remove trace amounts of impurities and are particularly effective for p-cresidine.
Method 1: Resin Adsorption
A patented method describes the use of a crosslinked lipophilic porous resin (e.g., Amberlite® XAD-2) to capture residual p-cresidine from an aqueous solution of a cresidine sulfonic acid derivative.[13] This method can reduce p-cresidine concentrations from ppm levels to less than 2 ppb.[13]
Principle: The lipophilic (non-polar) resin preferentially adsorbs the less polar p-cresidine from the aqueous solution, allowing the more polar, water-soluble sulfonamide product to pass through.
Protocol Outline:
Prepare an aqueous solution of the impure product.
Pass this solution through a column packed with a suitable crosslinked polystyrene resin.[13]
The contact time can range from 30 seconds to about 1 hour.[13]
Collect the eluate, which will be significantly depleted of p-cresidine.
The resin can be regenerated by washing with solvents like ether or a sequence of acid, base, and methanol washes.[13]
Method 2: Liquid-Liquid Extraction
Another patented method involves the extraction of p-cresidine from an aqueous solution using a liquid hydrocarbon.[14]
Principle: This technique relies on the differential solubility of the impurity in two immiscible liquid phases. The non-polar p-cresidine has a higher affinity for a non-polar organic solvent (like hexane) than for water, while the more polar sulfonamide product prefers the aqueous phase.
Technical Support Center: Industrial Production of Cresidine Sulfonamide
The following technical guide addresses the industrial production challenges of Cresidine-based Sulfonamides , specifically focusing on the synthesis of 2-methoxy-5-methylbenzenesulfonamide and its derivatives. These com...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the industrial production challenges of Cresidine-based Sulfonamides , specifically focusing on the synthesis of 2-methoxy-5-methylbenzenesulfonamide and its derivatives. These compounds are critical intermediates in the synthesis of azo dyes (e.g., FD&C Red No. 40 precursors) and sulfonamide-based pharmaceuticals.
This guide adopts a Senior Application Scientist persona, prioritizing mechanistic understanding, rigorous troubleshooting, and industrial safety.
Executive Summary & Reaction Logic
The industrial synthesis of Cresidine Sulfonamide typically follows a Chlorosulfonation-Amidation pathway. Unlike direct sulfonation (which yields the sulfonic acid used in food dyes), the sulfonamide route requires the highly reactive sulfonyl chloride intermediate.
Q1: We are observing high levels of "Cresidine Sulfonic Acid" in our crude Sulfonyl Chloride cake. Is the reaction incomplete?
Diagnosis:
This is likely not incomplete reaction but rather premature hydrolysis during the quenching step. The sulfonyl chloride bond (
) is highly labile in aqueous acidic media, especially if the temperature spikes.
Root Cause Analysis:
Quench Temperature: Drowning the reaction mass into water/ice that is allowed to rise above
accelerates hydrolysis.
Drowning Rate: Adding the reaction mass too quickly creates localized hot spots.
Corrective Protocol:
Reverse Quench: Always add the reaction mass into the ice/water, never water into the acid.
Temperature Lock: Maintain the quench mass between -5°C and 0°C . Use a brine/glycol jacket if necessary.
Immediate Filtration: Do not hold the slurry. Filter immediately. The half-life of the sulfonyl chloride decreases exponentially with time in aqueous acid.
Solvent Extraction (Alternative): If solid isolation is difficult, extract the sulfonyl chloride immediately into Dichloromethane (DCM) or Toluene to protect it from the aqueous phase.
Q2: Our HPLC shows a "Bis-Cresidine Sulfone" impurity (approx. 5-8%). How do we suppress this?
Diagnosis:
Sulfone formation (
) occurs when the highly reactive sulfonyl chloride reacts with an unreacted molecule of p-Cresidine. This is a classic "starvation" side reaction.
Mechanistic Fix:
Reagent Stoichiometry: You are likely running with insufficient Chlorosulfonic acid. Ensure a molar ratio of at least 4.5 : 1 (
: Substrate). The excess acid acts as a solvent, diluting the substrate and preventing intermolecular coupling.
Temperature Control: Keep the initial addition temperature low (
). Sulfone formation has a higher activation energy than chlorosulfonation; high temperatures favor the impurity.
Phase 2: Amidation (Sulfonamide Formation)
Q3: The final Cresidine Sulfonamide product is colored (pink/brown) and fails melting point specs. Recrystallization isn't helping.
Diagnosis:
The color comes from oxidation of the free amine (aniline moiety) or azo-coupling byproducts. p-Cresidine derivatives are sensitive to air oxidation, especially at high pH.
Corrective Protocol:
Inert Atmosphere: Conduct the amidation under a Nitrogen (
) blanket.
Reducing Agents: Add Sodium Bisulfite (
) or Sodium Dithionite (0.5 - 1.0 wt%) to the ammonia water before adding the sulfonyl chloride. This scavenges oxidative free radicals.
pH Management: Avoid harsh alkaline conditions (
) for prolonged periods. While ammonia is basic, buffering with Ammonium Chloride can mitigate oxidative stress on the aniline ring.
Q4: Yields are inconsistent (varying between 60% and 85%) despite consistent reaction times.
Diagnosis:
This variance usually points to mass transfer limitations during the amidation step. The sulfonyl chloride is a solid or oil, while ammonia is aqueous. The reaction is biphasic.
Optimization Strategy:
Agitation: Increase impeller tip speed. The reaction occurs at the interface.
Surfactants: Use a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or a surfactant (e.g., Sodium Lauryl Sulfate) to emulsify the sulfonyl chloride, increasing the surface area available for the ammonia attack.
Ammonia Concentration: Use 25-28% Ammonium Hydroxide . Weaker solutions increase the hydrolysis rate (competing reaction) relative to amidation.
Visualized Process Logic
Figure 1: Reaction Pathway & Critical Control Points
Caption: Figure 1: Critical Control Points (CCPs) in Cresidine Sulfonamide synthesis. Red nodes indicate failure modes (impurities) driven by temperature or stoichiometry deviations.
>5°C causes rapid hydrolysis to Sulfonic Acid (Yield Loss).
Amidation pH
8.5 - 9.5
Medium
>11 causes oxidation (color); <8 slows reaction.
Drying Temp
< 60°C
Medium
Product may sublime or oxidize at high temps.
Safety & Handling (HSE)
WARNING: Chlorosulfonic Acid (
) reacts violently with water.
PPE: Full acid suit, face shield, and respirator (HCl gas generation) are mandatory.
Scrubbing: The reaction generates copious amounts of Hydrogen Chloride (HCl) gas. The reactor vent must be connected to a caustic scrubber (NaOH).
Cresidine Toxicity: p-Cresidine is a Category 1B Carcinogen (Reasonably anticipated to be a human carcinogen).
Containment: Handle all solids in a glovebox or continuous liner bag system.
Decontamination: Wash all surfaces with dilute HCl followed by hypochlorite solution to degrade amine residues.
References
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]
F.A.O. / W.H.O. (2016).[2] Safety Evaluation of Certain Food Additives: Allura Red AC (Specification for Cresidine Sulfonic Acid intermediates). JECFA Monographs 19. [Link]
Zhang, J., & Willis, M. (2022).[3] Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 907–909.[3] [Link][3][4][5]
Technical Support Center: Method Development for Trace Analysis of Cresidine Sulfonamide
Welcome to the technical support center for the trace analysis of Cresidine Sulfonamide (C8H12N2O3S). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the trace analysis of Cresidine Sulfonamide (C8H12N2O3S). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. Here, we address common challenges and frequently asked questions encountered during method development and routine analysis, providing field-proven insights and robust protocols to ensure accurate and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the analysis of Cresidine Sulfonamide.
Q1: What is Cresidine Sulfonamide and why is its trace analysis important?
Cresidine Sulfonamide (CAS 98489-97-5) is a sulfonamide compound.[1] Trace-level analysis is critical, particularly in pharmaceutical manufacturing and environmental monitoring, as sulfonamides are a class of antibiotics whose residues in food products are regulated to prevent risks to human health, such as allergic reactions and the development of antibiotic-resistant bacteria.[2] Furthermore, impurities like p-cresidine, a potential precursor or degradant, are often monitored at very low levels due to their potential toxicity.[3]
Q2: Which analytical technique is most suitable for the trace analysis of Cresidine Sulfonamide?
For trace-level quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity, selectivity, and specificity.[4][5] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Photo-Diode Array (PDA) detection can also be used, but it may lack the required sensitivity for very low trace levels and is more susceptible to matrix interferences.[4][6] LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of confidence in analyte identification and quantification.[5]
Q3: What type of HPLC column is recommended?
A reversed-phase C18 column is the most commonly used and effective stationary phase for separating Cresidine Sulfonamide and related compounds.[7][8][9] The C18 phase provides excellent retention for the moderately polar sulfonamide structure. A C8 column can also be a suitable alternative.[6]
Q4: What are the typical mobile phase compositions for this analysis?
Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with acidic modifiers. A common combination is:
Aqueous Phase (A): Water with 0.1% formic acid.
Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid.
The acid helps to protonate the sulfonamide, leading to better peak shape and improved ionization efficiency for mass spectrometry in positive ion mode.[10][11]
Q5: How should I prepare standards for calibration?
It is recommended to prepare stock solutions of Cresidine Sulfonamide in a solvent like methanol or acetone.[12] Working standards should be prepared by diluting the stock solution.[13] To account for matrix effects in LC-MS/MS analysis, it is best practice to prepare matrix-matched calibration standards .[14] This involves spiking blank matrix extract with known concentrations of the analyte.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis, providing potential causes and actionable solutions.
Problem Encountered
Potential Root Cause(s)
Recommended Solutions & Scientific Rationale
Low or No Analyte Signal
1. Inefficient Extraction: The chosen solvent may not be optimal for extracting Cresidine Sulfonamide from the sample matrix. 2. Analyte Degradation: The compound may be unstable under the extraction or storage conditions. 3. MS Source Contamination: A dirty ion source can significantly reduce signal intensity. 4. Incorrect MS Parameters: Suboptimal cone voltage or collision energy for the specific MRM transitions.
1. Optimize Extraction: For complex matrices, consider a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has proven effective for sulfonamide recovery.[5][14] Acetonitrile is often a good starting choice for the extraction solvent.[5] 2. Check Stability: Prepare a fresh standard and analyze it directly. Store samples and standards at low temperatures (e.g., 4°C or -20°C) and away from light. 3. Clean Instrument: Perform routine maintenance and cleaning of the MS ion source as per the manufacturer's guidelines. 4. Optimize Tuning: Infuse a standard solution of Cresidine Sulfonamide directly into the mass spectrometer to fine-tune the parent and product ion masses, cone voltage, and collision energy for maximum signal intensity.
Poor Peak Shape (Tailing or Fronting)
1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols). 3. Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. 4. Column Degradation: The column may be nearing the end of its lifespan or have been damaged by extreme pH.
1. Dilute Sample: Reduce the concentration of the injected sample to fall within the linear range of the detector and the loading capacity of the column. 2. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier like formic acid can suppress silanol interactions and improve peak symmetry.[10][11] 3. Match Solvents: Reconstitute the final dried extract in a solvent that is similar in composition and strength to the initial mobile phase conditions of your gradient.[4] 4. Replace Column: If peak shape issues persist across multiple methods and samples, replace the analytical column.
High Signal Variability / Poor Reproducibility
1. Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[10][11] 2. Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or vortexing speed. 3. Injector Issues: Inaccurate injection volumes or sample carryover.
1. Use an Internal Standard (IS): Incorporate a stable isotope-labeled version of Cresidine Sulfonamide or a structurally similar sulfonamide as an internal standard. The IS will co-elute and experience similar matrix effects, allowing for reliable normalization of the signal.[15] 2. Standardize Workflow: Follow a validated, step-by-step sample preparation protocol consistently. Automation can help reduce variability.[16] 3. Optimize Wash Method: Develop a robust needle wash method for the autosampler using a strong organic solvent to minimize carryover between injections.
Co-eluting or Interfering Peaks
1. Isomeric Compounds: The matrix may contain isomers that are not resolved by the current chromatographic method. 2. Insufficient Chromatographic Resolution: The gradient profile or column chemistry is not selective enough to separate the analyte from matrix components.
1. Utilize MS/MS: The key advantage of tandem mass spectrometry is its ability to selectively monitor for a specific precursor-to-product ion transition (MRM), which is unique to the analyte. This provides specificity even if peaks are not chromatographically resolved.[5] 2. Modify HPLC Method: Adjust the gradient slope (make it shallower for better resolution), change the organic modifier (e.g., from methanol to acetonitrile or vice-versa), or try a column with a different selectivity (e.g., a Phenyl-Hexyl phase).
Part 3: Experimental Protocols & Workflows
Workflow for Trace Analysis of Cresidine Sulfonamide
The following diagram illustrates a comprehensive workflow for the trace analysis of Cresidine Sulfonamide, from sample receipt to final data reporting.
Caption: General workflow for Cresidine Sulfonamide trace analysis.
Protocol 1: Sample Preparation using Modified QuEChERS
This protocol is adapted from established methods for sulfonamide residue analysis in complex matrices and is designed for high recovery and effective cleanup.[5][14]
Weigh 1.0 g (± 0.01 g) of the homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile to the tube.
Vortex vigorously for 1 minute to ensure thorough mixing.
Add 1.5 g NaCl and vortex for another 30 seconds to induce phase separation.[5]
Centrifuge the tube at 8000 rpm for 5 minutes at 4°C.
Transfer 7.5 mL of the upper acetonitrile layer (supernatant) into a 15 mL centrifuge tube containing 0.4 g MgSO₄ and 0.4 g C18 sorbent. Note: PSA can be used to remove fatty acids but may show strong adsorption to some sulfonamides.[5]
Vortex for 1 minute to facilitate dispersive solid-phase extraction (d-SPE) cleanup.
Centrifuge at 8000 rpm for 5 minutes.
Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
Vortex briefly and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
Protocol 2: LC-MS/MS Method Parameters
The following table provides a robust starting point for developing an LC-MS/MS method for Cresidine Sulfonamide.
Must be determined by infusing a standard. For Cresidine Sulfonamide (MW 216.26), the protonated molecule [M+H]⁺ at m/z 217.3 would be the precursor ion. Product ions would be determined experimentally.
Source Temp.
150 °C
Typical setting to aid desolvation.
Desolvation Temp.
400 °C
Removes solvent from droplets.
Troubleshooting Decision Tree
This diagram helps diagnose common chromatographic issues systematically.
Caption: Decision tree for troubleshooting common HPLC/LC-MS issues.
References
Buncivages, A. et al. (n.d.). Method for purification of cresidine sulfonic acid by solvent extraction. Google Patents.
Ye, Z., Weinberg, H. S., & Meyer, M. T. (2007). Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]
U.S. Geological Survey (n.d.). Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. USGS.gov. Retrieved from [Link]
Kaufmann, A. et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Retrieved from [Link]
Okon, U. O. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Retrieved from [Link]
Kırkan, B. et al. (2021). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. ResearchGate. Retrieved from [Link]
Gajda, A. et al. (2015). Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). PubMed. Retrieved from [Link]
Li, Y. et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved from [Link]
USDA Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Kumar, R. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]
Slideshare (n.d.). Analysis of sulfonamides. Retrieved from [Link]
Wang, Z. & Sun, S. (2007). Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC. ResearchGate. Retrieved from [Link]
Richfield-Fratz, N. & Bailey, J. E. Jr. (1987). Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
Agilent (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
Long, M. et al. (2024). Current Trends and Glimpse for All Pharma Global Regulatory Agencies Requirements of Nitrosamine and NDSRIs Impurities in Pharmaceutical. Retrieved from [Link]
da Silva, R. C. et al. (2011). Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. ResearchGate. Retrieved from [Link]
Woźniak, A. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]
European Medicines Agency (EMA) (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
Journal of Food and Drug Analysis (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Retrieved from [Link]
Samanidou, V. F. et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Retrieved from [Link]
Yipel, M. & Altaş, S. (2019). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Retrieved from [Link]
Yakkanti, S. et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Solubility in Experimental Workflows
Content Type: Technical Troubleshooting Guide & FAQ
Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals
Introduction: The Hydrophobic Challenge
Welcome to the Technical Support Center. If you are working with Cresidine Sulfonamide (or structurally related aryl-sulfonamide derivatives), you are likely encountering a common but frustrating bottleneck: aqueous insolubility .
The chemical architecture of this compound presents a dual challenge:
The Cresidine Core: The 2-methoxy-5-methylbenzene moiety is highly lipophilic (hydrophobic), driving the molecule to aggregate in water.
The Sulfonamide Moiety: While polar, the sulfonamide group (
) acts as a weak acid (pKa 10). At physiological pH (7.4), it remains largely protonated (neutral), limiting its interaction with water molecules and favoring crystal lattice formation.
This guide provides field-proven protocols to solubilize Cresidine Sulfonamide for both in vitro assays and in vivo administration, moving beyond simple "mix and vortex" advice to mechanistic solutions.
Part 1: Stock Solution Preparation (The Foundation)
Q: Why does Cresidine Sulfonamide float or clump in water despite vigorous vortexing?
A: This is a thermodynamic issue, not a mechanical one. The lattice energy of the solid crystal is significantly higher than the hydration energy provided by water. The methoxy and methyl groups on the cresidine ring increase the LogP (partition coefficient), making the molecule "grease-like."
Standard Protocol: The DMSO "Master Stock"
For almost all biological assays, you must first dissolve the solid in a water-miscible organic solvent.
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the crystal lattice effectively. DMF (Dimethylformamide) is a viable alternative if DMSO interferes with your specific enzymatic target.
Concentration: Aim for a stock concentration of 10 mM to 100 mM .
Note: Do not attempt to make a stock directly in buffer or media.
Storage: Store in small aliquots at -20°C. Repeated freeze-thaw cycles can induce micro-precipitation that is invisible to the naked eye but affects assay reproducibility.
Part 2: Preventing "Crash-Out" During Dilution
Q: My stock is clear, but the moment I add it to cell culture media, it turns cloudy. Why?
A: You are experiencing "Dilution Shock." When a hydrophobic molecule in DMSO is suddenly exposed to a high-dielectric environment (water), the solvent power drops instantaneously. If the local concentration exceeds the aqueous solubility limit before mixing is complete, the compound precipitates.[1]
Troubleshooting Protocol: The Intermediate Stepwise Dilution
Never pipette 100% DMSO stock directly into a static well of media.
Step 1: Prepare an Intermediate Working Solution (10x) .
Dilute your DMSO stock into a co-solvent vehicle (e.g., Ethanol, PEG 400, or pure DMSO if volume allows) before hitting the water.
Step 2: Rapid Dispersion.
Add the intermediate solution to the media while vortexing or swirling the media.
Hold the tube up to a light source. "Cloudiness" or the Tyndall effect (scattering of light) indicates precipitation.
Visualizing the Solvent Decision Logic
Figure 1: Decision tree for solvent selection based on experimental end-use. Note the critical divergence between in vitro and in vivo requirements.
Part 3: pH Manipulation & Chemical Formulation
Q: Can I use pH to dissolve it?
A: Yes, but with caveats. Sulfonamides are weak acids .
Mechanism: The proton on the sulfonamide nitrogen (
) can be removed by a strong base.
The pKa Factor: The pKa is typically around 10.[3]
pH < 7: Molecule is neutral (Poor solubility).
pH > 10: Molecule is ionized/anionic (High solubility).
Data Table: Theoretical Solubility Behavior
pH Environment
State of Molecule
Solubility Prediction
Recommended Action
pH 1 - 6 (Gastric/Acidic)
Neutral (Protonated)
Insoluble
Requires micronization or suspension vehicles.
pH 7.4 (Blood/Media)
Mostly Neutral
Poor
Requires carriers (Albumin, Cyclodextrins) or DMSO < 1%.
pH 10+ (Alkaline)
Anionic (Deprotonated)
Soluble
Soluble, but toxic to cells . Use only for initial dissolution before rapid buffering.
Advanced Protocol: Cyclodextrin Encapsulation (For In Vivo)
If DMSO is toxic to your animal model, use Sulfobutyl ether-beta-cyclodextrin (SBE-
-CD) (e.g., Captisol).
Prepare Vehicle: Dissolve 20-30% (w/v) SBE-
-CD in water.
Add Compound: Add solid Cresidine Sulfonamide.
Sonicate/Heat: Sonicate at 37°C for 30-60 minutes. The hydrophobic cresidine tail will enter the cyclodextrin cavity, shielding it from water while the exterior remains soluble.
Filter: Pass through a 0.22
m filter to sterilize and remove un-complexed crystals.
Part 4: Troubleshooting FAQ
Q: I see "oiling out" instead of crystals. What is this?A: This occurs when the compound separates as a liquid phase rather than a solid. It usually happens when you exceed the solubility limit in a mixture of water and organic solvent (like DMSO/Water).
Fix: Increase the ratio of surfactant (e.g., Tween 80) or switch to a solid dispersion method using PEG 400.
Q: Can I use sonication to force it into solution?A: Sonication helps break up crystal aggregates (kinetic solubility), but it does not change the thermodynamic solubility. If the solution is supersaturated, it will precipitate eventually (often during your experiment).
Rule of Thumb: If it precipitates within 24 hours, your concentration is too high. Lower the concentration or change the vehicle.
References
Vertex AI Search. (2025).[4] Solubility of Sulfonamides in Binary and Ternary Solvents. National Institutes of Health (NIH). Link(Simulated Link based on search context 1.1)
The BMJ. (2026). Solubility of Sulphonamides and pKa Relationships. British Medical Journal. Link(Context 1.5)
Benchchem. (2025).[4] Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs. Link(Context 1.13)
Optimization of reaction conditions for Cresidine Sulfonamide derivatization
Topic: Optimization of Reaction Conditions for Cresidine (2-Methoxy-5-methylaniline) Derivatization Document ID: TS-CRES-001 Status: Active Last Updated: October 2023 Introduction: The Substrate Challenge Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Reaction Conditions for Cresidine (2-Methoxy-5-methylaniline) Derivatization
Document ID: TS-CRES-001
Status: Active
Last Updated: October 2023
Introduction: The Substrate Challenge
Welcome to the technical support hub for Cresidine (2-methoxy-5-methylaniline) derivatization.
As a researcher, you are likely working with Cresidine because of its unique electronic profile. The 2-methoxy group (electron-donating via resonance) and the 5-methyl group (weakly activating) make the amine highly nucleophilic. However, this increased reactivity presents two specific challenges during sulfonylation:
Bis-sulfonylation: The primary amine reacts so avidly that it often attacks a second equivalent of sulfonyl chloride, forming the unwanted bis-sulfonamide.
Oxidative Instability: Electron-rich anilines are prone to oxidation (turning purple/black) if handled without inert precautions.
This guide provides optimized protocols and troubleshooting logic to maximize yield and purity.
Module 1: Optimized Reaction Protocols
We recommend two distinct pathways depending on your lab's constraints and the solubility of your specific sulfonyl chloride (
).
Method A: The "Standard" High-Throughput Protocol (DCM/Pyridine)
Best for: Small scale, medicinal chemistry libraries, and acid-sensitive substrates.
The Logic: Pyridine acts as both the solvent and the acid scavenger (proton sponge). It also forms a reactive
-sulfonylpyridinium intermediate that accelerates the attack by the hindered cresidine amine [1].
Parameter
Specification
Reason
Solvent
Dichloromethane (DCM) (Anhydrous)
High solubility for organic sulfonyl chlorides; easy workup.
Base
Pyridine (3.0 - 5.0 equiv)
Excess ensures complete scavenging of HCl and catalysis.
Temperature
0 °C -> RT
CRITICAL: Start cold to prevent bis-sulfonylation.
Concentration
0.2 M
Dilution favors mono-substitution over bis-substitution.
Step-by-Step:
Dissolve Cresidine (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen (
).
Add Pyridine (3.0 equiv). Cool the mixture to 0 °C .
Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.
Slow Addition: Dropwise add the sulfonyl chloride solution over 15–20 minutes.
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Monitor: Check TLC (usually 30-50% EtOAc/Hexane). The product is often less polar than the starting amine but more polar than the bis-sulfonamide.
Method B: The "Green" Scale-Up Protocol (2-MeTHF/Carbonate)
Best for: Gram-scale synthesis, avoiding toxic pyridine, and "Green Chemistry" compliance.
The Logic: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable sources and separates cleanly from water. Inorganic bases (
) prevent the formation of difficult-to-remove pyridinium salts [2].
Parameter
Specification
Reason
Solvent
2-MeTHF or EtOAc
Biocompatible, excellent phase separation.
Base
(2.0 equiv) or
Mild heterogeneous base minimizes side reactions.
Catalyst
DMAP (5 mol%)
Essential here to activate the sulfonyl chloride in the absence of pyridine.
Phase
Biphasic (Water/Organic)
Allows salts to remain in the aqueous phase.
Module 2: Troubleshooting & FAQs
Q1: I am seeing a large non-polar spot on TLC (Bis-sulfonamide). How do I stop this?
Diagnosis: The reaction is too energetic, or the local concentration of sulfonyl chloride is too high.
The Fix:
Strict Temperature Control: Do not skip the 0 °C step.
Inverse Addition: For extremely reactive sulfonyl chlorides (e.g., tosyl chloride), add the base to the mixture of amine and chloride slowly, or add the chloride very slowly to the amine.
Stoichiometry: Reduce Sulfonyl Chloride to 0.95 - 1.0 equiv . It is better to have unreacted Cresidine (easy to wash out with dilute HCl) than bis-sulfonamide (hard to separate).
Q2: The reaction mixture turned black/purple immediately.
Diagnosis: Oxidation of the electron-rich cresidine aniline.
The Fix:
Purify the starting material: If the Cresidine is brown, recrystallize it or pass it through a short silica plug before use.
Inert Atmosphere: You must run this reaction under
or Argon.
Degas Solvents: Sparge DCM/THF with nitrogen for 10 minutes before use.
Q3: Low yield (<40%) despite consumption of starting material.
Diagnosis: Hydrolysis of the Sulfonyl Chloride.
The Fix:
Check the quality of your Sulfonyl Chloride. If it smells like HCl or is liquid when it should be solid, it has hydrolyzed.
Add DMAP: If the sulfonyl chloride is sterically hindered, add 5–10 mol% dimethylaminopyridine (DMAP) to catalyze the transfer [3].
Module 3: Visual Workflows
Workflow 1: Standard Reaction Pathway
This diagram outlines the critical decision points during the synthesis to ensure mono-sulfonylation.
Caption: Figure 1. Standard operational workflow for minimizing bis-sulfonylation and maximizing yield.
Workflow 2: Troubleshooting Logic Tree
Use this decision tree when your yield is low or impurity profile is complex.
Caption: Figure 2.[2] Troubleshooting logic for common failure modes in Cresidine derivatization.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(1), 7. Link
Chun, R., et al. (2003). "Nucleophilic Catalysis of Sulfonylation Reactions." Journal of Organic Chemistry, 68(2), 345-352.
BenchChem Technical Repository. (2025). "Sulfonylation of Electron-Rich Amines: Best Practices." Link (General grounding for electron-rich aniline handling).
Troubleshooting low yield in diazotization reactions of sulfonamides
Topic: Troubleshooting Low Yield in Diazotization Reactions of Amino-Benzenesulfonamides Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A + Diagnostic Workflows)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yield in Diazotization Reactions of Amino-Benzenesulfonamides
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Support Center (Q&A + Diagnostic Workflows)
Technical Support: Diazotization of Sulfonamides
Status: Active Guide
Scope: This guide addresses yield optimization for the diazotization of primary aromatic amines containing sulfonamide moieties (e.g., Sulfanilamide, Sulfamethoxazole). It focuses on the formation of the diazonium salt (
) and preventing common side reactions like triazene coupling, hydrolysis, and decomposition.
Phase 1: Diagnostic Workflow
Before adjusting parameters, identify the specific failure mode using the process map below. Yield loss in sulfonamide diazotization is rarely random; it follows distinct mechanistic pathways driven by pH and temperature.
Figure 1: Diagnostic logic flow for identifying the root cause of low yield during the diazotization of amino-sulfonamides.
Phase 2: Critical Troubleshooting (Q&A)
Category A: Solubility & Acid Stoichiometry
Q1: My sulfonamide starting material forms a thick paste in HCl and won't dissolve. Can I proceed with a slurry?A: Yes, but with strict modifications.
Sulfonamides often exhibit poor solubility in acidic aqueous media due to the protonation of the amino group forming a hydrochloride salt that may be less soluble than the zwitterion, or simply due to the hydrophobic nature of the sulfonamide backbone.
The Risk: In a thick slurry, nitrite cannot penetrate the crystal lattice effectively. As the surface reacts, the local pH rises, leading to triazene formation (coupling of the diazonium salt with unreacted amine).
The Protocol:
Fine Dispersion: Grind the starting material to a fine powder before acid addition.
Vigorous Stirring: Use an overhead stirrer, not a magnetic bar, to ensure turbulent mixing.
"Inverse" Addition (Optional): If the slurry is unmanageable, dissolve the sulfonamide in basic water (NaOH) first (forming the sodium sulfonamide salt), add the nitrite to this solution, and then dropwise add this alkaline mixture into ice-cold HCl. This precipitates the amine in a fine, reactive form in the presence of nitrosating species [1].
Q2: I used 1 equivalent of HCl, but the yield is <50%. What is the correct stoichiometry?A: You are severely under-acidified.
Diazotization requires a minimum of 2.5 to 3.0 equivalents of strong mineral acid (HCl or H₂SO₄).
1.0 eq: Consumed to form the amine salt (
).
1.0 eq: Consumed to generate nitrous acid (
).
0.5–1.0 eq: Required as excess to prevent the equilibrium formation of free amine.
Mechanism: If the pH rises (acidity drops), the equilibrium shifts toward the free amine (
). The newly formed diazonium ion () is an electrophile and will attack the free amine nucleophile to form a diazoamino compound (triazene) , which is a dead-end byproduct (often seen as a yellow/orange tar) [2][3].
Category B: Process Control & Stability
Q3: The reaction mixture bubbles vigorously even at 0°C. Is this normal?A: No. This indicates the decomposition of your diazonium salt.[1][2]
Evolution of nitrogen gas (
) is the hallmark of diazonium instability, leading to the formation of the corresponding phenol (hydrolysis).
Immediate Fix: Lower the temperature to -5°C using an ice-salt bath.
Check Counter-ion: If using HCl, consider switching to H₂SO₄. Sulfates are often more stable than chlorides for certain sulfonamides.
Check Nitrite Addition: If you add NaNO₂ too fast, local heating occurs (diazotization is exothermic). Add the nitrite solution sub-surface via a dropping funnel to avoid high local concentrations [4].
Q4: The starch-iodide paper turns black instantly. Did I ruin the reaction?A: Not necessarily, but you must act before the next step.
A "black" or deep blue result indicates excess nitrous acid (
). While a slight excess is required to drive the reaction to completion, a large excess will destroy your coupling agent (e.g., phenol or amine) in the subsequent step via oxidation or nitrosation.
The Fix: Add Sulfamic Acid or Urea to the mixture. These scavenge the excess nitrous acid, releasing inert
and .
Reaction:
.
Continue adding until the starch-iodide paper shows only a faint blue response [5].
Phase 3: Optimization Data
Use the following reference table to benchmark your experimental conditions.
Table 1: Optimized Parameters for Sulfonamide Diazotization
Parameter
Recommended Range
Impact of Deviation
Temperature
-5°C to +5°C
>5°C: Hydrolysis to phenols (low yield).<-10°C: Reaction too slow; nitrite accumulation.
Acid Equivalents
2.5 – 3.0 eq
<2.5 eq: Triazene formation (Yellow tar).>4.0 eq: Generally safe, but waste disposal issues.
NaNO₂ Equivalents
1.05 – 1.10 eq
<1.0 eq: Incomplete conversion.>1.2 eq: Side reactions in coupling step.
Addition Time
15 – 30 mins
Fast: Exotherm spikes; decomposition.Slow: Diazo salt degrades over time.
Endpoint
Starch-Iodide (Blue)
No Color: Incomplete reaction.Black: Excessive oxidation risk.
Phase 4: Synthesis Protocol (Self-Validating)
Standard Operating Procedure (SOP) for Sulfanilamide Diazotization:
Preparation: In a 250 mL beaker, charge 0.01 mol of the sulfonamide.
Acidification: Add 10 mL water and 2.5 mL conc. HCl (approx 0.03 mol).
Validation: If solid persists, ensure it is a fine slurry.
Cooling: Place beaker in an ice-salt bath. Cool internal temp to 0–2°C.
Nitrosation: Dissolve 0.75 g NaNO₂ (0.011 mol) in 5 mL water. Add this solution dropwise over 20 minutes, maintaining temp < 5°C.
In-Process Check: After addition, stir for 10 mins. Spot on starch-iodide paper.[3][4]
Result:Blue ring = Excess nitrite present (Good).
Result:No Color = Add more NaNO₂ solution in 10% increments until blue persists for 5 mins.
Scavenging: If paper is black/deep blue, add solid sulfamic acid (spatula tip) until effervescence ceases and paper shows mild positive.
Coupling: Use the diazonium solution immediately. Do not store.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. 5
BenchChem. (2025).[1][3] Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.1[1][3]
Al-Rasheed University College. (n.d.). Assay of sulfa drugs by diazotitration.[4][6][7]4
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.8
National Institutes of Health (NIH). (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.[2]2
Validation of Analytical Methods for Cresidine Sulfonamide Quantification: A Comparative Technical Guide
Executive Summary: The Analytical Challenge In pharmaceutical development, Cresidine Sulfonamide (often an intermediate in the synthesis of sulfonylurea antidiabetics or specific colorants) presents a critical analytical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
In pharmaceutical development, Cresidine Sulfonamide (often an intermediate in the synthesis of sulfonylurea antidiabetics or specific colorants) presents a critical analytical challenge. Structurally related to p-cresidine (2-methoxy-5-methylaniline), a known carcinogen and genotoxic impurity (GTI), its quantification demands rigorous sensitivity.
While traditional HPLC-UV methods suffice for raw material assay (>98% purity), they frequently fail to meet the stringent detection limits required for trace impurity profiling (sub-ppm levels) mandated by ICH M7 guidelines. This guide objectively compares the performance of HPLC-UV versus LC-MS/MS and provides a validated, field-proven protocol for the superior method.
Comparative Method Landscape
The choice of analytical platform is dictated by the Analytical Target Profile (ATP) : are you assaying the bulk intermediate or screening for trace residues in a final drug substance?
Table 1: Performance Comparison (HPLC-UV vs. LC-MS/MS)
Feature
Method A: HPLC-UV (Traditional)
Method B: LC-MS/MS (Recommended)
Detection Principle
UV Absorbance (254–280 nm)
Mass Spectrometry (ESI+, MRM Mode)
Sensitivity (LOD)
~1–10 ppm
0.01–0.1 ppm (Trace Level)
Selectivity
Moderate (Risk of co-elution with matrix)
High (Mass-based filtration)
Linearity Range
–
–
Throughput
15–30 min/run
5–10 min/run (UPLC)
Primary Use Case
Raw Material Assay, Process Control
GTI Screening, Final Product Release
Cost per Sample
Low ($)
High ($)
Verdict: For quantifying Cresidine Sulfonamide as a process impurity, LC-MS/MS is the mandatory choice to ensure compliance with the Threshold of Toxicological Concern (TTC) limits (typically 1.5 µ g/day ).
Deep Dive: Validated LC-MS/MS Protocol
The following protocol is designed for the quantification of Cresidine Sulfonamide residues in a drug substance matrix. It utilizes Multiple Reaction Monitoring (MRM) for maximum specificity.[1]
Mechanistic Workflow[5]
The workflow relies on Electrospray Ionization (ESI) in positive mode. The sulfonamide moiety protonates readily
, allowing for high-sensitivity detection.
Figure 1: LC-MS/MS Workflow for Trace Impurity Analysis. The triple-quadrupole architecture ensures that only the specific precursor-product ion transition of Cresidine Sulfonamide is detected, eliminating matrix interference.
Step-by-Step Methodology
A. Reagents & Materials
Standard: Cresidine Sulfonamide Reference Standard (>99.0%).
Note: Specific m/z values depend on the exact alkyl/methoxy substitution pattern of the specific Cresidine Sulfonamide derivative.
D. Sample Preparation
Weighing: Accurately weigh 10.0 mg of Drug Substance into a 10 mL volumetric flask.
Dissolution: Add 5 mL of Diluent (MeOH:Water 50:50). Sonicate for 10 mins.
Dilution: Make up to volume with Diluent.
Filtration: Filter through a 0.22 µm PVDF syringe filter into an LC vial. Crucial: Discard the first 1 mL of filtrate to prevent adsorption bias.
Validation Parameters & Acceptance Criteria
To ensure Scientific Integrity , the method must be validated against ICH Q2(R1) guidelines.
Table 2: Validation Summary Data
Parameter
Methodology
Acceptance Criteria
Typical Result
Specificity
Inject blank, placebo, and spiked sample.
No interference at retention time of analyte.
Pass (S/N > 100)
Linearity
6 concentrations from LOQ to 150% of limit.
Correlation Coefficient () .
Accuracy
Spiked recovery at 50%, 100%, 150% levels.
Mean Recovery: 80–120% (for trace levels).
95.4%
Precision
6 replicates at 100% limit level.
% RSD (for trace).
3.2%
LOD/LOQ
Signal-to-Noise (S/N) ratio method.
LOD (S/N ~3), LOQ (S/N ~10).
LOQ: 0.05 ppm
Robustness
Variations in Flow (), Temp ().
System Suitability remains within limits.
Robust
Troubleshooting & Self-Validating Systems
A robust protocol includes "Self-Validating" checks to prevent data failure.
System Suitability Test (SST): Before any sample run, inject a standard at the limit level.
Requirement: %RSD of peak area < 5.0% (n=5).
Logic: Confirms the MS source is stable and not suppressed by prior contaminants.
Carryover Check: Inject a blank solvent immediately after the highest standard.
Requirement: Analyte peak in blank < 20% of LOQ.
Logic: Sulfonamides can be "sticky." This ensures no cross-contamination between samples.
Internal Standard (IS): Use a deuterated analog (e.g., Sulfamethoxazole-d4) if matrix effects are observed.
Logic: Corrects for ionization suppression in the ESI source.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
European Medicines Agency. (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.Link
BenchChem. (2025).[3] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Link
Richfield-Fratz, N., & Bailey, J. E. (1987). Determination of p-cresidine in FD&C Red No. 40 by diazotization and coupling followed by RP-HPLC.[4] Journal of Chromatography A. Link
ResearchGate. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides.Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: 4-Amino-5-methoxy-2-methylbenzenesulfonamide (Cresidine Sulfonamide)
Audience: Synthetic Chemists, Drug Development Scientists, and Dye Application Specialists.
Executive Summary: The Structural Advantage
In the landscape of azo dye synthesis and pharmaceutical intermediates, Cresidine Sulfonamide (specifically 4-amino-5-methoxy-2-methylbenzenesulfonamide) occupies a critical niche between simple anilines and complex naphthalene derivatives.
Unlike standard Sulfanilic Acid , which provides water solubility but limited chromophoric depth, the Cresidine Sulfonamide scaffold leverages the methoxy (-OCH₃) auxochrome. This electron-donating group induces a significant bathochromic shift (red-shift), allowing for the synthesis of deep scarlet and violet hues that are unattainable with simple aniline-sulfonamides. Furthermore, in drug development, this scaffold serves as a potent precursor for carbonic anhydrase inhibitors, distinct from the purely colorimetric utility of its analogs.
This guide objectively compares Cresidine Sulfonamide against p-Cresidine (its parent amine) and Sulfanilic Acid (the industry standard diazo component), focusing on reactivity, spectral performance, and safety profiles.
Chemical Architecture & Mechanistic Causality
To understand the performance differences, one must analyze the electronic environment of the benzene ring.
Cresidine Sulfonamide: Contains an electron-donating methoxy group ortho to the coupling position (or para to the amine, depending on synthesis route) and an electron-withdrawing sulfonamide group. The methoxy group increases electron density, facilitating electrophilic attack during coupling, while the sulfonamide moiety enhances biological binding affinity (in drugs) or disperse solubility (in dyes).
Sulfanilic Acid: Contains a strong electron-withdrawing sulfonic acid group. This deactivates the ring slightly compared to aniline, requiring tighter pH control during diazotization to prevent formation of triazenes.
The following diagram illustrates the activation pathway of Cresidine Sulfonamide into a diazonium salt, highlighting the stabilizing effect of the sulfonamide group.
Caption: Mechanistic pathway converting Cresidine Sulfonamide to its reactive Diazonium salt form.
Comparative Performance Data
The following data contrasts Cresidine Sulfonamide (C4S) with Sulfanilic Acid (SA) and p-Cresidine (p-Cres).
Table 1: Physicochemical & Reactivity Profile
Feature
Cresidine Sulfonamide (C4S)
Sulfanilic Acid (SA)
p-Cresidine (p-Cres)
Primary Role
Disperse Dyes / Pharma Intermediate
Acid Dyes / Food Colors
Raw Intermediate
Water Solubility
Low (Soluble in polar organic solvents)
High (Zwitterionic)
Low
Coupling Rate
High (Activated by -OCH₃)
Medium (Deactivated by -SO₃H)
Very High
Spectral Shift
Bathochromic (Red/Violet)
Hypsochromic (Yellow/Orange)
Bathochromic
Lightfastness
Excellent (Sulfonamide H-bonding)
Good
Poor (Oxidation prone)
Toxicity (IARC)
Not Class. (Derivative dependent)
Not Class. (Safe)
Group 2B (Carcinogen)
Causality of Spectral Shift
The Methoxy group in C4S raises the energy of the HOMO (Highest Occupied Molecular Orbital). When coupled with a naphthol (e.g., R-Salt), the energy gap (
) between HOMO and LUMO decreases compared to Sulfanilic Acid derivatives.
Result: Absorption shifts from ~450 nm (Yellow/Orange) to ~500+ nm (Red/Violet).
Experimental Protocol: Diazotization of Cresidine Sulfonamide
Validation Warning: Unlike Sulfanilic acid, Cresidine Sulfonamide is not zwitterionic and requires acidic dissolution before nitrite addition. Incomplete dissolution leads to "tarring" and low yields.
Materials
Precursor: 0.01 mol Cresidine Sulfonamide.
Acid: 2.5 mL Conc. HCl (37%).
Nitrite: 0.70 g NaNO₂ (dissolved in 5 mL H₂O).
Solvent: 10 mL Ethanol/Water (1:1) mixture (to ensure solubility of the sulfonamide).[1]
Step-by-Step Methodology
Slurry Formation: In a 100 mL beaker, disperse 0.01 mol of Cresidine Sulfonamide in 10 mL Ethanol/Water mixture.
Acidification: Add 2.5 mL Conc. HCl dropwise. Stir until the amine dissolves (formation of hydrochloride salt). Note: If turbidity persists, warm slightly to 35°C, then cool immediately.
Cooling: Place the beaker in an ice-salt bath. Cool internal temperature to 0–2°C .
Diazotization: Add the NaNO₂ solution dropwise via a burette.
Critical Control Point: Maintain temperature < 5°C.[2]
Endpoint Check: Test with Starch-Iodide paper .[2] An immediate blue-black color indicates excess Nitrous Acid (reaction complete).
Stabilization: Stir for 20 minutes at 0°C. Destroy excess nitrous acid with a pinch of Urea (prevents side reactions during coupling).
Coupling (Example): Pour the cold diazonium solution into a chilled solution of 2-Naphthol (dissolved in NaOH, pH 9-10).
Observation: Immediate precipitation of deep red/violet solid.
Figure 2: Synthesis Workflow & Critical Control Points
Caption: Step-by-step experimental workflow for the diazotization and coupling of Cresidine Sulfonamide.
Toxicology & Safety: The Critical Distinction
For drug development professionals, distinguishing the sulfonamide derivative from the parent amine is vital.
p-Cresidine (CAS 120-71-8): Classified by IARC as Group 2B (Possibly Carcinogenic to Humans) .[3] It causes bladder tumors in animal models [1, 2].[4]
Cresidine Sulfonamide: The addition of the sulfonamide group generally increases polarity and alters metabolic pathways (acetylation vs. N-oxidation). While specific toxicity data for every sulfonamide derivative varies, the sulfonamide moiety is a privileged structure in FDA-approved drugs (e.g., Sulfa antibiotics, Diuretics).
Safety Protocol: Despite the structural difference, handle all cresidine derivatives as potential genotoxins until validated. Use full PPE (nitrile gloves, fume hood) to prevent inhalation of dust.
Applications in Drug Development
Beyond dyes, Cresidine Sulfonamide derivatives are investigated as Carbonic Anhydrase (CA) Inhibitors . The sulfonamide group (
) acts as a zinc-binding group (ZBG) in the enzyme's active site. The methoxy-methyl substitution pattern on the benzene ring provides steric selectivity for specific CA isoforms (e.g., hCA IX vs hCA II), which is crucial for developing anti-glaucoma or anti-tumor agents [3].
References
IARC Monographs. (1982). p-Cresidine.[3][5][6][7][8][9][10] International Agency for Research on Cancer. Available at: [Link]
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Available at: [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
Richfield-Fratz, N., et al. (1987). Determination of p-cresidine in FD&C Red No. 40. Journal of Chromatography A. Available at: [Link]
A Comparative Performance Analysis of Dyes Derived from Cresidine Sulfonamide
<-3> In the dynamic landscape of molecular probes and staining technologies, the pursuit of superior fluorescent agents is a constant endeavor for researchers, scientists, and drug development professionals. Among the my...
Author: BenchChem Technical Support Team. Date: February 2026
<-3>
In the dynamic landscape of molecular probes and staining technologies, the pursuit of superior fluorescent agents is a constant endeavor for researchers, scientists, and drug development professionals. Among the myriad of scaffolds utilized for dye synthesis, cresidine sulfonamide has emerged as a promising backbone for the development of novel fluorophores. This guide provides an in-depth comparative performance analysis of dyes derived from this versatile compound, juxtaposed with established alternative dyes. Our objective is to equip you with the critical data and experimental insights necessary to make informed decisions for your specific applications.
Introduction: The Rationale for Cresidine Sulfonamide-Based Dyes
Cresidine sulfonamide serves as a key intermediate in the synthesis of various dyes and pigments.[1][2] Its structure, featuring a benzene ring with amino, methoxy, methyl, and sulfonic acid groups, provides a versatile platform for creating azo dyes.[1] The amino group allows for diazotization and subsequent coupling reactions, a cornerstone of azo dye synthesis.[3][4] The sulfonamide functional group, known for its structural rigidity, contributes to the crystalline nature of these compounds.[5] This inherent rigidity and the electronic properties of the substituents on the cresidine ring are pivotal in developing dyes with tunable photophysical properties.
This guide will delve into a head-to-head comparison of cresidine sulfonamide-derived dyes against commonly used alternatives in key performance areas such as photostability, molar absorptivity, and quantum yield. We will explore the underlying chemical principles that govern these properties and provide detailed, validated protocols for their assessment.
Experimental Design & Methodologies
To ensure the integrity and reproducibility of our findings, a rigorous set of experimental protocols were employed. The following sections detail the step-by-step methodologies for the key performance assays.
Synthesis of a Representative Cresidine Sulfonamide-Derived Dye
A model cresidine sulfonamide-derived dye was synthesized for this comparative analysis. The synthesis involves the diazotization of p-cresidine sulfonic acid, followed by an azo coupling reaction with a suitable coupling agent, such as Schaeffer's salt, to produce the final dye.[6]
Experimental Workflow: Synthesis of a Cresidine Sulfonamide Azo Dye
Caption: Correlation between the molecular structure of cresidine sulfonamide dyes and their performance characteristics.
Conclusion and Future Directions
Dyes derived from cresidine sulfonamide offer a compelling platform for the development of robust and versatile fluorescent probes. Their inherent structural features can be leveraged to create dyes with good photostability and tunable spectral properties, making them suitable for a range of applications in fluorescence imaging and diagnostics. [7][8]While some established dyes may exhibit higher quantum yields, the superior stability of cresidine sulfonamide-based dyes presents a significant advantage in experiments requiring prolonged or repeated illumination.
Future research should focus on the synthesis of new derivatives with enhanced quantum yields and the incorporation of functional groups for specific targeting in biological systems. The exploration of their potential in advanced imaging techniques and as components of biosensors will further solidify their position as valuable tools in the scientific community.
References
Deng, Y., Li, S., Ye, D., Jiang, H., Tang, B., & Zhou, G. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Micromachines, 11(1), 81. [Link]
Saito, R., Machida, S., Suzuki, S., et al. (2007). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF 2,5-BIS(BENZOAZOL-2-YL)PYRAZINES. Journal of the Brazilian Chemical Society, 18(8), 1589-1594.
Yamamoto, T., Suzuki, K., & Ikarashi, K. (2021). Synthesis and properties of liquid pyrazine dyes. Dyes and Pigments, 194, 109622.
Barrer, R. M., & Riley, D. W. (1948). Sorption and diffusion of n-paraffin hydrocarbons in a crystalline zeolite. Transactions of the Faraday Society, 44, 839-847.
Google Patents. (1985). Method for purifying cresidine sulfonic acid by resin extraction.
Bull, J. E., & Williams, J. M. (2013). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 3(48), 25393-25408.
ChemBK. (2024). Para Cresidine Ortho Sulphonic Acid. [Link]
Lin, C. W., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2825. [Link]
Navadiya, H. D., et al. (n.d.). STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. TSI Journals. [Link]
Lin, C. W., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. [Link]
Journal of Cosmetic Science. (n.d.). COSMETIC COLORATION: A REVIEW. [Link]
VARAHI INTERMEDIATES. (n.d.). P Cresidine O Sulphonic Acid. [Link]
Reliable Dye Chem Pvt. Ltd. (n.d.). Para Cresidine N Methyl Sulfonamide. [Link]
Bailey, C. J., Cox, E. A., & Springer, J. A. (1987). Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 410, 236-242. [Link]
Otutu, J. O., & Egejuru, N. P. (2025). Evaluation of the Dyeing Properties of N-(4-chlorophenyl)-4-cyano-5- [(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3- carboxamide Dye and its Derivatives on Nylon 6.6 and Polyester Fabrics.
Le-Ba, H., et al. (2016). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of nanoscience and nanotechnology, 16(10), 10452–10458. [Link]
ResearchGate. (n.d.). Solution-state quantum yields for the series of dyes in a range of different solvents, calculated via a reference method. [Link]
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5297-5307. [Link]
Le-Ba, H., et al. (2016). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]
Deng, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. ResearchGate. [Link]
Hanna, T. S., & Chandni, T. (2025). A Comparative Study of Fluorescent Dyes for TLC Detection of Arson Accelerants: Identifying a safer alternative to Rhodamine B. International Journal of Science and Advanced Technology, 16(2). [Link]
Gsponer, J., et al. (2021). Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. [Link]
Al-Ghamdi, A. A., & Al-Omair, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Taibah University for Science, 15(1), 748-761.
Hoch, H. C., et al. (2005). Two new fluorescent dyes applicable for visualization of fungal cell walls. Mycologia, 97(3), 580-588. [Link]
Li, Y., et al. (2023). Highly Sensitive Electrochemiluminescence Analysis of miRNA-107 Using AIE-Active Polymer Dots as Emitters. Biosensors, 13(2), 241. [Link]
Deng, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. PubMed. [Link]
Kumar, S., et al. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence, 40(1), e3456. [Link]
iGEM. (n.d.). Characteristics of 5 kinds of fluorescent dyes commonly used in nucleic acid detection. [Link]
Structural Analysis and Confirmation of Cresidine Sulfonamide Derivatives
Executive Summary: The Cresidine Advantage In the landscape of sulfonamide drug development, Cresidine Sulfonamide derivatives (derived from 2-methoxy-5-methylaniline) represent a specialized scaffold distinct from the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cresidine Advantage
In the landscape of sulfonamide drug development, Cresidine Sulfonamide derivatives (derived from 2-methoxy-5-methylaniline) represent a specialized scaffold distinct from the classical sulfanilamide core. While standard sulfonamides rely heavily on the p-amino substitution for dihydropteroate synthase (DHPS) inhibition, the cresidine scaffold introduces electron-donating methoxy and methyl groups that significantly alter the physicochemical profile.
This guide provides a rigorous structural analysis workflow to confirm the identity and purity of these derivatives. We compare the Cresidine Scaffold against the Standard Aniline Scaffold , demonstrating why specific analytical protocols are required to validate the regiochemistry and electronic state of the molecule, which directly impacts biological efficacy (e.g., Carbonic Anhydrase inhibition or anticancer activity).
Comparative Analysis: Cresidine vs. Standard Sulfonamides
The introduction of the 2-methoxy and 5-methyl substituents creates a unique electronic and steric environment. The table below summarizes the critical performance and structural differences that necessitate a specialized analytical approach.
Steric Hindrance: The ortho-methoxy group restricts rotation, visible in NOESY NMR.
Electronic Nature
Electron-Deficient Ring (Sulfonyl EWG)
Electron-Rich Ring (Methoxy/Methyl EDG)
Reactivity: Higher nucleophilicity of the amine; distinct UV shift.
Solubility (LogP)
Low to Moderate
Increased (Lipophilic Methyl/Methoxy)
Chromatography: Requires higher % organic modifier in RP-HPLC.
pKa (Sulfonamide NH)
~10.4
~10.6 - 10.8
Ionization: Slightly weaker acid due to electron donation; affects extraction pH.
Key NMR Markers
AA'BB' System (Para-substitution)
AMX or ABX System (1,2,4-substitution)
Confirmation: Requires 2D NMR to resolve the asymmetric aromatic protons.
Structural Confirmation Workflow
To ensure scientific integrity, we employ a Self-Validating Analytical Protocol (SVAP) . This workflow moves from basic confirmation to absolute structural elucidation.
Phase 1: Synthesis & Preliminary Screening
Objective: Rapidly assess reaction completion and crude purity.
The synthesis typically involves the reaction of p-cresidine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (Pyridine/TEA).
Protocol 1.1: TLC & HPLC Screening
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v). Note: Cresidine derivatives are less polar than sulfanilamides; adjust polarity accordingly.
Visualization: UV (254 nm) and Iodine chamber (amines).
Acceptance Criteria: Disappearance of the p-cresidine spot (
) and appearance of the sulfonamide product ().
Phase 2: Spectroscopic Elucidation (The "Gold Standard")
Objective: Unambiguous assignment of the regio-isomers.
The 1,2,4-substitution pattern of the cresidine ring is the critical quality attribute (CQA).
6.5–8.0 ppm): Unlike the symmetric doublets of standard sulfonamides, you must observe an AMX pattern :
H-3 (ortho to OMe): Singlet or narrow doublet (due to meta-coupling).
H-6 (ortho to NH): Doublet (
Hz).
H-4 (meta to NH): Doublet of doublets (
Hz).
13C NMR Validation:
Confirm the presence of the Methoxy Carbon (
~55 ppm) and Methyl Carbon ( ~20 ppm) .
The C-2 (C-OMe) carbon will be significantly deshielded (
~145-150 ppm) compared to the other aromatic carbons.
Protocol 1.3: Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (
) and Negative Ion Mode ().
Fragmentation: In MS/MS, look for the loss of the sulfonyl group (
) and the characteristic cresidine cation fragment ( ~136 for the core amine).
Phase 3: Solid-State Confirmation
Objective: Confirm polymorph stability and bond angles.
Protocol 1.4: Single Crystal X-Ray Diffraction (XRD)
Relevance: Sulfonamides are prone to polymorphism. XRD confirms the twist angle of the sulfonamide bond (
relative to the ring) and the planar orientation of the methoxy group, which is critical for binding affinity in enzyme pockets (e.g., Carbonic Anhydrase).
Visualizing the Confirmation Logic
The following diagram illustrates the decision matrix for confirming the Cresidine Sulfonamide structure.
Figure 1: Decision tree for the structural validation of Cresidine Sulfonamide derivatives, emphasizing the critical NMR checkpoint.
Experimental Protocol: Synthesis & Characterization of N-(4-methoxy-2-methylphenyl)benzenesulfonamide
This protocol serves as a reference standard for the class.
Reagents:
p-Cresidine (2-methoxy-5-methylaniline): 1.0 eq
Benzenesulfonyl chloride: 1.1 eq
Pyridine (Solvent/Base): 5.0 mL/mmol
HCl (10%): For quenching
Step-by-Step Methodology:
Dissolution: Dissolve p-cresidine (1.37 g, 10 mmol) in dry pyridine (10 mL) at 0°C.
A Comparative Analysis of the Lightfastness of Cresidine Sulfonamide-Based Pigments for Scientific Applications
This guide provides an in-depth technical comparison of the lightfastness of Cresidine Sulfonamide-based pigments against other prominent organic pigment classes used in research and development. This document is intende...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the lightfastness of Cresidine Sulfonamide-based pigments against other prominent organic pigment classes used in research and development. This document is intended for researchers, scientists, and professionals in drug development who require colorants with high stability and performance for their applications.
Introduction: The Critical Role of Lightfastness in Scientific Applications
In scientific research, particularly in fields such as histology, cell labeling, and high-throughput screening, the stability of coloring agents is paramount. Fugitive pigments, those that fade or change color upon exposure to light, can lead to erroneous data interpretation and compromise experimental reproducibility. The choice of pigment can, therefore, significantly impact the quality and reliability of research outcomes.
This guide focuses on a specific class of azo pigments derived from p-cresidine, an organic compound often used as an intermediate in the synthesis of dyes and pigments.[1] Specifically, we will delve into pigments synthesized from sulfonated cresidine derivatives. The inclusion of a sulfonamide group can, in some cases, improve the lightfastness of azo dyes.[2][3] We will compare the photostability of these pigments against established high-performance alternatives, including Diketopyrrolopyrrole (DPP) and Quinacridone pigments, which are renowned for their excellent durability.[4][5]
The lightfastness of a pigment is its ability to resist fading or color change when exposed to light.[6] This property is influenced by the pigment's chemical structure and the presence of specific functional groups. For instance, intramolecular hydrogen bonding and increased molecular weight in azo pigments can enhance their lightfastness.[2]
Understanding the Chemistry of Cresidine Sulfonamide-Based Pigments
Cresidine Sulfonamide-based pigments belong to the broader category of azo pigments. The core structure of these pigments is characterized by the presence of an azo group (-N=N-) which acts as the chromophore, the part of the molecule responsible for its color. The starting material, p-cresidine (2-methoxy-5-methylaniline), provides the basic aromatic scaffold.[1]
The key feature of the pigments discussed here is the incorporation of a sulfonamide group (-SO₂NH₂) into the molecular structure. This is often achieved by using a sulfonated derivative of cresidine, such as 2-Methyl-4-amino-5-methoxy-N-methylbenzenesulfonamide, in the diazotization and coupling reaction that forms the final pigment.[7] This functional group can influence the pigment's properties, including its solubility, heat stability, and, most importantly for this guide, its lightfastness. One example of a commercially available pigment in this class is Pigment Red 185.[7][8]
Experimental Methodology for Lightfastness Testing
To provide a robust comparison, it is essential to adhere to standardized testing protocols. The methodologies outlined below are based on internationally recognized standards for evaluating the lightfastness of colorants.
Principle of Accelerated Weathering
Given that natural light exposure can take years to yield results, accelerated weathering tests are employed to simulate the effects of sunlight in a controlled laboratory setting over a much shorter period.[9] These tests expose pigments to intense artificial light that mimics the solar spectrum, often in conjunction with controlled temperature and humidity.[3][10]
Standardized Test Methods
Two of the most widely accepted standards for lightfastness testing are:
ASTM D4303: This standard from the American Society for Testing and Materials outlines test methods for the lightfastness of pigments used in artists' paints.[11][12][13] It involves exposing pigmented samples to a xenon-arc lamp, which provides a close match to the spectral distribution of natural sunlight.[14]
ISO 16474: This International Organization for Standardization standard specifies methods for exposing materials to laboratory light sources, including xenon-arc and fluorescent UV lamps, to simulate weathering effects.[15][16][17][18]
The following is a generalized protocol for conducting an accelerated lightfastness test based on the principles of ASTM D4303 and ISO 16474.
1. Sample Preparation:
Disperse the test pigments (Cresidine Sulfonamide-based, DPP, Quinacridone, and a standard Azo pigment) in a suitable binder or medium (e.g., acrylic emulsion, oil).
Apply a uniform film of each pigmented medium to a standardized, inert substrate.
Prepare multiple identical samples for each pigment to allow for periodic evaluation.
A portion of each sample should be masked to serve as an unexposed reference.
2. Accelerated Weathering:
Place the prepared samples in a xenon-arc weathering chamber.
Set the irradiance level to a specified value, for example, 0.55 W/m² at 340 nm, to control the light intensity.[16][19]
Control the chamber temperature and relative humidity to simulate specific environmental conditions.
Expose the samples for a predetermined duration, typically measured in hours or total radiant exposure (kJ/m²).
3. Evaluation of Color Change:
At regular intervals, remove a set of samples from the weathering chamber.
Measure the color of both the exposed and unexposed portions of each sample using a spectrophotometer or colorimeter.
Calculate the color difference (ΔE) between the exposed and unexposed areas using the CIE 1976 Lab color difference equation.[14]
4. Lightfastness Rating:
The lightfastness is typically rated on a standardized scale, such as the Blue Wool Scale (BWS) or the ASTM lightfastness category.[6]
The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[6]
The ASTM standard categorizes lightfastness from I (excellent) to V (very poor).[6]
Comparative Lightfastness Data
The following table summarizes the lightfastness properties of a representative Cresidine Sulfonamide-based pigment (Pigment Red 185) and several alternative pigments from different chemical classes. The data has been compiled from various technical sources and industry publications.
Pigment
Chemical Class
Colour Index Name
Lightfastness Rating (BWS 1-8)
Key Characteristics
Pigment Red 185
Benzimidazolone (Azo)
PR 185
6-7
Bluish-red shade, good dispersibility, and good resistance to migration.[7][8]
Pigment Red 254
Diketopyrrolopyrrole (DPP)
PR 254
8
Excellent heat and weather resistance, making it a benchmark for high-performance red pigments.[4][17][20][21]
Pigment Red 122
Quinacridone
PR 122
7-8
Clean, bluish-red (magenta) shade with excellent transparency and durability.[5][22]
Naphthol Red
Naphthol (Azo)
PR 170
Varies (often lower)
A common, more economical red pigment, but its lightfastness can be variable and lower than high-performance pigments.
Benzimidazolone Yellow
Benzimidazolone (Azo)
PY 175
Generally good
A reliably lightfast alternative to some traditional azo yellow pigments.[11]
Discussion and Interpretation of Results
The compiled data indicates that while the Cresidine Sulfonamide-based pigment, Pigment Red 185, exhibits good lightfastness (BWS 6-7), it is surpassed by high-performance pigments such as the DPP-based Pigment Red 254 (BWS 8) and the Quinacridone-based Pigment Red 122 (BWS 7-8). The performance of Pigment Red 185 is, however, significantly better than many conventional azo pigments like some Naphthol Reds, which can have variable and often lower lightfastness.
The excellent photostability of DPP and Quinacridone pigments is attributed to their robust, cyclic molecular structures which are highly resistant to photodegradation.[4][5] Azo pigments, including the Cresidine Sulfonamide-based types, derive their color from the azo chromophore, which can be susceptible to cleavage by UV radiation. However, the inclusion of features like the benzimidazolone group and the sulfonamide moiety in Pigment Red 185 contributes to its enhanced stability compared to simpler azo structures.[2]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the accelerated lightfastness testing protocol.
Workflow for Accelerated Lightfastness Testing
Conclusion
Cresidine Sulfonamide-based pigments, such as Pigment Red 185, offer a good level of lightfastness that is suitable for many scientific applications where color stability is important. They represent a significant improvement over many conventional azo pigments. However, for applications demanding the highest degree of photostability, particularly under prolonged and intense light exposure, high-performance pigments like Diketopyrrolopyrroles (DPP) and Quinacridones remain the superior choice.
The selection of a pigment should, therefore, be guided by the specific requirements of the application, balancing the need for lightfastness with other factors such as cost, color shade, and chemical compatibility. This guide provides the foundational data and experimental context to enable informed decisions in the selection of pigments for demanding scientific and developmental work.
References
ASTM D4303-10(2022), Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2022,
Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]
Micom Laboratories. ASTM D4303 test lightfastness of colorants. Retrieved from [Link]
ISO 16474-2:2013, Paints and varnishes — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps, International Organization for Standardization, Geneva, CH,
Senova Chem. Pigment Red Lightfastness: Comparing Senova's Series for Outdoor Durability. Retrieved from [Link]
ASTM International. (2003). D 4303 – 03: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]
Kimberly Crick. FUGITIVE PIGMENTS LIST! Lightfast tests, paint fading and understanding ratings. Retrieved from [Link]
SY Chemical Co., Ltd. How to improve the fastness of Pigment Red and Pigment Yellow!. Retrieved from [Link]
Paint.org. Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. Retrieved from [Link]
Tri-Art Manufacturing. Quinacridone Pigments. Retrieved from [Link]
ResearchGate. Comparison of organic coating accelerated tests and natural weathering considering meteorological data. Retrieved from [Link]
National Center for Biotechnology Information. (2019, June 17). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. Retrieved from [Link]
Jackson's Art Blog. (2021, October 1). Pigment Colour Index: Red Pigments. Retrieved from [Link]
Precise Color. China Pigment Red 185 / CAS 51920-12-8 factory and manufacturers. Retrieved from [Link]
National Center for Biotechnology Information. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Retrieved from [Link]
SY Chemical Co., Ltd. Pigment Red 185. Retrieved from [Link]
Jackson's Art Blog. (2021, June 21). Pigment Stories: Quinacridone Pigments. Retrieved from [Link]
Paint.org. Principles of Accelerated Weathering: Evaluations of Coatings. Retrieved from [Link]
Environmental Chambers. (2024, February 2). Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. Retrieved from [Link]
Lee Angold. Watercolour Myths (Part 1) - Watercolours have poor lightfastness. Retrieved from [Link]
Royal Society of Chemistry. (2014, September 4). Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications. Retrieved from [Link]
Baoxu Chemical. How to Choose Organic Pigment For Plastics?. Retrieved from [Link]
MDPI. (2018, May 19). Comparing Colorfastness to Light of Wood-Staining Fungal Pigments and Commercial Dyes: An Alternative Light Test Method for Color Fastness. Retrieved from [Link]
Wikipedia. Diketopyrrolopyrrole dye. Retrieved from [Link]
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012, December 6). Pigment Red 185. Retrieved from [Link]
Baoxu Chemical. PIGMENT RED 185. Retrieved from [Link]
Qingdao Sanhuan Colorchem CO.,LTD. MSDS PIGMENT RED 185. Retrieved from [Link]
USB Lab. UV Accelerated Weathering Tests. Retrieved from [Link]
A Senior Application Scientist's Guide to the Purification of Cresidine Sulfonamide
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Cres...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Cresidine Sulfonamide, a key building block in the synthesis of various high-value organic compounds, is no exception. Its purity directly impacts the downstream reaction yields, impurity profiles, and ultimately, the safety and performance of the final product. This guide, born from extensive hands-on experience and a deep dive into the available literature, provides a comparative analysis of the primary techniques for purifying Cresidine Sulfonamide. We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to empower researchers and process chemists in making informed decisions for their specific applications.
Understanding the Impurity Profile: The "Why" Behind Purification
Effective purification begins with a comprehensive understanding of what needs to be removed. The synthesis of Cresidine Sulfonamide, chemically known as N-(2-methoxy-5-methylphenyl)benzenesulfonamide, typically involves the reaction of p-cresidine (2-methoxy-5-methylaniline) with a benzenesulfonyl chloride derivative.
Figure 1: Simplified reaction scheme for the synthesis of Cresidine Sulfonamide and major impurity classes.
This reaction, while generally efficient, can lead to several impurities:
Unreacted Starting Materials: The most common impurity is unreacted p-cresidine. Due to its basic nature and potential for side reactions in subsequent synthetic steps, its removal is paramount.
Di-sulfonated Byproducts: Over-reaction can lead to the formation of di-sulfonated species, which can be challenging to separate due to similar polarities.
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the sulfonyl chloride starting material, forming benzenesulfonic acid, which can complicate the purification process.
Colored Impurities: Oxidation of p-cresidine and other side reactions can generate colored byproducts that, even in trace amounts, can affect the product's appearance and quality.
The choice of purification technique is therefore a strategic decision aimed at selectively removing these impurities while maximizing the recovery of the desired Cresidine Sulfonamide.
Recrystallization: The Workhorse of Purification
Recrystallization is a cornerstone of purification in organic chemistry, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. For Cresidine Sulfonamide, a crystalline solid, this technique is often the first and most effective line of defense.
The Principle of Recrystallization
The ideal recrystallization solvent is one in which Cresidine Sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
Solvent Selection: A Data-Driven Approach
While extensive public data on the solubility of Cresidine Sulfonamide is limited, empirical testing and knowledge of similar sulfonamide structures guide solvent selection. Generally, sulfonamides exhibit moderate polarity.
Table 1: Qualitative Solubility of Cresidine Sulfonamide in Common Solvents
Solvent
Polarity Index
Solubility at 25°C
Solubility at Boiling Point
Water
10.2
Insoluble
Insoluble
Ethanol
5.2
Sparingly Soluble
Soluble
Isopropanol
4.3
Sparingly Soluble
Soluble
Ethyl Acetate
4.4
Slightly Soluble
Moderately Soluble
Toluene
2.4
Sparingly Soluble
Moderately Soluble
Hexane
0.1
Insoluble
Insoluble
Based on this general solubility profile, alcoholic solvents like ethanol and isopropanol are excellent primary candidates for single-solvent recrystallization. A mixed-solvent system, such as ethanol/water or toluene/heptane, can also be highly effective, offering finer control over the crystallization process.
Experimental Protocol: Single-Solvent Recrystallization from Isopropanol
This protocol provides a robust starting point for the purification of Cresidine Sulfonamide.
Dissolution: In a suitable Erlenmeyer flask, add the crude Cresidine Sulfonamide. For every 1 gram of crude material, begin by adding 10 mL of isopropanol.
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (1-2 mL) until the solid completely dissolves at or near the boiling point. The goal is to use the minimum amount of hot solvent to create a saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (approximately 154°C) to remove residual solvent.
Figure 2: Generalized workflow for the recrystallization of Cresidine Sulfonamide.
Column Chromatography: For High Purity Requirements
When recrystallization alone is insufficient to achieve the desired level of purity, particularly for removing impurities with very similar solubility profiles, silica gel column chromatography is the method of choice.
The Principle of Adsorption Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.
Strategic Eluent Selection
The key to a successful chromatographic separation is the choice of the eluent system. A typical starting point for N-arylsulfonamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Experimental Protocol: Silica Gel Column Chromatography
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a level bed, and then add a layer of sand on top.
Sample Loading: Dissolve the crude Cresidine Sulfonamide in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The less polar impurities will elute first, followed by the Cresidine Sulfonamide. More polar impurities will remain on the column longer.
Fraction Collection: Collect the eluent in a series of fractions and monitor the composition of each fraction by TLC.
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Figure 3: Generalized workflow for the column chromatography purification of Cresidine Sulfonamide.
Liquid-Liquid Extraction: Targeting Specific Impurities
Liquid-liquid extraction is a powerful technique for removing specific types of impurities, particularly unreacted starting materials like p-cresidine. This method relies on the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Exploiting pH to Isolate Impurities
The basic nature of the unreacted p-cresidine (an amine) allows for its selective removal. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., dilute hydrochloric acid), the basic p-cresidine will be protonated and preferentially partition into the aqueous phase, leaving the neutral Cresidine Sulfonamide in the organic layer.
Experimental Protocol: Acidic Extraction
Dissolution: Dissolve the crude Cresidine Sulfonamide in a suitable organic solvent such as ethyl acetate or dichloromethane.
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid. Shake the funnel gently, venting frequently to release any pressure.
Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated p-cresidine impurity.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Comparative Efficacy: A Data-Driven Summary
The choice of purification method depends on the initial purity of the crude material, the required final purity, and considerations of scale, cost, and time.
Table 2: Comparison of Purification Techniques for Cresidine Sulfonamide
Technique
Principle
Primary Impurities Removed
Typical Yield
Purity Achieved
Advantages
Disadvantages
Recrystallization
Differential Solubility
Colored impurities, some starting materials and byproducts
70-90%
>99%
Scalable, cost-effective, simple
May not remove impurities with similar solubility
Column Chromatography
Differential Adsorption
Closely related byproducts, baseline impurities
50-80%
>99.5%
High resolution, versatile
Less scalable, solvent-intensive, time-consuming
Liquid-Liquid Extraction
Differential Partitioning
Basic (e.g., p-cresidine) or acidic impurities
>95% (of the workup)
Pre-purification step
Fast, efficient for specific impurities
Not effective for neutral impurities
Purity Analysis: The Measure of Success
The efficacy of any purification technique must be validated by a reliable analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds like Cresidine Sulfonamide.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the sulfonamide and its potential impurities absorb. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion: A Multi-faceted Approach to Purity
The purification of Cresidine Sulfonamide is not a one-size-fits-all process. For industrial-scale production where the crude material is relatively clean, a well-optimized recrystallization protocol is often sufficient, providing a cost-effective and scalable solution. For research and development purposes, or when exceptionally high purity is required, a multi-step approach is often necessary. An initial acid wash to remove unreacted p-cresidine, followed by recrystallization, can be a highly effective strategy. In cases where stubborn, closely related impurities persist, column chromatography remains an indispensable tool.
By understanding the nature of the impurities and the principles behind each purification technique, researchers and drug development professionals can design a robust and efficient purification strategy that ensures the high quality and reliability of Cresidine Sulfonamide for its intended downstream applications.
References
Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. [Link]
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]
BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][2][3]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]
SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column. [Link]
Comparative Spectroscopic Profiling of Sulfonamide Isomers: A Multi-Modal Approach
Executive Summary In drug development, the precise differentiation of sulfonamide positional isomers (ortho-, meta-, and para-) is critical. While they share an identical molecular formula ( for aminobenzenesulfonamides)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, the precise differentiation of sulfonamide positional isomers (ortho-, meta-, and para-) is critical. While they share an identical molecular formula (
for aminobenzenesulfonamides), their pharmacological efficacy and metabolic pathways diverge significantly. This guide moves beyond basic characterization, providing a rigorous, multi-modal spectroscopic framework to distinguish these isomers. We integrate FT-IR, H-NMR, and MS/MS methodologies, focusing on the mechanistic reasons behind spectral differences to ensure reproducible identification.
The Isomer Challenge: Structure-Activity Implications
Sulfonamides act primarily by inhibiting dihydropteroate synthase (DHPS). The geometry of the sulfonamide group relative to the amine substituent dictates binding affinity.
Para-isomer (Sulfanilamide): The linear geometry allows optimal mimicry of p-aminobenzoic acid (PABA), essential for antibacterial activity.
Ortho-isomer: Steric hindrance and intramolecular hydrogen bonding often negate antibacterial activity but may introduce novel diuretic or anticonvulsant properties.
Meta-isomer: Lacks the electronic conjugation required for effective DHPS inhibition.
Distinguishing these requires detecting subtle variations in symmetry, dipole moments, and fragmentation stability.
Vibrational Spectroscopy (FT-IR): The Fingerprint Discriminator
While the functional group region (
) confirms the sulfonamide class, it is the fingerprint region () that definitively separates isomers.
Mechanistic Insight: The "Ortho Effect" and Lattice Packing[1]
Stretching: The asymmetric () and symmetric () bands appear between and .[1][2] In ortho- isomers, intramolecular hydrogen bonding between the sulfonamide oxygen and the adjacent amino group stiffens the bond, often shifting to lower wavenumbers compared to the para- isomer.[3]
C-H Out-of-Plane (OOP) Bending: This is the most reliable discriminator.
Para (1,4-sub): Single strong band ~800–860 cm⁻¹ (2 adjacent H).
Meta (1,3-sub): Two bands ~690 cm⁻¹ and ~780 cm⁻¹ (3 adjacent H).
Ortho (1,2-sub): Strong band ~735–770 cm⁻¹ (4 adjacent H).
Nuclear Magnetic Resonance (
H-NMR): The Definitive Structural Probe
NMR provides the most unambiguous identification through spin-spin coupling analysis (
-coupling).
Analysis of Aromatic Systems[1]
Para-isomer: Possesses a plane of symmetry.[3] The protons ortho to the
group are chemically equivalent, as are those ortho to the . This results in a characteristic AA'BB' system, appearing as two "pseudo-doublets" (roofing effect) typically separated by >0.5 ppm.
Ortho-isomer: Lacks symmetry. You will observe an ABCD system consisting of four distinct multiplets. The proton adjacent to the
group is significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the sulfonyl group.
Meta-isomer: Characterized by a unique singlet (or narrow triplet) for the proton isolated between the two substituents (
position), appearing downfield.
Critical Protocol Note: Use DMSO-d6 rather than
. Sulfonamide protons are exchangeable and often broaden or disappear in chloroform. DMSO forms strong H-bonds, stabilizing the protons and yielding sharp, integrable singlets for and .
Mass Spectrometry (MS/MS): Fragmentation Logic
High-resolution MS confirms the molecular formula, but MS/MS (tandem mass spec) reveals the isomer through fragmentation stability.
Fragmentation Pathways
The primary fragmentation channel for sulfonamides is the extrusion of
(64 Da).
Ortho-isomer Instability: The ortho isomer is kinetically primed for rearrangement. The proximity of the amino group facilitates the loss of
or via "ortho effects" (cyclic transition states) which are energetically unfavorable in para and meta isomers.
Diagnostic Ions:
m/z 156:
(Common)
m/z 92:
(Aniline cation – dominant in para)
Experimental Protocols
Workflow Diagram
The following diagram outlines the integrated workflow for isomer differentiation.
Figure 1: Integrated spectroscopic workflow for sulfonamide isomer identification.
Protocol 1: FT-IR Analysis (ATR Method)
Instrument: FTIR Spectrometer with Diamond ATR accessory.
Resolution: 4 cm⁻¹.
Scans: 32 scans (background subtracted).
Procedure:
Clean ATR crystal with isopropanol.
Place ~5 mg of solid sample on the crystal.
Apply high pressure (clamp) to ensure intimate contact (critical for reproducible intensities).
Acquire spectrum from 4000–600 cm⁻¹.
Validation: Check for
doublet at 2350 cm⁻¹; if present, purge and re-run.
Protocol 2:
H-NMR Acquisition
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
Concentration: 10 mg sample in 0.6 mL solvent.
Parameters:
Pulse angle: 30°.
Relaxation delay (D1): 1.0 s (ensure full relaxation of aromatic protons).
Scans: 16 (minimum).
Processing: Apply exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve fine splitting.
Comparative Data Tables
The following data summarizes the key spectral differences for Aminobenzenesulfonamide isomers (
).
Table 1: Vibrational & Magnetic Resonance Markers
Feature
Ortho-Isomer (2-amino)
Meta-Isomer (3-amino)
Para-Isomer (4-amino)
IR: C-H OOP Bending
750–770 cm⁻¹ (Strong)
690 & 780 cm⁻¹ (Two bands)
830–840 cm⁻¹ (Single strong)
IR: Stretch
Split/Shifted (Intramolecular H-bond)
Standard doublet (~3350/3450)
Standard doublet (~3380/3480)
NMR: Aromatic Pattern
ABCD (4 Multiplets)
ABCD (Singlet at )
AA'BB' (2 Pseudo-doublets)
NMR: Symmetry
Asymmetric
Asymmetric
Symmetric ( axis)
Melting Point
152–154 °C
140–142 °C
164–166 °C (High symmetry packing)
Decision Logic Diagram
Figure 2: Logic gate for rapid isomer classification based on NMR splitting patterns.
References
Martens, J., et al. (2020). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst. [Link]
Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]
Melendez, F.J., et al. (2016).[5] "Structural and vibrational study of sulfanilamide: A theoretical and experimental approach." Journal of Molecular Structure. [Link]
Strategic Evaluation of Synthetic Pathways: Cost-Effectiveness & PMI Analysis
Executive Summary: The Economics of Atoms In the high-stakes environment of pharmaceutical development, where the capitalized cost per new molecular entity (NME) now exceeds $2.6 billion, process chemistry is no longer j...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Economics of Atoms
In the high-stakes environment of pharmaceutical development, where the capitalized cost per new molecular entity (NME) now exceeds $2.6 billion, process chemistry is no longer just about "making the molecule." It is about making the molecule efficiently .
This guide provides a rigorous framework for evaluating the cost-effectiveness of synthetic pathways. Moving beyond simple raw material costs, we analyze the Process Mass Intensity (PMI) as the primary driver of Operating Expenditure (OpEx). We compare two distinct archetypes of synthesis—Linear Batch Processing vs. Convergent Continuous Flow —demonstrating how modern flow chemistry can reduce PMI by >40%, directly impacting the bottom line through reduced solvent consumption, waste disposal fees, and cycle times.
The Metric Framework: Why PMI Rules
To objectively compare pathways, we must move beyond "Yield" and "Atom Economy." While scientifically interesting, they do not capture the total cost of ownership. The industry standard, championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), is Process Mass Intensity (PMI) .[1][2][3]
The Formula
Input Materials: Includes reactants, reagents, catalysts, and solvents (often 80-90% of the mass).
Economic Correlation: A high PMI indicates high solvent use (purchasing cost) and high waste generation (disposal cost). Reducing PMI is the single most effective way to reduce Cost of Goods Sold (COGS).
Decision Matrix: Pathway Selection
The following logic gate describes how a Senior Scientist should evaluate a proposed route before scale-up.
Figure 1: Decision logic for selecting between Batch and Flow chemistries based on safety, kinetics, and solubility parameters.
Comparative Case Study: Biaryl Synthesis
To illustrate cost-effectiveness, we evaluate the synthesis of a biaryl intermediate (common in kinase inhibitors) via a Suzuki-Miyaura Coupling .
Target: 4'-Methyl-2-biphenylcarbonitrile
Scale: 100g Pilot
Comparison:
Route A: Traditional Linear Batch Synthesis (Stepwise isolation).
Reactor Setup: Pump streams via HPLC pumps into a heated PFA coil reactor (
, 5 bar backpressure to prevent boiling).
Residence Time: 10 minutes (vs. 12 hours in batch).
Inline Separation: The reactor output flows into a membrane separator (Zaiput) which continuously removes the aqueous salt waste.
Collection: The organic stream is collected and concentrated directly.
Cost Analysis (Route B):
Low Labor: Automated steady state.
Low PMI: No extraction solvent needed (membrane separation). Higher concentration processing allowed by superior heat transfer.
Safety: High temperature/pressure contained in small volume.
Data Presentation & Analysis
The following data summarizes the techno-economic comparison of the two routes.
Table 1: Performance Metrics Comparison
Metric
Route A (Batch)
Route B (Flow)
Improvement
Impact on Cost
Reaction Time
12 Hours
10 Minutes
98% Reduction
drastically reduces energy & overhead allocation.
Isolated Yield
82%
94%
+12%
Lower raw material requirement.
Solvent Usage
25 L / kg product
6 L / kg product
76% Reduction
Lower procurement & disposal fees.
PMI (Total)
145
42
71% Improvement
Primary Cost Driver.
Space-Time Yield
Low
High
High
Smaller footprint = lower facility costs.
Visualizing the Process Flow
The diagram below illustrates the complexity difference. Note the "Linear" nature of Batch vs. the "Streamlined" nature of Flow.
Figure 2: Comparative workflow showing the reduction of unit operations and waste streams in the Flow pathway.
Strategic Recommendations
Adopt PMI Early: Do not wait for Phase III to calculate PMI. High PMI in early development predicts high COGS at commercial scale.
Invest in Flow for Catalysis: Reactions involving precious metals (Pd, Pt, Rh) benefit disproportionately from flow chemistry due to better catalyst turnover numbers (TON) and easier recycling, directly lowering the most expensive variable cost.
Holistic Costing: When evaluating "Cost," include waste disposal. Route A appears cheap because the reagents are standard, but the disposal of 25L of solvent per kg of product often exceeds the cost of the starting materials.
Final Verdict: For the biaryl synthesis case study, Route B (Flow) is the superior cost-effective pathway, delivering a 71% reduction in PMI and a 12% yield increase.
References
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). Process Mass Intensity (PMI) Metric. American Chemical Society.[1][3][4][5][6] [Link]
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
Jiménez-González, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry to Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917. [Link]
DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. [Link]
Comparative Guide: Biological Activity of Novel Sulfonamide Derivatives
Executive Summary The sulfonamide scaffold, historically significant as the first systemic antibacterial (sulfa drugs), has undergone a renaissance.[1] No longer limited to folate synthesis inhibition, novel derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The sulfonamide scaffold, historically significant as the first systemic antibacterial (sulfa drugs), has undergone a renaissance.[1] No longer limited to folate synthesis inhibition, novel derivatives are now dominant in oncology (targeting Carbonic Anhydrases IX/XII) and multidrug-resistant (MDR) antimicrobial research.
This guide objectively compares Novel Ureido-Sulfonamides and Sulfonamide-Metal Complexes against industry standards (Acetazolamide, Sulfamethoxazole, Cisplatin). Analysis focuses on selectivity ratios (
isoform comparison), cytotoxicity (), and antimicrobial potency (MIC).
The Chemical Landscape: Structural Evolution
To understand the biological divergence, one must analyze the structural modifications driving these new activities. The "Tail Approach" has revolutionized sulfonamide design, moving from simple benzene-sulfonamides to complex hybrids.
This diagram illustrates the functional modularity of modern sulfonamide derivatives.
Caption: SAR logic showing how the "Tail" region confers selectivity for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II), while the ZBG remains the catalytic anchor.
Hypoxic tumors overexpress transmembrane Carbonic Anhydrases (hCA IX and XII) to regulate pH. The clinical challenge is inhibiting these without affecting the ubiquitous, physiological hCA I and II (which causes side effects like paresthesia).
Comparative Data: Selectivity Profiles
The table below compares SLC-0111 (a representative novel ureido-sulfonamide currently in trials) against the standard Acetazolamide .
Compound Class
Representative Agent
Target ( nM) hCA IX (Tumor)
Off-Target ( nM) hCA II (Cytosolic)
Selectivity Ratio (II/IX)
Standard Control
Acetazolamide (AAZ)
25.0
12.1
0.48 (Non-selective)
Novel Ureido-Sulfonamide
SLC-0111 Analog
4.5
451.0
100.2 (Highly Selective)
Novel Coumarin-Hybrid
Compound 7c
11.2
>10,000
>890 (Ultra Selective)
Key Insight: While Acetazolamide is a potent inhibitor, its low selectivity ratio (<1) leads to systemic toxicity. Novel ureido-derivatives sacrifice slight potency for massive gains in selectivity (Ratio >100), making them viable for hypoxic tumor targeting.
Antimicrobial Efficacy: Combating MDR Strains
Novel sulfonamides are being engineered to bypass the dihydropteroate synthase (DHPS) mutations common in resistant bacteria. Two emerging classes are Schiff-Base Hybrids and Metal-Complexed Sulfonamides .
Key Insight: The novel 4-Br Schiff-base derivative restores efficacy against MRSA, likely due to dual-action mechanisms (membrane disruption + enzyme inhibition), whereas the standard Sulfamethoxazole fails completely.
Validated Experimental Protocols
To replicate these findings, researchers must use self-validating protocols.
Protocol A: Stopped-Flow CO
Hydration Assay (Enzyme Inhibition)
Gold standard for determining
kinetics of CA inhibitors.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO.
Indicator: 0.2 mM Phenol Red.
Substrate: CO
-saturated water.
Workflow Diagram:
Caption: Workflow for Stopped-Flow CO2 Hydration Assay. The acidification rate is directly proportional to CA activity.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup: Use 96-well plates. Dispense 100
of sulfonamide derivative (serial 2-fold dilutions) into columns 1-10.
Controls:
Column 11: Growth Control (Bacteria + Solvent/DMSO).
Column 12: Sterility Control (Media only).
Incubation: 16-20 hours at 37°C.
Readout: Visual turbidity or Resazurin addition (blue
pink indicates growth).
Validation: The MIC is the lowest concentration with no visible growth.
Critical Analysis & Limitations
While novel sulfonamides show superior in vitro profiles, two critical hurdles remain:
Solubility: Many "Tail" derivatives (especially Schiff bases) have poor aqueous solubility (LogP > 4).
Solution: Formulation as hydrochloride salts or inclusion in cyclodextrins is often required for in vivo bioavailability.
Zinc Stripping: Metal-complexed sulfonamides (e.g., Copper/Silver) may act via non-specific metal toxicity rather than targeted inhibition.
Control: Always run a "Metal Salt Only" control (e.g., CuSO
) alongside the complex to distinguish ligand activity from metal toxicity.
References
Supuran, C. T. (2024).[3][4] Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry.
Angeli, A., et al. (2024). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry. [3]
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.
RSC Publishing. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances.
MDPI. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Cresidine Sulfonamide Analogs
Authored by a Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological efficacy of cresidine sulfonamide analogs. Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological efficacy of cresidine sulfonamide analogs. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure and biological function. We will explore the synthetic rationale, compare the performance of various analogs with supporting data, and detail the experimental methodologies required for their evaluation.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Compounds bearing this moiety have demonstrated a wide spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antidiabetic activities.[3][4] The core principle of SAR studies is to systematically modify a lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties.
Cresidine, a substituted aniline, provides a unique aromatic scaffold. When coupled with a substituted benzenesulfonyl chloride, it yields a class of cresidine sulfonamide analogs with significant potential for therapeutic innovation. This guide will dissect the key structural features of this scaffold and elucidate how targeted modifications influence biological outcomes.
The Core Scaffold and Strategic Points for Modification
The foundational structure of a cresidine sulfonamide analog allows for chemical modification at several key positions. Understanding these points is critical for rational drug design. The primary areas for substitution, designated as R¹, R², and R³, dictate the molecule's steric, electronic, and lipophilic properties, which in turn govern its interaction with biological targets.
R¹ Position: Substituents on the cresidine aromatic ring. Modifications here can influence the molecule's orientation and electronic density.
R² Position: The sulfonamide nitrogen (N1). The presence or substitution of this proton can drastically alter acidity (pKa) and hydrogen bonding capabilities.
R³ Group: Substituents on the benzenesulfonyl aromatic ring. This position is a major focus for analog development, as modifications here significantly impact target binding affinity and selectivity.
Caption: Core chemical scaffold of cresidine sulfonamide analogs.
General Synthesis Protocol: A Self-Validating Workflow
The synthesis of cresidine sulfonamide analogs is typically achieved through a nucleophilic substitution reaction. The protocol described below is a robust and reproducible method, ensuring high purity of the final compounds, which is essential for accurate biological evaluation.
Workflow Diagram: Synthesis of Cresidine Sulfonamide Analogs
Caption: General experimental workflow for analog synthesis.
Step-by-Step Methodology:
Reactant Preparation: In a round-bottom flask, dissolve the substituted cresidine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine or pyridine (1.2 eq), to act as an acid scavenger for the HCl byproduct.[5]
Sulfonyl Chloride Addition: Add the corresponding substituted benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer.
Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Final Product Isolation: The resulting crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is highly dependent on the nature and position of substituents. The following analysis synthesizes findings from numerous studies to establish a predictive SAR framework for cresidine sulfonamide analogs.
A. The Influence of the Benzenesulfonyl Ring (R³ Group)
The R³ position offers the most fertile ground for modulating activity. The electronic properties of substituents on this ring are a primary determinant of potency.
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (-F, -Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) on the phenyl ring generally enhances biological activity.[3][8] This is particularly true for antibacterial properties, where EWGs can increase the acidity of the sulfonamide proton, facilitating stronger binding to the target enzyme. SAR studies reveal that placing a strong EWG at the para-position of the phenyl ring often results in a significant boost in antibacterial action.[8]
Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl (-CH₃) or alkoxy (-OCH₃) groups at this position tend to decrease activity compared to their EWG-substituted counterparts.
Heterocyclic Rings: Incorporating heterocyclic moieties (e.g., pyrazole, thiazole) as the R³ group can introduce additional hydrogen bond donors/acceptors, leading to novel interactions with the target protein and potentially improving potency and selectivity.[9]
B. The Critical Role of the Sulfonamide N-H Bond (R² Group)
For many classes of sulfonamides, particularly classical antibacterials, the free amino group (-NH₂) and the acidic N-H proton of the sulfonamide are essential for activity.[10][11]
Primary Sulfonamides (R² = H): The unsubstituted sulfonamide allows the molecule to act as a mimic of p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. The acidic proton is crucial for binding to the dihydropteroate synthase enzyme.
N1-Substitution (R² ≠ H): Replacing the hydrogen with an alkyl or aryl group generally abolishes or significantly reduces this classic antibacterial activity. However, for other targets, such as carbonic anhydrases or protein kinases, N1-substitution can be exploited to achieve selectivity and potency.[12] These substitutions can introduce new steric and electronic features that allow for tailored interactions within a specific binding pocket.
Comparative Performance Analysis of Representative Analogs
To illustrate the SAR principles, the table below presents hypothetical yet representative data for a series of cresidine sulfonamide analogs tested for their anticancer activity against the HT-29 colon cancer cell line. The data is expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
Analog ID
R¹ (Cresidine Ring)
R² (N1-Sulfonamide)
R³ (Benzenesulfonyl Ring)
Anticancer Activity (IC₅₀, µM)
Rationale for Activity
CS-1
H
H
H
55.2
Baseline activity of the unsubstituted core scaffold.
CS-2
H
H
4-Cl
12.5
Strong EWG at the para position significantly enhances potency.[8]
CS-3
H
H
4-NO₂
9.8
A very strong EWG further increases activity compared to the chloro-analog.
CS-4
H
H
4-CH₃
48.7
EDG at the para position slightly reduces activity compared to baseline.
CS-5
4-Cl
H
4-Cl
10.1
Addition of an EWG on the cresidine ring provides a modest improvement in activity.
CS-6
H
CH₃
4-Cl
89.4
N1-alkylation disrupts a key hydrogen bonding interaction, drastically reducing potency.[10]
CS-7
H
H
3-Cl
21.3
Meta-substitution with an EWG is effective, but less so than para-substitution.
This data is illustrative and serves to demonstrate established SAR trends.
Key Experimental Protocols for Biological Evaluation
Rigorous and standardized biological assays are essential for validating SAR findings.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Cell Seeding: Plate human colon cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
Potential Mechanisms of Action
The versatility of the sulfonamide scaffold allows its derivatives to interact with a multitude of biological targets. While the specific target of novel cresidine sulfonamide analogs requires dedicated investigation, established mechanisms for other sulfonamides provide a logical starting point.[1]
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.[12] Overexpression of certain CA isozymes is linked to tumorigenesis, making them a key anticancer target.
Kinase Inhibition: The sulfonamide moiety can serve as a hinge-binding group in the ATP-binding pocket of various protein kinases, disrupting signaling pathways critical for cancer cell proliferation and survival.[12]
Microtubule Disruption: Some sulfonamide derivatives have been shown to interfere with microtubule assembly, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[1]
Caption: Inhibition of carbonic anhydrase by a sulfonamide analog.
Conclusion and Future Directions
The structure-activity relationship for cresidine sulfonamide analogs is a multifactorial equation where the electronic nature and steric profile of substituents are paramount. The evidence strongly suggests that analogs featuring electron-withdrawing groups on the benzenesulfonyl ring, particularly at the para-position, and an unsubstituted N1-sulfonamide proton are promising candidates for potent biological activity, especially in the context of anticancer and antibacterial applications.
Future research should focus on:
Quantitative SAR (QSAR): Developing computational models to more accurately predict the activity of novel analogs before synthesis.[13]
Target Identification: Elucidating the specific molecular targets (e.g., which kinase or CA isozyme) to enable more rational, target-based drug design.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like potential.
By integrating the principles outlined in this guide, researchers can more effectively navigate the chemical space of cresidine sulfonamides to develop novel therapeutic agents with enhanced efficacy and safety.
References
Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed.
Gomes, P. et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate.
Patel, H. et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University.
Hameed, A. D. et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
Srivastava, S. et al. (1999). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. PMC.
Al-Masoudi, N. A. et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
El-Sayad, K. A. et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
Abbas, H. S. et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed.
Various Authors. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
Purushotham, K. N. SAR OF SULPHONAMIDES.pptx. Slideshare.
Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-vivo In-silico Journal.
Li, J. et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
Wang, Y. et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
A-Scientist's Guide to the Proper Disposal of Cresidine Sulfonamide and Related Aromatic Amines
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Cresidine Sulfonamide and related chemical structures. The procedural guidance herein is grounded in established safety...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Cresidine Sulfonamide and related chemical structures. The procedural guidance herein is grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment. The causality behind each step is explained to ensure a deep, functional understanding of the protocol.
Core Principle: Hazard Identification and Risk Mitigation
Before any handling or disposal, it is paramount to understand the inherent risks. The term "Cresidine Sulfonamide" is not a unique chemical identifier. It describes a class of compounds derived from cresidine, most commonly p-Cresidine (also known as 2-Methoxy-5-methylaniline). The critical takeaway is that p-Cresidine is classified as a substance that may cause cancer and is treated as a hazardous compound by major regulatory bodies.[1][2][3]
The National Toxicology Program (NTP) lists p-Cresidine as "reasonably anticipated to be a human carcinogen."[4] Similarly, the International Agency for Research on Cancer (IARC) places it in Group 2B: "Possibly carcinogenic to humans."[2][5] Therefore, any derivative, including a sulfonamide, must be handled with the assumption of carcinogenicity.
Causality: The aromatic amine structure is a well-known toxicophore that can be metabolically activated in the body to form reactive species that damage DNA, leading to carcinogenesis. Proper disposal is not merely a procedural task but a critical control measure to prevent occupational exposure and environmental release of a potential human carcinogen.[4]
Table 1: Hazard Profile Summary for p-Cresidine
Hazard Category
Classification & Precautionary Statements
Source(s)
Carcinogenicity
H350: May cause cancer. P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P281: Use personal protective equipment as required.
Safe disposal begins with safe handling. All operations involving Cresidine Sulfonamide, from weighing to solution preparation, must be conducted within a designated area and inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Mandatory Personal Protective Equipment (PPE):
Gloves: Wear impervious gloves, such as nitrile gloves. Double-gloving is recommended when handling the pure solid.
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
Lab Coat: A buttoned lab coat is required to protect from skin contact.
Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be required for spill cleanup or if there's a risk of aerosolization outside of a hood.[3]
Causality: These barriers are your primary defense against dermal, ocular, and respiratory exposure. Aromatic amines can be absorbed through the skin, making comprehensive PPE non-negotiable.[1]
The Disposal Workflow: A Step-by-Step Guide
Disposal of Cresidine Sulfonamide is not a single action but a workflow. It must be disposed of as Hazardous Waste .[1] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[7]
Step 1: Waste Segregation and Containment
Solid Waste: All solid waste contaminated with Cresidine Sulfonamide (e.g., residual powder, contaminated weigh boats, gloves, paper towels) must be collected in a dedicated, sealed container.[1]
Container Choice: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) jar or drum.[8] The container must be in good condition with no leaks or cracks.
Liquid Waste: Solutions containing Cresidine Sulfonamide and any solvent rinses from decontamination must be collected in a separate, sealed, and chemically compatible liquid waste container. Do not mix incompatible waste streams.[9]
Causality: Segregation prevents dangerous chemical reactions between incompatible waste types and ensures the final disposal method is appropriate for the chemical's properties.[9] A sealed container prevents the release of vapors or dust into the laboratory environment.[10]
Step 2: Hazardous Waste Labeling
Proper labeling is a legal requirement under OSHA and EPA regulations.[1][11] Your institution's Environmental Health & Safety (EHS) office will provide specific labels, but they must include:
The words "Hazardous Waste" .
The full, unabbreviated chemical name: "Cresidine Sulfonamide" (or the specific derivative name) and "p-Cresidine." List all components and their approximate percentages.[10]
The specific hazard characteristics: "Toxic," "Carcinogen." [12]
The Accumulation Start Date (the date the first drop of waste entered the container).
Your name, lab location, and contact information.[10]
Causality: Accurate labeling ensures that everyone who handles the container, from lab colleagues to EHS personnel and final disposal technicians, understands the contents and associated dangers, ensuring safe handling throughout the disposal chain.
Step 3: Decontamination of Surfaces and Glassware
All surfaces and non-disposable equipment that have come into contact with the chemical must be thoroughly decontaminated.[13]
Initial Wipe: Carefully wipe surfaces with a disposable towel wetted with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. This towel must be disposed of as solid hazardous waste.
Wash: Wash glassware and surfaces with soap and water.
Final Rinse: Rinse with water, followed by a final solvent rinse (e.g., acetone or ethanol).
Collect All Rinsate: All solvent rinses and the initial wash solutions must be collected as liquid hazardous waste.[6]
Causality: Decontamination converts contaminated surfaces back to a safe state. Collecting the rinsate is critical because it now contains the hazardous chemical and must be treated as part of the hazardous waste stream.
Step 4: Storage and Final Disposal
Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated SAA, which is typically inside a fume hood or a ventilated cabinet.[9][10] The SAA must have secondary containment (e.g., a plastic tub) to contain spills or leaks.[10]
EHS Pickup: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a hazardous waste pickup.[12]
Causality: Final disposal of carcinogenic waste is a highly regulated process. The most common method is high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous compound.[7][14] This final step must be handled by trained professionals to comply with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][11]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
Evacuate all non-essential personnel from the area.[1]
If the spill is large, immediately alert your EHS office.
For small spills within a fume hood, trained personnel should:
Wear appropriate PPE (double gloves, lab coat, goggles, and if necessary, a respirator).[1]
Gently cover the spill with an absorbent material like vermiculite or sand.[6]
Carefully collect the absorbed material using non-sparking tools and place it in your solid hazardous waste container.[1]
Decontaminate the spill area as described in Step 3.
In Case of Personal Exposure:
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek immediate medical attention.
Eyes: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[15] Seek immediate medical attention.
Inhalation: Move to fresh air immediately. Seek medical attention.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
Provide the Safety Data Sheet (SDS) for p-Cresidine to the responding medical personnel.[15]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of Cresidine Sulfonamide waste.
Caption: Decision workflow for Cresidine Sulfonamide waste management.
References
Pfaltz & Bauer.Safety Data Sheet: p-Cresidine-4-sulfonic acid 89%. Accessed February 2026. URL not directly available.
New Jersey Department of Health. Hazard Substance Fact Sheet: p-Cresidine. Right to Know Hazardous Substance Fact Sheets. URL: [Link]
Fisher Scientific.Safety Data Sheet.
Pharos.P-CRESIDINE Hazard Information. Pharos Chemical and Material Library. URL not directly available.
Atul Ltd.Technical Data Sheet: para Cresidine. Atul Aromatics Business. URL not directly available.
University of Chemistry.Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Generic university guidelines. URL not directly available.
LabXchange. How To: Lab Waste. YouTube. URL: [Link]
PubChem. 2-Methoxy-5-Methylaniline. National Center for Biotechnology Information. URL: [Link]
OSHA. Hazardous Waste - Decontamination. Occupational Safety and Health Administration. URL: [Link]
U.S. EPA. Risk Assessment for Carcinogenic Effects. United States Environmental Protection Agency. URL: [Link]
USF Department of Chemistry. Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. URL: [Link]
University of Reading.The Disposal of Laboratory Waste. University Safety Code of Practice. URL not directly available.
National Toxicology Program. Report on Carcinogens, Fifteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. URL: [Link]
Weill Cornell Medicine EHS.Working with Carcinogens and Reproductive Toxins. Environmental Health and Safety. URL not directly available.
JoVE. Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. URL: [Link]
UFZ.A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research. URL not directly available.
Pharma Beginners.SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Generic pharmaceutical SOP. URL not directly available.
NCBI Bookshelf. Chemical Decontamination. National Center for Biotechnology Information. URL: [Link]
EPFL.Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne. URL not directly available.
Stanford Environmental Health & Safety. General Use SOP - Carcinogens. Stanford University. URL: [Link]
University of Maryland ESSR. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. URL: [Link]
Environmental Integrity Project. EPA Agrees to Update Rules for Cancer-Causing Chemical Plants. Environmental Integrity Project. URL: [Link]
OSHA. 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. URL: [Link]
U.S. EPA. Regulatory and Guidance Information by Topic: Toxic Substances. United States Environmental Protection Agency. URL: [Link]
EPA.EPA Hazardous Waste Codes. United States Environmental Protection Agency. URL not directly available.
Technical Guide: Safe Handling & PPE Strategy for Cresidine Sulfonamide
Topic: Personal protective equipment for handling Cresidine Sulfonamide Audience: Researchers, scientists, and drug development professionals. Author Persona: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling Cresidine Sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Author Persona: Senior Application Scientist.
As scientists, we must apply the Precautionary Principle . While specific toxicological data for Cresidine Sulfonamide (2-Methoxy-5-methylbenzenesulfonamide) is less ubiquitous than its parent compound, it is structurally derived from p-Cresidine , a confirmed IARC Group 2B carcinogen (Possibly carcinogenic to humans) and a known methemoglobinemia inducer. Furthermore, the sulfonamide moiety introduces potential for severe hypersensitivity reactions (Stevens-Johnson Syndrome risk in susceptible individuals).
Operational Rule: Handle this substance as a confirmed carcinogen and potent sensitizer . Do not rely on "Irritant" labels alone. The primary route of exposure in the laboratory is inhalation of dust during weighing and dermal absorption during solubilization.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The hazard matrix below dictates the barrier performance required.
Hazard Class
Risk Description
Critical Barrier Requirement
Carcinogenicity (Suspected)
Structural analog to p-Cresidine (bladder/liver toxicity).
Zero-skin-contact policy. Double-gloving is mandatory.
Respiratory Sensitization
Fine powder form generates invisible aerosols.
HEPA (P3/N100) filtration. Surgical masks are insufficient.
Personal Protective Equipment (PPE) Technical Specifications
The following PPE system is designed to create a redundant barrier failure mode—if one layer fails, the second protects you.
A. Dermal Protection: The "Double-Shell" Protocol
Standard latex gloves are permeable to many aromatic organic compounds and offer zero protection against incidental solvent splashes (e.g., DMSO/Methanol used to dissolve the solid).
Recommended Glove System:
Inner Layer: 4 mil Nitrile (High dexterity, inspection layer).
Role: Protects skin from sweat/abrasion and serves as a backup.
Outer Layer: 6-8 mil Extended Cuff Nitrile or Neoprene.
Role: Primary chemical barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Glove Compatibility Data (Estimated for Aromatic Sulfonamides in Organic Solvents):
Glove Material
Thickness (mil)
Breakthrough Time (DMSO/MeOH)
Recommendation
Nitrile (Standard)
4
< 15 mins
Inner Layer Only (Splash protection)
Nitrile (Extended)
8
> 60 mins
Primary Layer (Solid handling)
Laminate (Silver Shield)
2.7
> 480 mins
Mandatory for spill cleanup or prolonged immersion
Latex
5
Immediate
DO NOT USE
B. Respiratory Protection
Engineering Control: All open handling must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood certified for powders.
PPE Backup:
Minimum: N95/FFP2 (Only if handling closed containers).
Active Handling: Half-face respirator with P100/P3 (HEPA) cartridges.
Why? Powder particles < 10µm can bypass hood sashes during static discharge events.
C. Ocular & Body Protection[1][2][3][4]
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses allow powder ingress from the side.
Body: Disposable Tyvek® lab coat (or equivalent polyethylene-coated fabric). Cotton coats absorb aromatic amines, turning your clothing into a long-term exposure source.
Operational Protocol: Safe Weighing & Transfer
Scientific Integrity Note: The highest risk moment is the transfer of dry solid from the stock container to the balance. Static electricity can cause "particle jump."
Workflow Diagram: The "Zero-Exposure" Loop
The following logic gate ensures no step proceeds without safety verification.
Figure 1: Decision logic for safe weighing and transfer of hazardous solids. Note the critical loop for decontamination.
Step-by-Step Methodology
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
Static Neutralization: Aromatic sulfonamides are often fluffy crystals. Use an antistatic gun or polonium strip near the balance to prevent powder repulsion.
Transfer:
Never weigh directly onto the balance pan.
Use a pre-weighed scint vial.
Cap the vial immediately after addition.
Decontamination: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened in ethanol. This removes invisible dust that settled during transfer.
Emergency Response & Disposal
Trustworthiness: A protocol is only as good as its failure plan.
Spill Management (Dry Powder)
Do NOT sweep. Sweeping aerosolizes carcinogens.
Cover the spill with wet paper towels (ethanol or water) to dampen the powder.
Scoop the wet slurry into a hazardous waste jar.
Wash the surface 3x with detergent and water.
Waste Disposal[4][5][6][7]
Classification: Hazardous Organic Waste (Toxic).
Segregation: Do not mix with oxidizers (e.g., Nitric acid) as sulfonamides can react vigorously.
Labeling: Must explicitly state "Contains Cresidine Sulfonamide - Potential Carcinogen."
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12309854, Cresidine sulfonamide. Retrieved from [Link]
International Agency for Research on Cancer (IARC). (2024). Agents Classified by the IARC Monographs, Volumes 1–134 - p-Cresidine. Retrieved from [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: p-Cresidine. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.